molecular formula C36H39ClN4O4S B10752815 GS-9822

GS-9822

カタログ番号: B10752815
分子量: 659.2 g/mol
InChIキー: RRMWWVMCCINVHZ-YTTGMZPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GS-9822 is a useful research compound. Its molecular formula is C36H39ClN4O4S and its molecular weight is 659.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H39ClN4O4S

分子量

659.2 g/mol

IUPAC名

(2S)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid

InChI

InChI=1S/C36H39ClN4O4S/c1-20-16-27-33(30(21-6-9-24(37)10-7-21)29(20)32(35(42)43)45-36(2,3)4)46-34(38-27)23-8-11-28-26(17-23)31(39-40(28)5)22-12-14-41(15-13-22)25-18-44-19-25/h6-11,16-17,22,25,32H,12-15,18-19H2,1-5H3,(H,42,43)/t32-/m0/s1

InChIキー

RRMWWVMCCINVHZ-YTTGMZPUSA-N

異性体SMILES

CC1=CC2=C(C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C

正規SMILES

CC1=CC2=C(C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of GS-9822 in HIV-1

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a preclinical, potent, allosteric inhibitor of HIV-1 integrase. This compound belongs to a class of compounds known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75-IN inhibitors), which represent a promising avenue for HIV-1 functional cure research.

Core Mechanism of Action: A Dual "Block-and-Lock" Approach

This compound exerts its antiviral effects through a multimodal mechanism that targets the HIV-1 integrase (IN), a key enzyme for viral replication. Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound does not bind to the catalytic site of the enzyme. Instead, it acts as an allosteric inhibitor by targeting the binding pocket of the cellular cofactor Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) on the integrase dimer.[1][2] This unique mechanism leads to a dual effect on both the early and late stages of the HIV-1 lifecycle.

Early Stage Inhibition: Blocking Integration and Retargeting Provirus

During the early stages of infection, LEDGF/p75 acts as a cellular tether, guiding the HIV-1 pre-integration complex (PIC) to active regions of the host cell's chromatin for integration.[1][2] this compound competitively inhibits the interaction between LEDGF/p75 and integrase, leading to two significant outcomes:

  • Inhibition of Integration: By blocking the LEDGF/p75-integrase interaction, this compound effectively reduces the integration of the viral DNA into the host genome.[1]

  • Integration Retargeting: For the residual proviruses that do integrate, this compound causes a significant retargeting of integration sites away from active genes and gene-dense regions towards a more repressive chromatin environment. This altered integration profile is a hallmark of LEDGINs.

This retargeting of the provirus into transcriptionally silent regions of the host genome contributes to a deeper state of latency, making the virus less likely to reactivate. This phenomenon is often referred to as the "block-and-lock" mechanism, where viral integration is blocked, and any remaining provirus is locked into a latent state.

Late Stage Inhibition: Disruption of Viral Maturation

This compound also impacts the late stages of the viral lifecycle. During virus production, LEDGINs, including this compound, can induce premature multimerization of integrase within the Gag-Pol polyprotein. This leads to the formation of deformed viral capsids and the displacement of the viral genome, resulting in the production of non-infectious, crippled viral progeny with defects in reverse transcription and nuclear import. This late-stage effect contributes to the overall potent antiviral activity of the compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's antiviral activity and inhibitory potential based on in vitro studies.

Table 1: Antiviral Activity of this compound against HIV-1

HIV-1 StrainCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
IIIBMT-42.9 ± 0.61.3 ± 0.1448
NL4.3MT-41.1 ± 0.21.3 ± 0.11182

Data extracted from Bruggemans et al. (2023).

Table 2: Inhibition of LEDGF/p75-Integrase Interaction by this compound

Assay TypeIC₅₀ (µM)
AlphaScreen0.07

Data extracted from MedChemExpress and Bruggemans et al. (2023).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Activity and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound.

  • Methodology:

    • MT-4 cells are seeded in 96-well plates.

    • The cells are infected with HIV-1 (e.g., strain IIIB or NL4.3) in the presence of serial dilutions of this compound.

    • Control wells with uninfected cells and infected, untreated cells are included.

    • After 5 days of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Living cells metabolize MTT into a formazan product, which is then solubilized.

    • The optical density (OD) is measured at a specific wavelength, which is proportional to the number of viable cells.

    • EC₅₀ is calculated as the compound concentration that protects 50% of cells from virus-induced cytopathicity.

    • CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

    • The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.

LEDGF/p75-Integrase Interaction Assay (AlphaScreen)
  • Objective: To measure the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by this compound.

  • Methodology:

    • The assay is performed in a 384-well plate format.

    • Recombinant His₆-tagged HIV-1 integrase and Flag-tagged LEDGF/p75 are used.

    • The proteins are incubated with serial dilutions of this compound.

    • AlphaScreen Nickel Chelate Donor beads (binding to His₆-IN) and Anti-Flag Acceptor beads (binding to Flag-LEDGF/p75) are added.

    • When the proteins interact, the donor and acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

    • This compound disrupts the protein-protein interaction, leading to a decrease in the AlphaScreen signal.

    • The IC₅₀ is the concentration of this compound that causes a 50% reduction in the signal.

Double Reporter Vector Assay for Latency and Reactivation
  • Objective: To assess the effect of this compound on HIV-1 infectivity, immediate latency, and reactivation potential.

  • Methodology:

    • A single-round, double-reporter HIV-1 vector is used. This vector typically expresses two different fluorescent proteins, for example, one constitutively and one upon reactivation from latency.

    • SupT1 cells are transduced with the reporter virus in the presence of different concentrations of this compound.

    • Infectivity is measured by quantifying the expression of the constitutive reporter (e.g., via flow cytometry) at an early time point (e.g., 3 days post-transduction).

    • To assess immediate latency, the population of cells that are positive for integrated viral DNA but negative for the reporter gene expression is quantified.

    • To study reactivation, the transduced cells are treated with a latency-reversing agent (LRA).

    • The expression of the second reporter gene is then measured to determine the level of reactivation.

    • A decrease in the expression of the second reporter in this compound-treated cells indicates a deeper state of latency and reduced reactivation potential.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

GS9822_Mechanism cluster_early Early Stage of HIV-1 Lifecycle cluster_late Late Stage of HIV-1 Lifecycle PIC Pre-integration Complex (PIC) LEDGF LEDGF/p75 PIC->LEDGF binds to Integration Integration PIC->Integration mediated by LEDGF/p75 Integration_Retargeted Retargeted Integration PIC->Integration_Retargeted in presence of this compound Host_DNA Host DNA (Active Chromatin) LEDGF->Host_DNA tethers to Provirus_Active Active Provirus Integration->Provirus_Active GS9822_early This compound GS9822_early->LEDGF inhibits binding Provirus_Repressive Repressive Provirus (Latency) Integration_Retargeted->Provirus_Repressive Gag_Pol Gag-Pol Polyprotein Integrase Integrase Gag_Pol->Integrase contains Assembly Virus Assembly & Maturation Integrase->Assembly Premature_Multimerization Premature IN Multimerization Integrase->Premature_Multimerization in presence of this compound Infectious_Virion Infectious Virion Assembly->Infectious_Virion GS9822_late This compound GS9822_late->Integrase induces Deformed_Virion Deformed, Non-infectious Virion Premature_Multimerization->Deformed_Virion

Caption: Mechanism of action of this compound in HIV-1.

Experimental Workflow for Double Reporter Assay

Reporter_Assay_Workflow Start Start: Transduce SupT1 cells with double reporter HIV-1 vector Treatment Treat with varying concentrations of this compound Start->Treatment Incubate_3d Incubate for 3 days Treatment->Incubate_3d Measure_Infectivity Measure Infectivity (Flow Cytometry for Reporter 1) Incubate_3d->Measure_Infectivity Incubate_11d Incubate for 11 days (Establish Latency) Measure_Infectivity->Incubate_11d Add_LRA Add Latency Reversing Agent (LRA) Incubate_11d->Add_LRA Measure_Reactivation Measure Reactivation (Flow Cytometry for Reporter 2) Add_LRA->Measure_Reactivation End End: Analyze Data Measure_Reactivation->End

Caption: Workflow of the double reporter assay.

Conclusion

This compound is a potent preclinical LEDGIN that demonstrates a novel, dual mechanism of action against HIV-1. By inhibiting the crucial LEDGF/p75-integrase interaction, it not only blocks viral integration but also promotes a deeper state of latency for any residual provirus. Furthermore, its ability to disrupt viral maturation adds to its robust antiviral profile. These combined effects, demonstrated at nanomolar concentrations, highlight the potential of this compound and the broader class of LEDGINs as candidates for future functional HIV cure research. The "block-and-lock" strategy offers a unique approach to managing the latent HIV reservoir, a major obstacle in eradicating the virus.

References

GS-9822: A Preclinical LEDGIN Candidate for HIV

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9822 is a potent, preclinical small-molecule inhibitor of the HIV-1 integrase, belonging to the class of compounds known as Lens Epithelium-Derived Growth Factor (LEDGF)/p75-integrase interaction inhibitors (LEDGINs). By binding to the LEDGF/p75 binding pocket on HIV integrase, this compound exhibits a dual mechanism of action, interfering with both early and late stages of the viral life cycle. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro efficacy, and the methodologies used in its evaluation. This compound has demonstrated nanomolar potency against wild-type HIV-1 and displays a unique "block-and-lock" phenotype, not only inhibiting viral integration but also promoting a more latent and reactivation-resistant state for any residual provirus. These characteristics position this compound as a significant candidate for further investigation in HIV functional cure research.

Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, this compound binds to a pocket at the dimer interface of the integrase catalytic core domain, the same site where the cellular cofactor LEDGF/p75 interacts.[1] This interaction is crucial for the efficient integration of the viral DNA into the host cell's genome.[2][3]

The mechanism of action of this compound can be summarized in two key effects:

  • Early-Phase Inhibition: By competitively inhibiting the binding of LEDGF/p75 to integrase, this compound disrupts the tethering of the pre-integration complex to the host chromatin, thereby blocking the integration of viral DNA into the host genome.[2][4] This action also allosterically inhibits the catalytic activity of integrase.

  • Late-Phase Inhibition: this compound has also been shown to affect the late stages of viral replication by inducing the aberrant multimerization of integrase, which leads to the formation of defective viral particles with impaired maturation and subsequent infectivity.

This dual mechanism of action contributes to the high potency of this compound and its potential to act synergistically with other classes of antiretroviral drugs.

Signaling Pathway Diagram

LEDGIN_Mechanism Mechanism of Action of this compound (a LEDGIN) cluster_early Early Phase: Inhibition of Integration cluster_late Late Phase: Disruption of Maturation HIV_PIC HIV Pre-Integration Complex (PIC) Integrase HIV Integrase HIV_PIC->Integrase contains Integrase_multimers Integrase Multimerization LEDGF_p75 LEDGF/p75 Integrase->LEDGF_p75 binds to Host_Chromatin Host Chromatin LEDGF_p75->Host_Chromatin tethers PIC to Integration Provirus Integration Host_Chromatin->Integration site of GS9822_early This compound GS9822_early->Integrase binds to LEDGF/p75 binding pocket GS9822_early->Integration BLOCKS Viral_Core Proper Viral Core Formation Integrase_multimers->Viral_Core Mature_Virion Infectious Mature Virion Viral_Core->Mature_Virion GS9822_late This compound GS9822_late->Integrase_multimers induces aberrant multimerization GS9822_late->Mature_Virion INHIBITS FORMATION OF

Caption: Mechanism of action of this compound, a LEDGIN.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies. For comparison, data for the research LEDGIN compound CX14442 are also included where available.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
CompoundHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound IIIb0.0022>10>4545
NL4.30.0025>10>4000
CX14442 IIIb0.051>10>196
NL4.30.260>10>38

Data sourced from Bruggemans A, et al. (2021).

Table 2: Inhibition of LEDGF/p75-Integrase Interaction
CompoundIC50 (µM)
This compound 0.07 ± 0.02
CX14442 0.92 ± 0.34

Data sourced from Bruggemans A, et al. (2021).

Table 3: Preclinical Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for this compound have not been publicly detailed, studies have consistently reported a favorable profile.

SpeciesKey Findings
RatsHigh in vitro metabolic stability and favorable oral pharmacokinetic profile with low systemic clearance.
DogsHigh in vitro metabolic stability and favorable oral pharmacokinetic profile with low systemic clearance.
MonkeysHigh in vitro metabolic stability and favorable oral pharmacokinetic profile with low systemic clearance. However, urothelial toxicity was observed in cynomolgus monkeys, which has posed a challenge for further development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Antiviral Activity and Cytotoxicity (MTT Assay)

This protocol is based on the methodology used to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

Objective: To measure the ability of this compound to inhibit HIV-1 induced cell death and to assess its toxicity to the host cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow MTT Assay Workflow for Antiviral Activity start Start plate_cells Plate MT-4 cells in 96-well plates start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound infect_cells Infect cells with HIV-1 (e.g., IIIb or NL4.3) add_compound->infect_cells incubate Incubate for 5 days at 37°C infect_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate Calculate EC50 and CC50 from dose-response curves read_absorbance->calculate end End calculate->end

Caption: Workflow for determining antiviral activity and cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Plating: Seed MT-4 cells into 96-well microtiter plates at a density of 1 x 10^4 cells/well in a volume of 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a "no drug" control. For CC50 determination, prepare a parallel plate without virus.

  • Viral Infection: Add a standardized amount of HIV-1 stock (e.g., strain IIIb or NL4.3) to the wells of the antiviral assay plate.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects. The CC50 is the concentration of the compound that reduces the viability of uninfected cells by 50%.

LEDGF/p75-Integrase Interaction (AlphaScreen Assay)

This protocol is based on the methodology to determine the 50% inhibitory concentration (IC50) for the disruption of the LEDGF/p75-integrase interaction.

Objective: To quantify the inhibitory effect of this compound on the protein-protein interaction between HIV-1 integrase and LEDGF/p75.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. Donor and Acceptor beads are coated with molecules that will bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

Experimental Workflow:

AlphaScreen_Workflow AlphaScreen Assay Workflow for Protein-Protein Interaction start Start prepare_reagents Prepare His6-tagged HIV-1 Integrase, Flag-tagged LEDGF/p75, and this compound dilutions start->prepare_reagents add_reagents Add proteins and this compound to 384-well microplate prepare_reagents->add_reagents incubate_ppi Incubate to allow protein-protein interaction add_reagents->incubate_ppi add_beads Add anti-Flag Acceptor beads and Ni-NTA Donor beads incubate_ppi->add_beads incubate_beads Incubate in the dark at room temperature add_beads->incubate_beads read_signal Read AlphaScreen signal on a compatible plate reader incubate_beads->read_signal calculate_ic50 Calculate IC50 from dose-response curve read_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the AlphaScreen assay to measure inhibition of protein-protein interaction.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of purified His6-tagged HIV-1 integrase and Flag-tagged LEDGF/p75 in an appropriate assay buffer. Prepare serial dilutions of this compound.

  • Reaction Setup: In a 384-well microplate, add the assay buffer, the two interacting proteins, and the serially diluted this compound.

  • Protein Interaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the proteins to interact and to allow the inhibitor to bind.

  • Bead Addition: Add a suspension of anti-Flag Acceptor beads and Nickel Chelate (Ni-NTA) Donor beads to each well. The anti-Flag beads will bind to the Flag-tagged LEDGF/p75, and the Ni-NTA beads will bind to the His6-tagged integrase.

  • Bead Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow the beads to bind to their respective protein partners.

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the log of the inhibitor concentration. The IC50 is the concentration of this compound that causes a 50% reduction in the AlphaScreen signal.

"Block-and-Lock" Phenotype

A key feature of this compound is its ability to induce a "block-and-lock" phenotype. This refers to its dual ability to:

  • Block: Inhibit HIV-1 integration and replication.

  • Lock: For the residual proviruses that do integrate, this compound retargets their integration away from active genes and gene-dense regions towards more repressive chromatin environments. This results in a provirus that is more latent and less prone to reactivation.

This characteristic is of significant interest for HIV cure strategies, as it suggests a potential to functionally silence the HIV reservoir.

Conclusion

This compound is a highly potent preclinical LEDGIN candidate with a well-defined dual mechanism of action that targets both early and late stages of the HIV-1 life cycle. Its ability to inhibit the critical interaction between HIV integrase and the cellular cofactor LEDGF/p75 at nanomolar concentrations, coupled with its unique "block-and-lock" phenotype, makes it a compelling molecule for further research. While challenges related to toxicity in primate models have been noted, the data from preclinical studies on this compound provide a strong rationale for the continued development of LEDGINs as a promising class of antiretroviral agents with the potential to contribute to a functional cure for HIV.

References

GS-9822: A Preclinical LEDGIN with a "Block-and-Lock" Mechanism for HIV Cure Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The establishment of a latent reservoir of integrated HIV-1 provirus in host cells remains the primary obstacle to a cure. GS-9822, a potent preclinical Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) - Integrase (IN) inhibitor (LEDGIN), has emerged as a promising candidate in "block-and-lock" strategies for a functional HIV cure. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, antiviral potency, and its effects on HIV integration and latency.

This compound exhibits a dual mechanism of action. It not only inhibits HIV integration and maturation (the "block") but also retargets the residual integrated provirus to transcriptionally repressive regions of the host chromatin, thereby inducing a deep and durable state of latency (the "lock").[1][2] This unique "block-and-lock" phenotype makes this compound a valuable tool for HIV cure research, aiming to render the viral reservoir non-productive and refractory to reactivation.[1]

Mechanism of Action: The "Block-and-Lock" Phenotype

This compound is a small-molecule inhibitor that targets the interaction between the HIV-1 integrase and its cellular cofactor, LEDGF/p75. LEDGF/p75 is crucial for tethering the pre-integration complex (PIC) to the host chromatin, favoring integration into active transcription units.

The "Block": Inhibition of Integration and Maturation

By binding to the LEDGF/p75-binding pocket on the HIV integrase, this compound competitively inhibits the integrase-LEDGF/p75 interaction. This disruption has two primary inhibitory effects on the viral lifecycle:

  • Inhibition of Integration: The lack of interaction with LEDGF/p75 prevents the efficient tethering of the PIC to the host chromatin, thereby reducing the frequency of HIV-1 integration.

  • Inhibition of Maturation: this compound also allosterically inhibits integrase, affecting the late stages of the viral lifecycle and leading to the production of non-infectious viral particles.

The "Lock": Retargeting Integration and Inducing Latency

In instances where integration still occurs in the presence of this compound, the provirus is redirected away from transcriptionally active genes and gene-dense regions towards more repressive chromatin environments. This retargeting results in a provirus that is more latent and less susceptible to reactivation by latency-reversing agents. This "lock" mechanism is a key feature of this compound's potential in functional cure strategies.

GS-9822_Mechanism_of_Action cluster_0 HIV Replication Cycle cluster_1 This compound Intervention HIV_Virion HIV Virion PIC Pre-integration Complex (PIC) HIV_Virion->PIC Reverse Transcription Integration Integration PIC->Integration Active_Provirus Active Provirus (in active chromatin) Integration->Active_Provirus Repressive_Provirus Latent Provirus (in repressive chromatin) Integration->Repressive_Provirus LOCKS (Retargets) Transcription Transcription & Translation Active_Provirus->Transcription New_Virions New Virions Transcription->New_Virions This compound This compound This compound->Integration BLOCKS IN HIV Integrase (IN) This compound->IN Binds to IN IN_LEDGF_Complex IN-LEDGF/p75 Complex IN->IN_LEDGF_Complex LEDGF LEDGF/p75 LEDGF->IN_LEDGF_Complex IN_LEDGF_Complex->Integration Tethers PIC to active chromatin No_Reactivation No Reactivation Repressive_Provirus->No_Reactivation

This compound "Block-and-Lock" Mechanism of Action.

Quantitative Data Summary

This compound demonstrates significantly higher potency compared to the earlier generation LEDGIN, CX14442.

Parameter This compound CX14442 Reference
Antiviral Activity (EC50, nM)
HIV-1 IIIB in MT-4 cells2.5 ± 0.658 ± 14
HIV-1 NL4.3 in MT-4 cells0.8 ± 0.2>100
Cytotoxicity (CC50, µM)
MT-4 cells1.6 ± 0.324 ± 5
Inhibition of IN-LEDGF/p75 Interaction (IC50, µM) 0.07 ± 0.020.92 ± 0.34
Selectivity Index (SI = CC50/EC50)
HIV-1 IIIB640414

Experimental Protocols

Antiviral Activity Assay (MTT Assay)

This protocol determines the 50% effective concentration (EC50) of the compound required to protect MT-4 cells from HIV-1 induced cytopathicity.

  • Cell Preparation: Seed MT-4 cells at a density of 1 x 105 cells/mL in a 96-well plate.

  • Compound Dilution: Prepare a serial dilution of this compound and a reference compound (e.g., CX14442) in culture medium.

  • Infection: Infect the MT-4 cells with HIV-1 (e.g., IIIB or NL4.3 strain) at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compounds.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IN-LEDGF/p75 Interaction Assay (AlphaScreen)

This assay quantifies the ability of this compound to inhibit the interaction between recombinant HIV-1 integrase and LEDGF/p75.

  • Reagent Preparation: Use His-tagged HIV-1 integrase and GST-tagged LEDGF/p75. Prepare AlphaScreen donor beads (coated with anti-GST antibody) and acceptor beads (coated with Ni-NTA).

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Reaction Mixture: In a 384-well plate, mix the His-tagged integrase, GST-tagged LEDGF/p75, and the diluted compound in an appropriate assay buffer.

  • Incubation: Incubate the mixture at room temperature for 1 hour.

  • Bead Addition: Add the donor and acceptor beads to the reaction mixture.

  • Incubation (Dark): Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: Calculate the IC50 value by plotting the AlphaScreen signal against the compound concentration.

HIV-1 Integration Site Sequencing

This protocol determines the genomic location of HIV-1 integration in the presence or absence of this compound.

  • Cell Infection and gDNA Extraction: Infect target cells (e.g., SupT1) with an HIV-1-based vector in the presence of this compound. After a period of culture to dilute unintegrated DNA, extract genomic DNA (gDNA).

  • Library Preparation (Ligation-Mediated PCR):

    • Digest the gDNA with a restriction enzyme that does not cut within the viral LTR.

    • Ligate a linker cassette to the digested gDNA fragments.

    • Perform a nested PCR using primers specific to the linker and the viral LTR to amplify the virus-host DNA junctions.

  • Sequencing: Sequence the amplified products using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis:

    • Trim adapter and viral sequences from the reads.

    • Map the remaining cellular genomic sequences to the human reference genome to identify the integration sites.

    • Analyze the genomic features surrounding the integration sites (e.g., proximity to genes, gene density, chromatin marks).

Experimental_Workflow cluster_0 Antiviral & Cytotoxicity Assessment cluster_1 Target Engagement Assay cluster_2 Integration Site Analysis MT4_Cells MT-4 Cells HIV_Infection HIV-1 Infection + this compound MT4_Cells->HIV_Infection MTT_Assay MTT Assay HIV_Infection->MTT_Assay EC50_CC50 Determine EC50 & CC50 MTT_Assay->EC50_CC50 Recombinant_Proteins Recombinant IN (His-tag) & LEDGF/p75 (GST-tag) AlphaScreen_Mix AlphaScreen Reaction + this compound Recombinant_Proteins->AlphaScreen_Mix IC50 Determine IC50 AlphaScreen_Mix->IC50 SupT1_Cells SupT1 Cells Vector_Infection Lentiviral Vector Infection + this compound SupT1_Cells->Vector_Infection gDNA_Extraction Genomic DNA Extraction Vector_Infection->gDNA_Extraction Library_Prep Ligation-Mediated PCR gDNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Key Experimental Workflows for this compound Evaluation.

Conclusion

This compound represents a significant advancement in the development of LEDGINs for HIV cure research. Its potent dual "block-and-lock" mechanism of action, which combines the inhibition of viral replication with the induction of a deep latent state, offers a novel strategy to functionally silence the HIV reservoir. The preclinical data strongly support its profile as a candidate for further investigation in functional cure strategies. While clinical development of this compound was halted due to off-target toxicity, the proof-of-concept for LEDGIN-mediated retargeting and the "block-and-lock" mechanism provides a solid foundation for the development of next-generation LEDGINs with improved safety profiles.

References

GS-9822: A Deep Dive into a Preclinical HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GS-9822 is a potent, preclinical small-molecule inhibitor of HIV-1 integrase, belonging to a class of compounds known as Lens Epithelium-Derived Growth Factor (LEDGF)/p75-integrase interaction inhibitors (LEDGINs).[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, with a focus on the experimental data and protocols that define its preclinical profile.

Molecular Structure and Chemical Properties

This compound is characterized by its specific chemical structure that allows it to bind to the HIV-1 integrase at the interface where it interacts with the cellular cofactor LEDGF/p75.[1] While detailed physicochemical properties are proprietary, its activity is in the low nanomolar range, highlighting its high potency.

PropertyValueReference
CAS No.2219362-41-9
Mechanism of ActionInhibition of LEDGF/p75-integrase interaction
TargetHIV-1 Integrase

Mechanism of Action: The "Block-and-Lock" Phenotype

This compound exhibits a dual mechanism of action against HIV-1, termed the "block-and-lock" phenotype.

  • Block: By binding to the LEDGF/p75 binding pocket on the viral integrase, this compound effectively blocks the interaction between these two proteins. This inhibition disrupts the normal process of HIV-1 integration into the host cell's genome.

  • Lock: For the residual viruses that do manage to integrate, this compound's action leads to their integration in transcriptionally less active regions of the chromatin. This "retargeting" of integration results in a more latent provirus that is less prone to reactivation.

This mechanism is distinct from that of integrase strand transfer inhibitors (INSTIs), and this compound has shown activity against raltegravir-resistant HIV strains.

cluster_0 Normal HIV-1 Integration cluster_1 Action of this compound HIV_IN HIV-1 Integrase LEDGF LEDGF/p75 HIV_IN->LEDGF Interaction Integration Successful Integration HIV_IN->Integration Blocked_IN Blocked Integrase Chromatin Host Chromatin (Active Region) LEDGF->Chromatin Tethering LEDGF->Integration GS9822 This compound GS9822->HIV_IN Binds to Integrase Blocked_IN->LEDGF Interaction Blocked Repressive_Chromatin Host Chromatin (Repressive Region) Blocked_IN->Repressive_Chromatin Retargeted Integration Latent_Integration Latent Integration Repressive_Chromatin->Latent_Integration

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been extensively evaluated and compared to the research compound CX14442. This compound consistently demonstrates superior potency across various assays.

Table 1: Antiviral Activity and Cytotoxicity of this compound vs. CX14442

CompoundHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound IIIB0.006 ± 0.0011.8 ± 0.2300
NL4.30.003 ± 0.0011.8 ± 0.2600
CX14442 IIIB0.137 ± 0.02127.8 ± 4.5203
NL4.30.354 ± 0.05427.8 ± 4.579

Data adapted from Bruggemans et al., 2023.

Table 2: Inhibition of LEDGF/p75-Integrase Interaction

CompoundIC50 (µM)
This compound 0.07 ± 0.01
CX14442 0.73 ± 0.12

Data from AlphaScreen assay, adapted from Bruggemans et al., 2023.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the characterization of this compound.

MTT Viability Assay for Antiviral Activity and Cytotoxicity

This assay determines the concentration of the compound that protects cells from HIV-1-induced cell death (EC50) and the concentration that is toxic to the cells (CC50).

  • Cell Culture: MT-4 cells are seeded in 96-well plates.

  • Compound Addition: A serial dilution of this compound or CX14442 is added to the wells.

  • Infection: A standardized amount of HIV-1 (e.g., strain IIIB or NL4.3) is added to the wells, with uninfected cells serving as a control.

  • Incubation: The plates are incubated for 5 days.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized.

  • Absorbance Measurement: The optical density (OD) is measured at a specific wavelength, which is proportional to the number of viable cells.

  • Data Analysis: EC50 and CC50 values are calculated from the dose-response curves.

start Start seed_cells Seed MT-4 Cells start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect with HIV-1 add_compound->infect_cells incubate Incubate for 5 Days infect_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_od Measure Optical Density solubilize->read_od analyze Calculate EC50 & CC50 read_od->analyze

Caption: MTT Viability Assay Workflow.

AlphaScreen Assay for LEDGF/p75-Integrase Interaction

This bead-based immunoassay measures the inhibitory effect of the compounds on the interaction between HIV-1 integrase and LEDGF/p75.

  • Reagents: His6-tagged HIV-1 integrase, Flag-tagged LEDGF/p75, nickel chelate (Ni-NTA) acceptor beads, and anti-Flag donor beads are used.

  • Reaction Setup: Increasing concentrations of this compound or CX14442 are added to a mixture of the tagged proteins.

  • Bead Addition: The acceptor and donor beads are added to the mixture. The acceptor beads bind to the His-tagged integrase, and the donor beads bind to the Flag-tagged LEDGF/p75.

  • Incubation: The mixture is incubated to allow for the interaction between the proteins and the binding of the beads.

  • Signal Detection: If the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

  • Data Analysis: A dose-dependent inhibition of the signal indicates that the compound is disrupting the protein-protein interaction. The IC50 value is then calculated.

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound beads Donor Bead Anti-Flag LEDGF/p75-Flag HIV-1 IN-His Ni-NTA Acceptor Bead beads:f2->beads:f3 Interaction signal Signal Generation beads->signal Proximity inhibitor This compound blocked_beads Donor Bead Anti-Flag LEDGF/p75-Flag HIV-1 IN-His Ni-NTA Acceptor Bead inhibitor->blocked_beads:f3 Binds no_signal No Signal blocked_beads->no_signal No Proximity

Caption: AlphaScreen Assay Principle.

Integration Site Sequencing

This method determines the genomic locations of HIV-1 integration in the presence and absence of the inhibitor.

  • Cell Transduction: SupT1 cells are transduced with a lentiviral vector in the presence of this compound, CX14442, or no drug.

  • Cell Culture: Cells are cultured for an extended period (e.g., 10 days) to dilute non-integrated DNA.

  • Genomic DNA Extraction: Genomic DNA is extracted from the cells.

  • Library Preparation: The DNA is prepared for Illumina MiSeq sequencing. This typically involves fragmentation, ligation of adapters, and PCR amplification.

  • Sequencing: The prepared library is sequenced.

  • Data Analysis: The sequencing data is analyzed using a platform like INSPIIRED to identify the integration sites and characterize the surrounding genomic features.

Conclusion

This compound is a highly potent preclinical LEDGIN that effectively inhibits HIV-1 replication through a "block-and-lock" mechanism. Its ability to not only block integration but also to promote a latent state in residual proviruses makes it an interesting candidate for further investigation in the context of a functional HIV cure. The detailed experimental data and protocols provide a solid foundation for future research and development in this area. However, it is important to note that clinical development of this compound was halted due to urothelial toxicity observed in cynomolgus monkeys. Despite this, the compound remains a valuable tool for studying HIV latency and a benchmark for the development of new, safer LEDGINs.

References

GS-9822: A Deep Dive into its Allosteric Inhibition of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical candidate GS-9822 and its interaction with HIV-1 integrase. This compound is a potent, second-generation LEDGIN (Lens Epithelium-Derived Growth Factor/p75-IN inhibitor) that demonstrates a unique "block-and-lock" mechanism of action, positioning it as a promising compound for functional HIV cure research.[1][2][3] This document details the quantitative data, experimental methodologies, and interaction pathways associated with this compound's function.

Mechanism of Action: Allosteric Inhibition and Integration Retargeting

This compound functions as an allosteric inhibitor of HIV-1 integrase.[4] It targets the binding pocket of the cellular cofactor LEDGF/p75 on the integrase enzyme.[3] This interaction is crucial for the selection of integration sites within the host genome. By binding to this pocket, this compound effectively blocks the interaction between integrase and LEDGF/p75.

This inhibition has a dual effect on the HIV-1 replication cycle:

  • Inhibition of Integration: this compound reduces the overall frequency of HIV-1 integration into the host cell's genome.

  • Integration Retargeting: For the residual proviruses that do integrate, this compound redirects them away from their usual sites within active, gene-dense regions of the chromatin. Instead, integration is retargeted towards more repressive chromatin environments. This altered integration profile results in a state of deeper latency for the provirus, making it less prone to reactivation.

This combined effect of blocking integration and locking the residual virus in a latent state is termed the "block-and-lock" phenotype, which this compound achieves at nanomolar concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, primarily in comparison to the first-generation LEDGIN, CX14442.

Compound Parameter Value Cell Line/Virus Strain Reference
This compoundEC500.009 µMMT-4 / HIV-1 (IIIB)
This compoundEC500.002 µMMT-4 / HIV-1 (NL4.3)
This compoundCC504.9 µMMT-4
This compoundSelectivity Index (SI)544MT-4 / HIV-1 (IIIB)
This compoundIC50 (LEDGF/p75-IN Interaction)0.07 µMN/A
CX14442EC500.21 µMMT-4 / HIV-1 (IIIB)
CX14442EC500.22 µMMT-4 / HIV-1 (NL4.3)
CX14442CC50>10 µMMT-4
CX14442Selectivity Index (SI)>48MT-4 / HIV-1 (IIIB)

EC50: 50% effective concentration required to inhibit HIV-1-induced cytopathic effects. CC50: 50% cytotoxic concentration, reducing cell viability by 50%. SI: Selectivity Index (CC50/EC50). IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Antiviral Activity Assay (MTT Assay)

This assay determines the compound's ability to protect cells from HIV-1-induced cell death.

  • Cell Line: MT-4 cells.

  • Virus: HIV-1 strains (e.g., IIIB, NL4.3).

  • Procedure:

    • MT-4 cells are infected with HIV-1 in the presence of serial dilutions of this compound or a control compound.

    • The cells are incubated for 5 days.

    • Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density (OD) is measured, which correlates with the number of viable cells.

    • Results are plotted as a percentage of the OD values from uninfected, untreated control cells.

    • The EC50 is calculated as the concentration at which the compound inhibits the cytopathic effect of the virus by 50%.

Inhibition of Integrase-LEDGF/p75 Interaction (AlphaScreen Assay)

This biochemical assay quantifies the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

  • Reagents:

    • His6-tagged HIV-1 integrase.

    • Flag-tagged LEDGF/p75.

    • AlphaScreen donor and acceptor beads.

  • Procedure:

    • Increasing concentrations of this compound are added to a mixture of 50 nM HIV-1 integrase and 100 nM LEDGF/p75.

    • The mixture is incubated to allow for potential inhibition of the protein-protein interaction.

    • AlphaScreen beads, which recognize the His and Flag tags, are added.

    • If the proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

    • The signal is measured, and a dose-dependent inhibition curve is generated to determine the IC50 value.

Integration Site Sequencing

This protocol is used to determine the genomic locations of HIV-1 integration in the presence of this compound.

  • Cell Line: SupT1 cells.

  • Vector: Lentiviral vector (e.g., CH-SFFV-eGFP-P2A-fLuc).

  • Procedure:

    • SupT1 cells are transduced with the lentiviral vector in the presence of this compound, a control compound, or no drug.

    • The cells are cultured for 3 days with the compound.

    • The compound is then removed, and the cells are cultured for at least 10 more days to dilute out any non-integrated viral DNA.

    • Genomic DNA is extracted from the cells.

    • The proviral copy number is determined using Alu-LTR qPCR.

    • The genomic DNA is then prepared for Illumina MiSeq integration site sequencing.

    • The sequencing data is analyzed using a platform like INSPIIRED to map the integration sites and analyze the surrounding genomic features.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

GS9822_Mechanism cluster_NoDrug Standard HIV-1 Integration cluster_WithDrug Integration with this compound IN HIV-1 Integrase LEDGF LEDGF/p75 IN->LEDGF Binds HostDNA Host DNA (Active Gene Region) LEDGF->HostDNA Tethers IN_drug HIV-1 Integrase LEDGF_drug LEDGF/p75 IN_drug->LEDGF_drug Interaction Blocked HostDNA_repressive Host DNA (Repressive Region) IN_drug->HostDNA_repressive Retargeted Integration GS9822 This compound GS9822->IN_drug Binds to LEDGF Pocket AlphaScreen_Workflow cluster_Control Control (No Inhibition) cluster_Inhibited With this compound Integrase_His Integrase-His LEDGF_Flag LEDGF-Flag Integrase_His->LEDGF_Flag Binding DonorBead Donor Bead DonorBead->Integrase_His AcceptorBead Acceptor Bead AcceptorBead->LEDGF_Flag Signal High Signal AcceptorBead->Signal Energy Transfer Integrase_His_I Integrase-His LEDGF_Flag_I LEDGF-Flag Integrase_His_I->LEDGF_Flag_I Binding Blocked GS9822 This compound GS9822->Integrase_His_I Inhibits DonorBead_I Donor Bead DonorBead_I->Integrase_His_I AcceptorBead_I Acceptor Bead AcceptorBead_I->LEDGF_Flag_I NoSignal Low Signal AcceptorBead_I->NoSignal Integration_Sequencing_Workflow Start Transduce SupT1 cells with Lentiviral Vector + this compound Incubate_Drug Incubate with drug (3 days) Start->Incubate_Drug Remove_Drug Remove drug and culture (≥10 days) (Dilute non-integrated DNA) Incubate_Drug->Remove_Drug Extract_gDNA Extract Genomic DNA Remove_Drug->Extract_gDNA Analysis Analysis Extract_gDNA->Analysis Alu_LTR Alu-LTR qPCR (Determine Proviral Copy Number) Analysis->Alu_LTR Sequencing Illumina MiSeq Sequencing Analysis->Sequencing Bioinformatics Bioinformatic Analysis (INSPIIRED) (Map Integration Sites) Sequencing->Bioinformatics

References

GS-9822: A Potent Allosteric Inhibitor of the LEDGF/p75-Integrase Interaction for HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The integration of the viral genome into the host cell's DNA is a critical step in the HIV replication cycle, catalyzed by the viral enzyme integrase (IN). This process is heavily reliant on a cellular cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75), which tethers the viral pre-integration complex to the host chromatin. The interaction between HIV-1 IN and LEDGF/p75 represents a validated and highly attractive target for antiretroviral therapy. Small-molecule inhibitors, known as LEDGINs, have been developed to disrupt this protein-protein interaction. This technical guide focuses on GS-9822, a potent, preclinical LEDGIN candidate that demonstrates a sophisticated, multi-modal mechanism of action. This compound not only blocks the crucial IN-LEDGF/p75 interaction but also allosterically inhibits IN's catalytic activity and favorably alters the integration site selection of any residual provirus. This "block-and-lock" phenotype makes this compound a promising candidate for future HIV functional cure strategies.[1][2][3][4][5]

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the LEDGF/p75-integrase interaction.

  • Binding: this compound is a small molecule designed to bind to a highly conserved pocket on the HIV integrase catalytic core domain dimer. This pocket is the natural binding site for the Integrase Binding Domain (IBD) of the cellular cofactor LEDGF/p75.

  • Inhibition of Interaction: By occupying this pocket, this compound physically prevents LEDGF/p75 from binding to integrase. This disruption is the primary "early effect" of the inhibitor. The loss of this interaction prevents the viral pre-integration complex from being effectively tethered to the host chromatin, a prerequisite for efficient integration.

  • Allosteric Inhibition: Beyond simply blocking the interaction, the binding of this compound to the integrase dimer allosterically modulates the enzyme's conformation. This conformational change indirectly interferes with the catalytic activities of integrase (3' processing and strand transfer), adding another layer to its inhibitory profile.

  • Integration Retargeting (Block-and-Lock): In the presence of this compound, any residual viral integration that still occurs is retargeted. Instead of integrating into transcriptionally active and gene-dense regions of the chromatin (the preference dictated by LEDGF/p75), integration is shifted towards more repressive chromatin environments. This results in a provirus that is more latent and less prone to reactivation, a phenomenon described as the "block-and-lock" mechanism, which is of significant interest for functional cure research.

Signaling Pathway Diagram

HIV_Integration_Pathway cluster_0 Standard HIV Integration (No Inhibitor) cluster_1 Inhibition by this compound HIV_IN HIV Integrase LEDGF LEDGF/p75 HIV_IN->LEDGF Binds to Integration Successful Integration & Viral Replication HIV_IN->Integration Chromatin Host Chromatin (Active Gene Region) LEDGF->Chromatin Tethers to LEDGF->Integration Chromatin->Integration GS9822 This compound HIV_IN_2 HIV Integrase GS9822->HIV_IN_2 Binds to IN Dimer Interface No_Interaction Interaction Blocked HIV_IN_2->No_Interaction LEDGF_2 LEDGF/p75 LEDGF_2->No_Interaction Retargeting Integration Retargeting (Repressive Chromatin) No_Interaction->Retargeting Leads to Deep_Latency Deep Latency ('Block & Lock') Retargeting->Deep_Latency Results in AlphaScreen_Workflow cluster_NoInhibitor Control (Interaction Occurs) cluster_WithInhibitor Experiment (this compound Added) HisIN_1 His-IN Mix_1 Mix Proteins HisIN_1->Mix_1 FlagP75_1 Flag-p75 FlagP75_1->Mix_1 Beads_1 Add Donor & Acceptor Beads Mix_1->Beads_1 Proximity Beads in Proximity Beads_1->Proximity Signal High Light Signal Proximity->Signal HisIN_2 His-IN PreIncubate Pre-incubate HisIN_2->PreIncubate GS9822 This compound GS9822->PreIncubate Mix_2 Mix PreIncubate->Mix_2 FlagP75_2 Flag-p75 FlagP75_2->Mix_2 Beads_2 Add Donor & Acceptor Beads Mix_2->Beads_2 NoProximity Beads Separated Beads_2->NoProximity NoSignal Low/No Light Signal NoProximity->NoSignal Logical_Relationships Start This compound binds to LEDGF/p75 pocket on IN Block Block LEDGF/p75-IN Interaction Start->Block Allostery Allosteric Modulation of IN Conformation Start->Allostery NoTether Prevents Chromatin Tethering Block->NoTether InhibitCatalysis Inhibits Catalytic Activity (3'P, ST) Allostery->InhibitCatalysis ReduceIntegration Reduces Overall HIV-1 Integration NoTether->ReduceIntegration InhibitCatalysis->ReduceIntegration Retarget Retargets Residual Integration ReduceIntegration->Retarget Repressive Integration into Repressive Chromatin Retarget->Repressive DeepLatency Increased Immediate & Deep Latency Repressive->DeepLatency Refractory Provirus is Refractory to Reactivation DeepLatency->Refractory

References

The Epigenetic Impact of GS-9822 on HIV Provirus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of a latent reservoir of HIV-infected cells is the primary obstacle to a curative therapy. GS-9822, a potent small-molecule inhibitor of the HIV integrase-LEDGF/p75 interaction, represents a promising "block-and-lock" therapeutic strategy. This technical guide provides an in-depth exploration of the epigenetic impact of this compound on the HIV provirus. We detail its mechanism of action, which involves retargeting viral integration away from active euchromatin towards more repressive chromatin environments, thereby promoting a state of deep latency. This guide includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction: The Challenge of HIV Latency and the "Block-and-Lock" Strategy

The establishment of a long-lived latent reservoir of infected cells allows HIV to persist despite effective antiretroviral therapy (ART). These latently infected cells harbor integrated HIV provirus that is transcriptionally silent, rendering it invisible to the host immune system. A promising strategy to address this challenge is the "block-and-lock" approach, which aims to both inhibit viral replication and enforce a state of deep, irreversible latency.

This compound is a next-generation Lens Epithelium-Derived Growth Factor (LEDGF)/p75-integrase interaction inhibitor (LEDGIN) that embodies this strategy. By binding to the HIV integrase, this compound not only blocks viral integration but also allosterically modulates the integration process, leading to a profound and lasting impact on the epigenetic landscape of the provirus.

Mechanism of Action: Retargeting Integration to Repressive Chromatin

This compound's primary mechanism of action is the inhibition of the interaction between HIV integrase and the cellular cofactor LEDGF/p75.[1][2][3] LEDGF/p75 is crucial for tethering the pre-integration complex to actively transcribed regions of the host genome, which are favorable for robust viral gene expression.

By disrupting this interaction, this compound forces the virus to integrate into alternative, less favorable genomic locations.[1][2] This retargeting of integration leads to the provirus being situated in regions characterized by repressive chromatin marks, such as heterochromatin, which are transcriptionally silent. This altered integration profile is the foundation of this compound's ability to "lock" the provirus in a deep latent state, making it refractory to reactivation.

cluster_0 Standard HIV Integration cluster_1 HIV Integration with this compound HIV_Integrase HIV Integrase LEDGF_p75 LEDGF/p75 HIV_Integrase->LEDGF_p75 Binds to Active_Chromatin Active Chromatin (Gene-rich regions) LEDGF_p75->Active_Chromatin Tethers to Provirus_Active Provirus in Active State Active_Chromatin->Provirus_Active Integration leads to GS_9822 This compound HIV_Integrase_Inhibited HIV Integrase GS_9822->HIV_Integrase_Inhibited Inhibits LEDGF/p75 binding Repressive_Chromatin Repressive Chromatin (Gene-poor regions) HIV_Integrase_Inhibited->Repressive_Chromatin Integration retargeted to Provirus_Latent Provirus in Deep Latency Repressive_Chromatin->Provirus_Latent Integration leads to

Figure 1: Mechanism of this compound in retargeting HIV integration.

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound from published studies.

Table 1: Antiviral Activity and Cytotoxicity of this compound
CompoundHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Cell LineReference
This compound IIIB0.008 ± 0.0031.1 ± 0.1137,500MT-4
This compound NL4.30.004 ± 0.0011.1 ± 0.1275,000MT-4
CX14442IIIB0.18 ± 0.0516.2 ± 3.490,000MT-4
CX14442NL4.30.43 ± 0.1216.2 ± 3.437,674MT-4
Table 2: Inhibition of LEDGF/p75-Integrase Interaction
CompoundIC50 (µM)AssayReference
This compound 0.07 ± 0.02AlphaScreen
CX144420.92 ± 0.34AlphaScreen
Table 3: Impact of this compound on HIV-1 Integration and Latency
TreatmentEffect on IntegrationIncrease in Immediate LatencyDecrease in Reactivation PotentialReference
This compound Potently reduces integrationSignificant increaseSignificant decrease
CX14442Reduces integrationIncreaseDecrease

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the epigenetic impact of this compound.

MTT Assay for Antiviral Activity and Cytotoxicity

This assay is used to determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC50) in a given cell line.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB or NL4.3)

  • This compound

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated infected control wells.

  • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate EC50 and CC50 values using a dose-response curve fitting software.

AlphaScreen Assay for LEDGF/p75-Integrase Interaction

This is a bead-based proximity assay used to measure the inhibition of the protein-protein interaction between HIV integrase and LEDGF/p75 by this compound.

Materials:

  • Recombinant His6-tagged HIV-1 integrase

  • Recombinant Flag-tagged LEDGF/p75

  • This compound

  • AlphaScreen Nickel Chelate Donor beads

  • AlphaLISA Anti-Flag Acceptor beads

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 384-well white opaque plates

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add His6-integrase, Flag-LEDGF/p75, and the diluted this compound.

  • Incubate the mixture for 30 minutes at room temperature.

  • Add a mixture of Donor and Acceptor beads to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen reader.

  • Calculate the IC50 value from the dose-response curve.

HIV Integration Site Sequencing and Analysis

This protocol outlines the steps to determine the genomic locations of HIV provirus integration following treatment with this compound.

Procedure:

  • Cell Transduction: Transduce SupT1 cells with a lentiviral vector in the presence of various concentrations of this compound. Culture the cells for at least 10 days to dilute out non-integrated viral DNA.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the transduced cells.

  • Library Preparation (based on linker-mediated PCR):

    • Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp).

    • Ligate linker cassettes to the fragmented DNA.

    • Perform two rounds of nested PCR using primers specific for the linker and the viral LTR to amplify the virus-host DNA junctions.

  • Illumina Sequencing: Sequence the amplified libraries on an Illumina platform (e.g., MiSeq) to generate paired-end reads.

  • Bioinformatic Analysis (using INSPIIRED pipeline):

    • Read Trimming and Filtering: Remove adapter sequences and low-quality reads.

    • Alignment: Align the reads to the human reference genome (e.g., hg38) and the viral genome.

    • Integration Site Identification: Identify unique integration sites based on reads that map to both the viral and host genomes.

    • Annotation: Annotate the integration sites with genomic features (e.g., genes, CpG islands, histone marks) to determine the surrounding epigenetic landscape.

Start SupT1 Cell Transduction with Lentiviral Vector + this compound gDNA_Extraction Genomic DNA Extraction Start->gDNA_Extraction Library_Prep Library Preparation (Linker-Mediated PCR) gDNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (INSPIIRED Pipeline) Sequencing->Analysis Output Integration Site Map & Epigenetic Landscape Analysis->Output

Figure 2: Workflow for HIV integration site analysis.
Single-Cell Branched DNA (bDNA) Imaging

This technique allows for the simultaneous visualization of viral DNA (vDNA) and viral RNA (vRNA) in single cells, providing insights into the transcriptional activity of the provirus.

Materials:

  • ViewRNA ISH Cell Assay Kit (or similar)

  • Custom-designed probes for HIV vDNA and vRNA

  • Microscopy slides or imaging plates

  • Confocal microscope

Procedure:

  • Cell Preparation: Adhere transduced cells to slides or plates.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with detergents to allow probe entry.

  • Hybridization:

    • Hybridize the cells with a cocktail of target-specific probes for both vDNA and vRNA.

    • Perform sequential hybridization with pre-amplifier, amplifier, and label probes to build the "branched DNA" signal amplification structure.

  • Staining: Stain the cell nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines for the different fluorophores.

  • Image Analysis: Quantify the number of vDNA and vRNA spots per cell to determine the proportion of latently infected (vDNA+/vRNA-) versus productively infected (vDNA+/vRNA+) cells.

Conclusion

This compound demonstrates a potent "block-and-lock" mechanism of action against HIV-1. By inhibiting the integrase-LEDGF/p75 interaction, it not only blocks viral replication but also epigenetically silences the provirus by retargeting its integration into repressive chromatin domains. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of HIV cure, facilitating further investigation into the therapeutic potential of LEDGINs and the fundamental mechanisms of HIV latency.

References

A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to GS-9822: A Preclinical LEDGIN with Functional Cure Potential for HIV

Introduction

The establishment of a latent viral reservoir in long-lived host cells is the primary obstacle to a cure for HIV-1. While combination antiretroviral therapy (cART) can effectively suppress viral replication to undetectable levels, it does not eradicate this reservoir. Upon treatment interruption, the virus rebounds from these latent sources. A functional cure, defined as sustained virological control in the absence of cART, is a major goal of current HIV research. One promising strategy is the "block-and-lock" approach, which aims to not only inhibit viral replication but also to induce a state of deep latency in the provirus, rendering it incapable of reactivation.

This compound, a novel, potent, preclinical non-catalytic site integrase inhibitor (NCINI) developed by Gilead Sciences, has emerged as a significant candidate in this area.[1] As a member of the class of compounds known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75-INteraction Inhibitors), this compound exhibits a unique dual mechanism of action that aligns with the block-and-lock strategy, profiling it as a candidate for future functional cure research.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and the experimental protocols used to evaluate its potential.

Mechanism of Action: The "Block-and-Lock" Phenotype

This compound's mechanism of action is distinct from that of currently approved integrase strand transfer inhibitors (INSTIs). Instead of targeting the catalytic site of the HIV-1 integrase, this compound binds to the LEDGF/p75-binding pocket of the integrase dimer.[2] This interaction has two key consequences:

  • The "Block" - Inhibition of Viral Replication:

    • Early Effect: By occupying the LEDGF/p75 binding pocket, this compound allosterically inhibits the catalytic activity of integrase, preventing the integration of the viral DNA into the host cell's genome.

    • Late Effect: this compound also affects the maturation of new viral particles. It induces premature multimerization of integrase within the assembling virion, leading to a deformed viral capsid and mislocalization of the viral genome. This results in the production of non-infectious viral progeny.

  • The "Lock" - Induction of Deep Latency:

    • Integration Retargeting: In instances where integration does occur in the presence of the drug, this compound's primary mechanism for inducing latency comes into play. The HIV-1 integrase relies on the cellular cofactor LEDGF/p75 to guide it towards integration into transcriptionally active regions of the host chromatin. By blocking the integrase-LEDGF/p75 interaction, this compound retargets the residual integration events away from active genes and into more repressive chromatin environments. This altered integration site landscape is less favorable for viral transcription.

    • Deep Latency: Proviruses integrated in these repressive chromatin regions are more likely to enter a state of deep latency and are more resistant to reactivation by various stimuli. This "locking" of the provirus in a silent state is the cornerstone of this compound's potential as a functional cure agent.

Signaling Pathway and Mechanism of Action

GS-9822_Mechanism_of_Action This compound Mechanism of Action cluster_virus HIV-1 Lifecycle cluster_host Host Cell Factors cluster_drug Drug Intervention HIV_Entry HIV-1 Entry & Reverse Transcription Pre_Integration_Complex Pre-Integration Complex (PIC) containing HIV Integrase HIV_Entry->Pre_Integration_Complex Integration Integration into Host Genome Pre_Integration_Complex->Integration Standard Pathway LEDGF_p75 LEDGF/p75 Pre_Integration_Complex->LEDGF_p75 Interaction Active_Chromatin Active Chromatin (Gene-rich regions) Pre_Integration_Complex->Active_Chromatin LEDGF/p75-mediated integration Blocked_Integration BLOCK: Integration Inhibited Pre_Integration_Complex->Blocked_Integration Retargeted_Integration Residual Integration (Retargeted) Pre_Integration_Complex->Retargeted_Integration This compound Mediated Transcription Viral Transcription Integration->Transcription Maturation Virion Assembly & Maturation Transcription->Maturation Progeny Infectious Progeny Virus Maturation->Progeny Crippled_Virus BLOCK: Non-infectious Progeny Maturation->Crippled_Virus LEDGF_p75->Active_Chromatin Tethers PIC to Repressive_Chromatin Repressive Chromatin (Gene-poor regions) Locked_Provirus LOCK: Deeply Latent Provirus (Refractory to Reactivation) Repressive_Chromatin->Locked_Provirus GS9822 This compound (LEDGIN) GS9822->Pre_Integration_Complex Binds to Integrase GS9822->Pre_Integration_Complex Blocks Interaction GS9822->Maturation Induces aberrant multimerization Retargeted_Integration->Repressive_Chromatin

Caption: this compound's dual mechanism inhibits integration and retargets provirus to induce deep latency.

Quantitative Preclinical Data

This compound has demonstrated significantly higher potency compared to the earlier research LEDGIN, CX14442, in various in vitro assays. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Antiviral Potency and Cytotoxicity

Compound Virus Strain Assay Type EC₅₀ (nM) CC₅₀ (µM) Selectivity Index (CC₅₀/EC₅₀)
This compound HIV-1 (IIIB) MTT Viability 3.0 >10 >3333
This compound HIV-1 (NL4.3) MTT Viability ~1.5 >10 >6667
CX14442 HIV-1 (IIIB) MTT Viability 69 >150 >2174
CX14442 HIV-1 (NL4.3) MTT Viability >150 >150 -

Data sourced from Bruggemans A, et al. (2021).

Table 2: Inhibition of Integrase-LEDGF/p75 Interaction

Compound Assay Type IC₅₀ (µM)
This compound AlphaScreen 0.07
CX14442 AlphaScreen 0.7

Data sourced from MedChemExpress and Bruggemans A, et al. (2021).

Table 3: Effect on HIV-1 Integration Site Selection

Treatment Integration within Genes (%) Integration within Gene-Dense Regions (%)
No Drug (Control) ~75% High
This compound Significantly Reduced Significantly Reduced
CX14442 Reduced Reduced

Qualitative summary based on findings from Bruggemans A, et al. (2021), demonstrating a dose-dependent shift away from gene-rich regions.

Experimental Protocols

The evaluation of this compound involved several key experimental methodologies to characterize its antiviral activity and unique mechanism of action.

1. Antiviral Activity and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the 50% effective concentration (EC₅₀) of this compound in protecting cells from HIV-1 induced cell death and the 50% cytotoxic concentration (CC₅₀).

  • Methodology:

    • MT-4 cells are seeded in 96-well plates.

    • A serial dilution of this compound or control compound is added to the wells.

    • Cells are infected with a wild-type HIV-1 strain (e.g., IIIB or NL4.3).

    • Plates are incubated for 5 days to allow for viral replication and cytopathic effects.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live, metabolically active cells convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.

    • EC₅₀ is calculated as the drug concentration that results in 50% protection of cell viability compared to untreated, infected controls. CC₅₀ is determined using uninfected cells treated with the drug.

2. Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

  • Objective: To quantify the ability of this compound to inhibit the direct protein-protein interaction between HIV-1 integrase and LEDGF/p75.

  • Methodology:

    • Recombinant His₆-tagged HIV-1 integrase and Flag-tagged LEDGF/p75 proteins are used.

    • The proteins are incubated in the presence of varying concentrations of this compound.

    • Nickel-chelate coated "donor" beads (binding the His₆-tag) and anti-Flag antibody-conjugated "acceptor" beads are added.

    • In the absence of an inhibitor, the proteins interact, bringing the donor and acceptor beads into close proximity (<200 nm).

    • Upon laser excitation at 680 nm, the donor bead generates singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

    • This compound disrupts the protein interaction, separating the beads and causing a loss of signal.

    • The IC₅₀ is the concentration of this compound that causes a 50% reduction in the luminescent signal.

3. Integration Site Sequencing and Analysis

  • Objective: To determine the genomic location of proviral integration sites in the presence or absence of this compound.

  • Methodology:

    • SupT1 or primary CD4+ T cells are infected with HIV-1 in the presence of this compound or a control.

    • After allowing for integration, genomic DNA is extracted from the cells.

    • The DNA is fragmented, and a linker cassette is ligated to the fragment ends.

    • A nested PCR approach is used to amplify the junctions between the viral long terminal repeat (LTR) and the host genomic DNA.

    • The amplified products are sequenced using a high-throughput platform like Illumina MiSeq.

    • The resulting sequences are mapped to the human genome to identify the precise integration sites.

    • Bioinformatic analysis is performed to correlate integration sites with genomic features such as gene density, transcriptional activity, and chromatin marks.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro cluster_cellbased cluster_mechanism cluster_preclinical start Start: this compound Compound in_vitro_assays In Vitro Characterization start->in_vitro_assays cell_based_assays Cell-Based Antiviral Assays in_vitro_assays->cell_based_assays alpha_screen AlphaScreen Assay (IC₅₀ for INT-LEDGF Interaction) mechanism_assays Mechanism of Action Studies cell_based_assays->mechanism_assays mtt_assay MTT Viability Assay (EC₅₀ and CC₅₀) reporter_virus Reporter Virus Assays (Single-round infectivity) preclinical_tox Preclinical Animal Studies mechanism_assays->preclinical_tox integration_seq Integration Site Sequencing (Genomic Distribution) latency_reactivation Latency & Reactivation Models (Double reporter virus) end Candidate Profile preclinical_tox->end pk_studies Pharmacokinetics (Rat, Dog, Monkey) tox_studies Toxicology Studies (Cynomolgus Monkey)

Caption: Workflow for preclinical evaluation of this compound from in vitro assays to animal studies.

Challenges and Future Directions

Despite the promising preclinical profile of this compound, its development has faced a significant hurdle. Dose-dependent urothelial toxicity, specifically vacuolation of the urothelium in the kidney, bladder, and ureter, was observed in cynomolgus monkeys. This toxicity presents a formidable challenge for the further clinical development of this specific compound.

Nevertheless, the data from this compound provide a powerful proof-of-concept for the "block-and-lock" strategy. It confirms that highly potent LEDGINs can induce the desired phenotype at nanomolar concentrations that could be achievable in a clinical setting. Future research will likely focus on optimizing the LEDGIN chemical scaffold to identify new candidates that retain the high potency and unique mechanism of action of this compound while eliminating the off-target toxicity. The insights gained from this compound are invaluable for guiding the design of next-generation compounds aimed at a functional HIV cure.

References

Preclinical Efficacy of GS-9822: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: This document details the preclinical research findings for GS-9822 , a potent anti-HIV agent. It is distinct from Entospletinib (GS-9973) , a spleen tyrosine kinase (Syk) inhibitor investigated for hematological malignancies. The nomenclature of these compounds is similar, which can lead to confusion. This guide focuses exclusively on the published preclinical data for this compound.

Introduction

This compound is a preclinical, small-molecule inhibitor of HIV-1 integrase, belonging to a class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) inhibitors, or LEDGINs.[1][2][3] These agents exhibit a novel mechanism of action by targeting the interaction between the HIV-1 integrase and its cellular cofactor, LEDGF/p75.[2][4] This interaction is crucial for the selection of integration sites within the host genome. By disrupting this binding, this compound not only inhibits viral integration and maturation but also redirects residual viral DNA integration away from transcriptionally active regions of the genome, leading to a more latent and reactivation-resistant provirus. This dual "block-and-lock" mechanism presents a promising strategy for a functional cure for HIV. Preclinical studies have demonstrated that this compound is significantly more potent than earlier-generation LEDGINs, such as CX14442.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent antiviral activity and specific mechanism of action. The following tables summarize the key quantitative findings from these studies.

ParameterHIV-1 StrainCell LineValueReference
EC50 (50% Effective Concentration) IIIbMT-40.019 µM
NL4.3MT-40.007 µM
CC50 (50% Cytotoxic Concentration) -MT-41.8 µM
Selectivity Index (SI = CC50/EC50) IIIbMT-494.7
NL4.3MT-4257.1
IC50 (50% Inhibitory Concentration) --0.07 µM
Inhibition of LEDGF/p75-integrase interaction
IC50 (fLuc reporter readout) --17.6 nM

Key Experimental Protocols

Antiviral Activity Assay (MT-4 Cells)
  • Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 induced cytopathicity.

  • Methodology:

    • MT-4 cells were infected with wild-type HIV-1 subtype B viruses (strains IIIb or NL4.3).

    • The infected cells were then treated with increasing concentrations of this compound.

    • After 5 days of incubation, cell viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The optical density (OD) values, which correlate with cell viability, were measured.

    • Dose-response curves were generated to calculate the EC50, the concentration at which the compound inhibited HIV-1-induced cell death by 50%.

Cytotoxicity Assay (MT-4 Cells)
  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

  • Methodology:

    • Uninfected MT-4 cells were incubated with increasing concentrations of this compound for 5 days.

    • Cell viability was measured using the MTT assay.

    • The CC50 was calculated as the concentration of this compound that reduced cell viability by 50%.

LEDGF/p75-Integrase Interaction Assay (AlphaScreen)
  • Objective: To quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by this compound.

  • Methodology:

    • An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was performed using His6-tagged HIV-1 integrase and Flag-tagged LEDGF/p75.

    • These proteins were incubated in the presence of increasing concentrations of this compound.

    • A dose-dependent inhibition of the luminescent signal, indicating disruption of the protein-protein interaction, was measured to determine the IC50 value.

Integration Site Analysis
  • Objective: To determine the effect of this compound on the selection of HIV-1 integration sites.

  • Methodology:

    • SupT1 cells were transduced with a reporter virus in the presence of various concentrations of this compound.

    • After at least 10 days in culture, genomic DNA was extracted.

    • Integration sites were sequenced using Illumina MiSeq.

    • The surrounding chromatin environments were analyzed to determine if integration was retargeted away from active genes and gene-dense regions.

Visualizations

Signaling Pathways and Experimental Workflows

GS_9822_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_host Host Cell cluster_inhibition This compound Action HIV_Integrase HIV-1 Integrase Provirus_Formation Provirus Formation HIV_Integrase->Provirus_Formation Mediates Integration into LEDGF_p75 LEDGF/p75 HIV_Integrase->LEDGF_p75 Binds to Active_Genes Active Genes Provirus_Formation->Active_Genes Repressive_Chromatin Repressive Chromatin Provirus_Formation->Repressive_Chromatin LEDGF_p75->Active_Genes Tethers to GS_9822 This compound GS_9822->HIV_Integrase Binds to LEDGF/p75 pocket Block Block Lock Lock Block->HIV_Integrase Prevents Interaction Lock->Provirus_Formation Retargets Integration to

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow start Start infect_cells Infect MT-4 cells with HIV-1 start->infect_cells add_compound Add varying concentrations of this compound infect_cells->add_compound incubate Incubate for 5 days add_compound->incubate mtt_assay Perform MTT assay incubate->mtt_assay measure_od Measure Optical Density (OD) mtt_assay->measure_od calculate_ec50 Calculate EC50 measure_od->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the antiviral activity assay.

References

Methodological & Application

Application Notes and Protocols for GS-9822 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9822 is a potent and selective small-molecule inhibitor of the interaction between the HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for efficient HIV-1 integration.[1][2][3] As a member of the LEDGIN class of antivirals, this compound exhibits a dual mechanism of action. It not only blocks the catalytic activity of HIV-1 integrase but also allosterically modulates its function, leading to a "block-and-lock" phenotype.[1][4] This results in the retargeting of residual viral DNA integration away from transcriptionally active regions of the host genome towards more repressive chromatin environments. Consequently, the integrated provirus enters a state of deeper latency, making it less prone to reactivation. These characteristics make this compound a valuable tool for HIV research, particularly in studies focused on viral latency and functional cure strategies.

Mechanism of Action

This compound operates by binding to a conserved pocket at the dimer interface of the HIV-1 integrase catalytic core domain. This is the same site where the integrase-binding domain (IBD) of LEDGF/p75 normally docks. By competitively inhibiting this interaction, this compound disrupts the tethering of the pre-integration complex (PIC) to the host chromatin, which is a critical step for targeted integration into active genes. This disruption leads to a significant reduction in HIV-1 integration and redirects the integration of any remaining proviruses to locations with repressive epigenetic markers. This altered integration profile is associated with reduced viral transcription and a decreased potential for reactivation from latency.

Signaling Pathway and Mechanism of Action

GS9822_Mechanism cluster_host_cell Host Cell cluster_nucleus Nucleus LEDGF_p75 LEDGF/p75 Active_Genes Active Transcription Units LEDGF_p75->Active_Genes Tethers PIC to Provirus_Active Integrated Provirus (Active Transcription) Active_Genes->Provirus_Active Normal Integration Repressive_Chromatin Repressive Chromatin Provirus_Latent Integrated Provirus (Deep Latency) Repressive_Chromatin->Provirus_Latent HIV_PIC HIV Pre-Integration Complex (PIC) (contains Integrase) HIV_PIC->LEDGF_p75 Interacts with HIV_PIC->Repressive_Chromatin Retargeted Integration (in presence of this compound) GS9822 This compound GS9822->HIV_PIC Binds to Integrase, Blocks Interaction

Caption: Mechanism of this compound action in an HIV-infected host cell.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in various cell-based and biochemical assays.

ParameterCell Line / SystemVirus StrainValueReference
IC₅₀ (Integrase-LEDGF/p75 Interaction)AlphaScreen AssayN/A0.07 ± 0.02 µM
EC₅₀ (Antiviral Activity)MT-4HIV-1 (IIIb)Low Nanomolar
EC₅₀ (Antiviral Activity)MT-4HIV-1 (NL4.3)Low Nanomolar
IC₅₀ (Transduction Inhibition)SupT1HIV-1 Reporter Virus0.007 µM (7 nM)
CC₅₀ (Cytotoxicity)MT-4N/A~15-fold lower than CX14442
  • IC₅₀ (50% Inhibitory Concentration): The concentration of this compound required to inhibit the in vitro protein-protein interaction by 50%.

  • EC₅₀ (50% Effective Concentration): The concentration of this compound required to reduce HIV-1-induced cytopathic effects by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%.

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: Reconstitute lyophilized this compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol 1: HIV-1 Antiviral Activity Assay (MTT Assay)

This protocol determines the efficacy of this compound in protecting cells from HIV-1-induced cell death.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIb or NL4.3 strain)

  • This compound

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of complete medium.

  • Compound Addition: Prepare a serial dilution of this compound (e.g., from 5 µM down to 0.064 nM) in complete medium. Add 25 µL of each dilution to the appropriate wells. Include "cells only" (no virus, no drug) and "virus control" (virus, no drug) wells.

  • Virus Infection: Add 25 µL of HIV-1 stock (at a multiplicity of infection, MOI, of 0.01) to all wells except the "cells only" control.

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density (OD) at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell protection relative to the "cells only" and "virus control" wells. Determine the EC₅₀ value by plotting the percentage of protection against the log of the this compound concentration.

Protocol 2: Lentiviral Transduction Inhibition Assay

This protocol assesses the ability of this compound to inhibit the integration of a lentiviral vector expressing a reporter gene (e.g., eGFP).

Materials:

  • SupT1 cells (or other susceptible cell line)

  • Lentiviral vector stock (e.g., expressing eGFP)

  • This compound

  • Complete cell culture medium

  • 24-well or 48-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SupT1 cells in a 24-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) to the cells. Include a no-drug control.

  • Transduction: Immediately add the lentiviral vector stock to the wells.

  • Incubation: Culture the cells for 3 days in the presence of the compound.

  • Wash and Culture: After 3 days, wash the cells to remove the compound and non-integrated viral particles. Resuspend the cells in fresh medium and continue to culture for an additional 7-10 days to allow for the dilution of non-integrated DNA.

  • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the percentage of eGFP-positive cells using a flow cytometer.

  • Analysis: Calculate the percentage of inhibition of transduction for each concentration relative to the no-drug control. Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow Diagram

GS9822_Workflow cluster_analysis Endpoint Analysis start Start prep_compound Prepare this compound Serial Dilutions (from DMSO stock) start->prep_compound seed_cells Seed Suspension Cells (e.g., MT-4, SupT1) in multi-well plate start->seed_cells add_compound Add this compound Dilutions to Cells prep_compound->add_compound seed_cells->add_compound add_virus Add HIV-1 or Lentiviral Vector add_compound->add_virus incubate Incubate for 3-5 Days at 37°C, 5% CO₂ add_virus->incubate analysis_mtt MTT Assay (Measure Cell Viability) incubate->analysis_mtt analysis_flow Flow Cytometry (Measure Reporter Gene Expression) incubate->analysis_flow analysis_qpcr qPCR / Sequencing (Measure Proviral DNA / Integration Site) incubate->analysis_qpcr data_analysis Calculate EC₅₀ / IC₅₀ from Dose-Response Curve analysis_mtt->data_analysis analysis_flow->data_analysis analysis_qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for GS-9822 Antiviral Potency Assay in MT-4 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9822 is a potent, preclinical small-molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) integrase.[1][2][3] It belongs to a class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) inhibitors (LEDGINs), which allosterically inhibit HIV-1 integrase by targeting its interaction with the cellular cofactor LEDGF/p75.[1][4] This interaction is crucial for the integration of the viral DNA into the host cell genome. By disrupting this interaction, this compound not only inhibits viral integration and maturation but also retargets residual integration events to less transcriptionally active regions of the chromatin, promoting a "block-and-lock" phenotype where the provirus is more likely to become latent and refractory to reactivation.

These application notes provide a detailed protocol for assessing the antiviral potency of this compound in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

Data Presentation

The antiviral activity and cytotoxicity of this compound in MT-4 cells have been quantified in several studies. The following tables summarize the key data points for easy comparison.

Table 1: Antiviral Activity of this compound against HIV-1 in MT-4 Cells

HIV-1 Strain50% Effective Concentration (EC50)Reference
HIV-1 IIIBLow nanomolar range
HIV-1 NL4.3Low nanomolar range

Table 2: Cytotoxicity and Selectivity Index of this compound in MT-4 Cells

ParameterValueReference
50% Cytotoxic Concentration (CC50)~15-fold lower than CX14442
Selectivity Index (SI = CC50/EC50)2-fold higher than CX14442

Table 3: In Vitro Inhibition of LEDGF/p75-Integrase Interaction by this compound

ParameterValueReference
50% Inhibitory Concentration (IC50)0.07 µM

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the disruption of the interaction between HIV-1 integrase and the cellular protein LEDGF/p75. This interaction is critical for tethering the pre-integration complex to the host cell chromatin, thereby guiding the integration of the viral DNA into transcriptionally active regions of the genome. By binding to the LEDGF/p75-binding pocket on the HIV-1 integrase, this compound allosterically inhibits this interaction.

cluster_virus HIV-1 Pre-Integration Complex cluster_host Host Cell HIV_IN HIV-1 Integrase LEDGF LEDGF/p75 HIV_IN->LEDGF Interaction Viral_DNA Viral DNA Chromatin Host Chromatin Viral_DNA->Chromatin Integration LEDGF->Chromatin Tethering GS9822 This compound GS9822->HIV_IN Inhibition A Prepare MT-4 Cells C Plate Cells and Compound in 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Infect with HIV-1 C->D E Incubate for 5 Days at 37°C D->E F Add MTT Reagent E->F G Incubate for 4 Hours F->G H Add Solubilization Buffer G->H I Incubate Overnight H->I J Read Absorbance at 570 nm I->J K Calculate EC50 J->K

References

Application Notes and Protocols for AlphaScreen Assay of GS-9822

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to quantitatively assess the inhibitory activity of GS-9822 on the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF)/p75. This compound is a potent preclinical HIV-1 inhibitor that disrupts this critical protein-protein interaction, thereby impairing viral replication.[1][2][3][4][5] The AlphaScreen technology offers a sensitive, high-throughput method for identifying and characterizing inhibitors of this interaction.

Introduction

The integration of the viral genome into the host cell's DNA is a crucial step in the HIV-1 replication cycle, mediated by the viral enzyme integrase (IN). The cellular cofactor LEDGF/p75 plays a pivotal role in this process by tethering the pre-integration complex to the host chromatin, thereby guiding the integration process. The interaction between IN and LEDGF/p75 is therefore a prime target for antiretroviral drug development.

This compound is a small molecule inhibitor that potently disrupts the IN-LEDGF/p75 interaction. The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay ideal for studying biomolecular interactions. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by the interacting molecules of interest. Inhibition of the interaction by a compound like this compound leads to a decrease in the AlphaScreen signal.

Signaling Pathway

The interaction between HIV-1 integrase and LEDGF/p75 is a key step in the integration of the viral DNA into the host genome. LEDGF/p75 acts as a cellular tether, guiding the integrase-viral DNA complex to transcriptionally active regions of the host chromatin.

HIV_Integration_Pathway cluster_virus HIV-1 Pre-Integration Complex (PIC) cluster_host Host Cell IN HIV-1 Integrase (IN) vDNA Viral DNA IN->vDNA binds LEDGF LEDGF/p75 IN->LEDGF Interacts with Chromatin Host Chromatin LEDGF->Chromatin tethers to GS9822 This compound GS9822->IN

Caption: HIV-1 Integrase-LEDGF/p75 Interaction Pathway and Inhibition by this compound.

Experimental Workflow

The AlphaScreen assay for this compound involves the use of His-tagged HIV-1 integrase and Flag-tagged LEDGF/p75. Nickel chelate-coated donor beads bind to the His-tagged integrase, while anti-Flag antibody-coated acceptor beads bind to the Flag-tagged LEDGF/p75. When the two proteins interact, the beads are brought into proximity, generating a signal. This compound competes with this interaction, leading to a reduction in the signal.

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection His_IN His-tagged HIV-1 IN step1 Add His-IN and this compound dilutions. Incubate. His_IN->step1 Flag_LEDGF Flag-tagged LEDGF/p75 step2 Add Flag-LEDGF/p75. Incubate. Flag_LEDGF->step2 GS9822_sol This compound Dilutions GS9822_sol->step1 step1->step2 step3 Add Ni-Chelate Donor and anti-Flag Acceptor beads. Incubate in dark. step2->step3 read Read AlphaScreen Signal (EnVision Plate Reader) step3->read

Caption: AlphaScreen Assay Workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Proteins:

    • His6-tagged HIV-1 integrase (His-IN)

    • Flag-tagged LEDGF/p75 (Flag-p75)

  • Compound:

    • This compound

  • AlphaScreen Beads:

    • Nickel Chelate Donor Beads (PerkinElmer)

    • Anti-Flag Acceptor Beads (PerkinElmer)

  • Assay Buffer:

    • 25 mM Tris/HCl, pH 7.3

    • 150 mM NaCl

    • 1 mM MgCl2

    • 0.1% Tween 20

    • 0.1% Bovine Serum Albumin (BSA)

  • Plates:

    • 384-well white opaque microtiter plates (e.g., OptiPlate-384)

  • Equipment:

    • EnVision Plate Reader (PerkinElmer) or equivalent with AlphaScreen capabilities

    • Multichannel pipettes

    • Plate shaker

Assay Protocol

This protocol is adapted from the method described for evaluating this compound's inhibition of the IN-LEDGF/p75 interaction.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations in the assay will typically range from 0.001 to 500 µM.

  • Protein and Compound Incubation:

    • In a 384-well plate, add 5 µL of His-IN solution to each well to achieve a final concentration of 50 nM.

    • Add 5 µL of the various this compound dilutions to the respective wells. For control wells (maximum signal), add 5 µL of assay buffer without the compound.

    • Incubate the plate for 30 minutes at 4°C.

  • Addition of Second Protein:

    • Add 5 µL of Flag-tagged LEDGF/p75 solution to each well to achieve a final concentration of 100 nM.

    • Incubate the plate for an additional 1 hour at 4°C.

  • Addition of AlphaScreen Beads:

    • Prepare a 1:100 dilution of a mixture of Nickel Chelate Donor Beads and anti-FLAG coated Acceptor Beads in assay buffer.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate for 3 hours at 30°C, ensuring the plate is protected from light.

  • Signal Detection:

    • Read the plate on an EnVision plate reader in AlphaScreen mode.

Data Analysis
  • The raw AlphaScreen counts are collected for each well.

  • The percentage of inhibition is calculated for each concentration of this compound using the following formula:

    • Signal_compound: Signal in the presence of this compound.

    • Signal_background: Signal in the absence of one of the interacting proteins (e.g., no Flag-p75).

    • Signal_max: Signal in the absence of this compound.

  • The IC50 value (the concentration of inhibitor that reduces the signal by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.

Data Presentation

The inhibitory activity of this compound on the HIV-1 integrase-LEDGF/p75 interaction, as determined by the AlphaScreen assay, is summarized below.

CompoundTarget InteractionAssay TypeIC50 (µM)Reference
This compoundHIV-1 Integrase - LEDGF/p75AlphaScreen0.07

Conclusion

The AlphaScreen assay provides a robust and sensitive platform for quantifying the inhibitory potency of compounds like this compound against the HIV-1 integrase-LEDGF/p75 interaction. This detailed protocol and the accompanying information will aid researchers in the successful implementation of this assay for drug discovery and development efforts targeting this critical step in the HIV-1 life cycle.

References

Application Notes and Protocols for Studying the "Block-and-Lock" Effect of GS-9822

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9822 is a potent, preclinical small-molecule inhibitor of HIV-1 integrase.[1] It belongs to a class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75)-integrase interaction inhibitors (LEDGINs).[2][3] These compounds disrupt the crucial interaction between the HIV-1 integrase and its cellular cofactor LEDGF/p75, which is essential for efficient viral integration into the host genome.[3] this compound exhibits a unique "block-and-lock" mechanism of action that not only inhibits viral replication but also promotes a state of deep latency in any residual provirus, making it a compelling candidate for HIV functional cure research.[4]

The "block" component of its action stems from the direct inhibition of the integrase-LEDGF/p75 interaction, which is a necessary step for the integration of the viral DNA into the host cell's genome. The "lock" component is a consequence of retargeting the integration of any remaining viral DNA away from transcriptionally active regions of the genome towards more repressive chromatin environments. This results in a provirus that is less likely to be transcribed and is more resistant to reactivation, effectively locking it in a latent state.

These application notes provide a detailed experimental framework for researchers to investigate and characterize the "block-and-lock" effect of this compound and other similar compounds.

Key Concepts and Signaling Pathways

The primary molecular interaction targeted by this compound is the binding of the cellular protein LEDGF/p75 to HIV-1 integrase. LEDGF/p75 acts as a cellular tether, guiding the viral pre-integration complex (PIC) to transcriptionally active regions of the host chromatin, thereby favoring viral gene expression and replication. By binding to the LEDGF/p75 binding pocket on the integrase dimer, this compound allosterically inhibits this interaction.

HIV_Integration_Pathway HIV-1 Integration and the Role of LEDGF/p75 cluster_virus HIV-1 cluster_cell Host Cell HIV_RNA Viral RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription PIC Pre-integration Complex (PIC) HIV_DNA->PIC Integrase Integrase (IN) Integrase->PIC Provirus_active Integrated Provirus (Active Transcription) PIC->Provirus_active Integration Provirus_latent Integrated Provirus (Latent) PIC->Provirus_latent Retargeted Integration LEDGF_p75 LEDGF/p75 LEDGF_p75->PIC Tethering Chromatin_active Active Chromatin (Gene-dense regions) LEDGF_p75->Chromatin_active Binding Chromatin_repressive Repressive Chromatin (Gene-poor regions) Provirus_active->HIV_RNA Viral Transcription GS9822 This compound GS9822->Integrase Inhibition of Interaction

Caption: HIV-1 Integration Pathway and this compound's Point of Intervention.

Experimental Design and Protocols

A comprehensive evaluation of this compound's "block-and-lock" effect involves a multi-pronged approach, encompassing biochemical, virological, and molecular assays.

Biochemical Validation: Inhibition of the Integrase-LEDGF/p75 Interaction

This experiment aims to quantify the direct inhibitory effect of this compound on the protein-protein interaction between HIV-1 integrase and LEDGF/p75.

Experimental Workflow

AlphaScreen_Workflow AlphaScreen Assay Workflow cluster_components Assay Components cluster_reaction Reaction Steps His_IN His-tagged Integrase Incubate_Proteins 1. Incubate Integrase and LEDGF/p75 with or without this compound His_IN->Incubate_Proteins Flag_LEDGF Flag-tagged LEDGF/p75 Flag_LEDGF->Incubate_Proteins Donor_Bead Streptavidin Donor Bead Add_Beads 2. Add Donor and Acceptor Beads Donor_Bead->Add_Beads Acceptor_Bead Anti-Flag Acceptor Bead Acceptor_Bead->Add_Beads Incubate_Proteins->Add_Beads Incubate_Dark 3. Incubate in the dark Add_Beads->Incubate_Dark Read_Signal 4. Read AlphaScreen Signal Incubate_Dark->Read_Signal Signal Light Emission (Proximity-dependent) Read_Signal->Signal GS9822 This compound (Test Compound) GS9822->Incubate_Proteins

Caption: Workflow for the AlphaScreen Protein-Protein Interaction Assay.

Protocol: AlphaScreen Assay

  • Reagents and Materials:

    • Purified His-tagged HIV-1 integrase

    • Purified Flag-tagged LEDGF/p75

    • This compound (and control compounds) serially diluted in DMSO

    • AlphaScreen Streptavidin Donor Beads

    • AlphaScreen Anti-Flag Acceptor Beads

    • Assay Buffer (e.g., PBS with 0.1% BSA)

    • 384-well white microplates

  • Procedure:

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 1 µL of serially diluted this compound or control compound.

    • Add 2 µL of His-tagged integrase and 2 µL of Flag-tagged LEDGF/p75 to each well.

    • Incubate for 1 hour at room temperature.

    • Prepare a mixture of Streptavidin Donor and Anti-Flag Acceptor beads in assay buffer.

    • Add 10 µL of the bead mixture to each well in subdued light.

    • Incubate the plate in the dark for 1-2 hours at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Data Presentation

CompoundTargetAssayIC50 (µM)
This compoundLEDGF/p75-Integrase InteractionAlphaScreen0.07
CX14442LEDGF/p75-Integrase InteractionAlphaScreen~0.7 (10-fold less potent than this compound)
Virological Characterization: Antiviral Potency and Cytotoxicity

This set of experiments evaluates the ability of this compound to inhibit HIV-1 replication in a cell-based model and assesses its toxicity to the host cells.

Protocol: Antiviral Activity Assay (MTT Assay)

  • Cell Line: MT-4 cells (human T-cell line highly susceptible to HIV-1 infection).

  • Virus: HIV-1 laboratory strains (e.g., IIIB, NL4.3).

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of this compound or control compounds.

    • Infect the cells with a standardized amount of HIV-1.

    • Culture the cells for 5 days.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • EC50 (50% Effective Concentration): Calculate the concentration of this compound that protects 50% of cells from virus-induced death.

    • CC50 (50% Cytotoxic Concentration): Determine the concentration of this compound that reduces the viability of uninfected cells by 50%.

    • Selectivity Index (SI): Calculate as CC50 / EC50.

Data Presentation

CompoundHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compoundIIIBLow nanomolar range~15-fold lower than CX14442High
This compoundNL4.3Low nanomolar range~15-fold lower than CX14442High
CX14442IIIB~23-fold less potent than this compound>100Moderate
CX14442NL4.3>100-fold less potent than this compound>100Moderate
"Block" Effect: Integration Site Analysis

This experiment directly assesses the "block" aspect of this compound by analyzing how it alters the genomic locations of HIV-1 integration.

Experimental Workflow

Integration_Site_Workflow Integration Site Sequencing Workflow Transduction 1. Transduce cells with a lentiviral vector +/- this compound gDNA_Extraction 2. Extract Genomic DNA Transduction->gDNA_Extraction Library_Prep 3. Prepare sequencing library (e.g., ligation-mediated PCR) gDNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Analysis 5. Bioinformatic Analysis: Map integration sites to the human genome Sequencing->Analysis Genomic_Features 6. Correlate integration sites with genomic features (genes, CpG islands, etc.) Analysis->Genomic_Features Vector Lentiviral Vector (e.g., with GFP reporter) Vector->Transduction GS9822 This compound GS9822->Transduction

Caption: Workflow for Analyzing HIV-1 Integration Sites.

Protocol: Integration Site Sequencing

  • Cell Culture and Transduction:

    • Culture a suitable cell line (e.g., SupT1) and transduce with a single-round lentiviral vector (e.g., containing a GFP reporter) in the presence of varying concentrations of this compound or a control.

    • Maintain the cultures for at least 10 days to ensure the degradation of unintegrated viral DNA.

  • Genomic DNA Extraction and Library Preparation:

    • Extract high-quality genomic DNA from the transduced cells.

    • Prepare sequencing libraries using a method like ligation-mediated PCR (LM-PCR) to amplify the junctions between the viral long terminal repeat (LTR) and the host genomic DNA.

  • Sequencing and Bioinformatic Analysis:

    • Perform high-throughput sequencing of the prepared libraries.

    • Map the sequencing reads to the human reference genome to identify the precise integration sites.

    • Analyze the distribution of integration sites relative to genomic features such as genes, gene density, and CpG islands.

Data Presentation

TreatmentIntegration in Genes (%)Integration in Gene-Dense Regions (%)
No Drug (Control)HighHigh
This compoundSignificantly ReducedSignificantly Reduced
CX14442ReducedReduced
"Lock" Effect: Latency and Reactivation Assays

These experiments are designed to quantify the establishment of a latent state ("lock") and the resistance of this latent provirus to reactivation.

Protocol: Double Reporter Virus Assay

  • Reporter Virus: Utilize a dual-reporter HIV-1 vector. For example, a vector that expresses a fluorescent protein (e.g., GFP) from the viral LTR and another reporter (e.g., luciferase) from an internal constitutive promoter. This allows for the quantification of both infected cells and transcriptionally active proviruses.

  • Procedure:

    • Transduce cells (e.g., primary CD4+ T cells or a T-cell line) with the double-reporter virus in the presence of this compound or controls.

    • After several days, analyze the cell population by flow cytometry to determine the percentage of infected cells (expressing the constitutive reporter) and the percentage of cells with active viral transcription (expressing the LTR-driven reporter). An increase in the proportion of single-positive (constitutive reporter only) to double-positive cells indicates an increase in immediate latency.

    • To assess the "lock" effect, treat the transduced cells with latency-reversing agents (LRAs) such as TNF-α or vorinostat.

    • Measure the reactivation of the LTR-driven reporter (e.g., by measuring GFP expression or luciferase activity).

Data Presentation

TreatmentImmediate Latency (Infected but LTR-inactive)Reactivation by LRAs
No Drug (Control)BaselineHigh
This compoundSignificantly IncreasedSignificantly Reduced
CX14442IncreasedReduced

Summary and Conclusion

The experimental framework detailed above provides a robust methodology for characterizing the "block-and-lock" effect of this compound. By combining biochemical, virological, and advanced molecular techniques, researchers can quantify the compound's potency in inhibiting the crucial integrase-LEDGF/p75 interaction, its effectiveness in suppressing viral replication, its ability to retarget proviral integration into suppressive chromatin regions, and its capacity to induce a deep, reactivation-resistant state of latency. These studies are critical for advancing our understanding of LEDGINs and their potential role in a functional cure for HIV.

References

Application Note: In Vitro Techniques for Assessing GS-9822's Impact on HIV Integration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The integration of the viral genome into the host cell's chromosome is a critical step in the HIV-1 lifecycle, ensuring persistent infection and the establishment of latent reservoirs. This process is mediated by the viral enzyme integrase (IN). A key cellular cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75), plays a crucial role by tethering the pre-integration complex (PIC) to the host chromatin, thereby guiding the integration process towards transcriptionally active genes.[1][2]

GS-9822 is a potent, preclinical small-molecule integrase inhibitor belonging to the class of LEDGINs.[1][3] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound functions allosterically by binding to the LEDGF/p75-binding pocket on the HIV integrase dimer.[2] This action competitively inhibits the IN-LEDGF/p75 interaction, leading to a dual antiviral effect: inhibition of HIV integration and retargeting of any residual integration events away from active genes into more repressive chromatin environments. This "block-and-lock" mechanism makes this compound a compelling candidate for functional HIV cure research.

This document provides detailed protocols for key in vitro assays designed to characterize the impact of this compound on HIV integration.

Mechanism of Action: Inhibition of the Integrase-LEDGF/p75 Interaction

This compound's primary mechanism involves the disruption of the crucial interaction between HIV integrase and the cellular cofactor LEDGF/p75. This prevents the tethering of the viral pre-integration complex to the host chromatin, which is a prerequisite for efficient integration into active genes.

cluster_0 Standard HIV Integration Pathway cluster_1 Pathway with this compound PIC HIV Pre-Integration Complex (PIC) (contains Integrase) LEDGF LEDGF/p75 PIC->LEDGF Binds to Integrated Provirus Integrated in Active Gene PIC->Integrated Integration Chromatin Host Chromatin (Active Gene) LEDGF->Chromatin Tethers to GS9822 This compound PIC_Inhibited HIV PIC (Integrase bound by this compound) GS9822->PIC_Inhibited Binds to Integrase PIC_Inhibited->LEDGF Interaction Inhibited Blocked Integration Blocked & Retargeted PIC_Inhibited->Blocked

Caption: Mechanism of this compound action on HIV integration.

Key Experimental Protocols

Assay 1: Inhibition of the Integrase-LEDGF/p75 Interaction (AlphaScreen)

Principle: This biochemical assay quantifies the ability of a compound to disrupt the interaction between purified HIV-1 integrase and LEDGF/p75. The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology relies on the interaction of donor and acceptor beads. When His-tagged integrase and Flag-tagged LEDGF/p75 interact, they bring the anti-His acceptor beads and anti-Flag donor beads into close proximity, generating a chemiluminescent signal. This compound disrupts this interaction, leading to a dose-dependent decrease in the signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare purified, full-length His-tagged HIV-1 integrase and Flag-tagged LEDGF/p75.

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.1% Tween-20).

  • Reaction Setup:

    • In a 384-well microplate, add 5 µL of the this compound dilution (or DMSO control).

    • Add 5 µL of His-tagged HIV-1 integrase solution to each well.

    • Add 5 µL of Flag-tagged LEDGF/p75 solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Bead Addition:

    • Add 5 µL of a slurry containing anti-His-conjugated acceptor beads to each well.

    • Add 5 µL of a slurry containing anti-Flag-conjugated donor beads to each well. Note: Perform this step in subdued light.

  • Incubation and Reading:

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

    • Read the plate using an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% interaction) and a no-protein control (0% interaction).

    • Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetAssay FormatIC50 (µM)
This compound IN-LEDGF/p75 InteractionAlphaScreen0.019 ± 0.005
CX14442 (Control) IN-LEDGF/p75 InteractionAlphaScreen0.21 ± 0.04
Data derived from published studies for illustrative purposes.
Assay 2: Antiviral Potency in a Cell-Based Assay

Principle: This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line, such as MT-4. The antiviral effect is quantified by measuring cell viability after infection. In the absence of an effective drug, HIV-1 infection leads to cytopathic effects and cell death. This compound protects the cells from these effects in a dose-dependent manner.

Experimental Protocol:

  • Cell Preparation:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics.

    • Seed MT-4 cells into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the appropriate wells. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

  • Viral Infection:

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Viability Measurement (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection relative to the "cells only" and "virus only" controls.

    • Plot the percentage of protection against the log concentration of this compound and fit a dose-response curve to determine the EC50 (50% effective concentration).

Data Presentation:

CompoundCell LineVirus StrainEC50 (nM)
This compound MT-4HIV-1 (IIIB)3.1 ± 0.5
CX14442 (Control) MT-4HIV-1 (IIIB)140 ± 20
Data derived from published studies for illustrative purposes.
Assay 3: Quantification of Integrated HIV-1 DNA

Principle: To specifically quantify integrated proviral DNA, a two-step nested PCR is often employed, commonly known as Alu-PCR. The first round of PCR uses primers specific for a highly abundant repetitive element in the human genome (Alu) and a primer for the HIV-1 LTR. Amplification only occurs if the provirus is integrated into the host genome. A second, quantitative PCR (qPCR) round uses primers and a probe specific to the LTR region of the first-round product, allowing for sensitive and specific quantification.

Experimental Protocol:

  • Cell Infection and gDNA Extraction:

    • Infect target cells (e.g., SupT1 or primary CD4+ T cells) with single-round HIV-1 in the presence of serial dilutions of this compound.

    • At 3-5 days post-infection, harvest the cells and extract high-quality genomic DNA (gDNA).

  • First-Round PCR (Alu-LTR PCR):

    • Set up a PCR reaction containing gDNA, an Alu-specific forward primer, and an LTR-specific reverse primer.

    • Run the PCR for 20-25 cycles to amplify the host-virus DNA junctions.

  • Second-Round PCR (qPCR):

    • Use the product from the first-round PCR as a template for the qPCR reaction.

    • The qPCR reaction includes a second set of primers and a fluorescently labeled probe (e.g., TaqMan) that target a region within the HIV-1 LTR.

    • Run the qPCR on a real-time PCR instrument.

  • Quantification:

    • Generate a standard curve using known quantities of a plasmid containing the HIV-1 LTR sequence.

    • Quantify the total amount of integrated HIV-1 DNA in each sample by comparing its Ct value to the standard curve.

    • Normalize the integrated DNA copy number to the amount of input gDNA (e.g., by quantifying a host gene like GAPDH or RNase P).

  • Data Analysis:

    • Calculate the percentage reduction in HIV-1 integration for each this compound concentration compared to the no-drug control.

Caption: Workflow for quantifying integrated HIV-1 DNA via nested PCR.

Data Presentation:

This compound Conc. (nM)Integrated HIV DNA (copies/10^6 cells)% Inhibition
0 (Control)15,2000%
19,88035%
103,19279%
10045697%
Hypothetical data presented for illustrative purposes based on expected outcomes.
Assay 4: HIV-1 Integration Site Analysis

Principle: This assay determines the genomic location of proviral integration. It is used to verify this compound's ability to retarget integration away from transcriptionally active regions. The method involves amplifying and sequencing the host-virus DNA junctions, followed by bioinformatic analysis to map the integration sites to the human genome and characterize the surrounding genomic features.

Experimental Protocol:

  • Sample Preparation:

    • Infect primary CD4+ T cells or a suitable cell line with HIV-1 in the presence of this compound (at a concentration near its EC90) or a DMSO control.

    • Extract gDNA 5-7 days post-infection.

  • Library Preparation for Sequencing:

    • Fragment the gDNA by sonication.

    • Ligate sequencing adapters to the fragmented DNA ends.

    • Perform a nested PCR to amplify the virus-host junctions. The first primer binds to the HIV-1 LTR, and the second primer binds to the ligated adapter.

    • A second PCR adds barcodes and sequences required for high-throughput sequencing (e.g., Illumina).

  • Sequencing:

    • Pool the barcoded libraries and sequence them on an Illumina MiSeq or similar platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to trim adapter and viral sequences, identifying the host genomic sequence at the junction.

    • Align the host sequences to a human reference genome to determine the precise integration coordinates.

    • Analyze the genomic features surrounding the integration sites, such as proximity to genes, gene density, GC content, and association with epigenetic markers of active or repressive chromatin.

  • Data Analysis:

    • Compare the distribution of integration sites between the this compound-treated and control samples. A successful outcome shows a statistically significant shift of integration sites away from genes in the this compound-treated sample.

start Infect Cells +/- this compound gDNA Extract & Sonicate gDNA start->gDNA ligation Ligate Sequencing Adapters gDNA->ligation pcr Nested PCR to Amplify Virus-Host Junctions ligation->pcr sequencing High-Throughput Sequencing (e.g., Illumina) pcr->sequencing bioinformatics Bioinformatic Pipeline: Trim, Align, Annotate sequencing->bioinformatics end Integration Site Map & Genomic Feature Analysis bioinformatics->end

Caption: Workflow for HIV-1 integration site analysis.

Data Presentation:

ConditionIntegration within Genes (%)Integration in Gene-Dense Regions (%)
No Drug (Control)75.2%68.5%
This compound 64.8%51.3%
Matched Random Control42.1%35.0%
Data derived from published studies for illustrative purposes.

References

Application Notes and Protocols: Methodology for Analyzing GS-9822's Influence on Viral Reactivation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GS-9822 is a potent, preclinical small-molecule inhibitor of the HIV-1 integrase cofactor LEDGF/p75.[1][2][3][4][5] As a member of the LEDGIN class of compounds, this compound exhibits a unique "block-and-lock" mechanism of action that not only inhibits viral replication but also influences the establishment of a deeper state of viral latency, making the provirus less susceptible to reactivation. This document provides detailed methodologies and protocols for analyzing the influence of this compound on viral reactivation, intended for researchers in virology and drug development.

The primary mechanism of this compound involves binding to the HIV-1 integrase at the LEDGF/p75 binding pocket, thereby inhibiting the integrase-LEDGF/p75 interaction. This inhibition leads to a retargeting of viral integration away from transcriptionally active regions of the host cell genome and towards more repressive chromatin environments. Consequently, the integrated provirus is more likely to enter a state of deep latency and is more refractory to reactivation by latency-reversing agents (LRAs).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in comparison to the research compound CX14442.

Table 1: Antiviral and Inhibitory Activity of this compound

ParameterThis compoundCX14442Cell Line/AssayReference
EC50 (HIV-1 IIIB) Low nanomolar~23-fold higher than this compoundMT-4 cells
EC50 (HIV-1 NL4.3) Low nanomolar>100-fold higher than this compoundMT-4 cells
IC50 (Integrase-LEDGF/p75 Interaction) 0.07 ± 0.02 µM0.92 ± 0.34 µMAlphaScreen Assay
CC50 (Cytotoxicity) ~15-fold lower than CX14442-MT-4 cells

Table 2: Effect of this compound on Viral Integration and Reactivation

ExperimentThis compound EffectConcentrationExperimental SystemReference
HIV-1 Integration Potent reductionNanomolarSupT1 cells with lentiviral vector
Viral Reactivation (TNF-α induced) Significant decreaseNanomolarSupT1 cells with dual reporter virus
HIV-1 Transcription Severe inhibitionNanomolarSupT1 cells with single-round HIV-1
Immediate Latency Increase200-300 fold lower conc. than CX14442Dual reporter virus construct

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in retargeting HIV-1 integration and promoting latency.

GS9822_Mechanism Mechanism of this compound Action cluster_0 Standard HIV-1 Integration cluster_1 This compound Mediated Inhibition HIV_Integrase HIV-1 Integrase LEDGF LEDGF/p75 HIV_Integrase->LEDGF Binds to Integration Proviral Integration HIV_Integrase->Integration Mediates Active_Chromatin Active Chromatin (Transcriptionally Active Genes) LEDGF->Active_Chromatin Tethers to Active_Chromatin->Integration Transcription Viral Transcription & Replication Integration->Transcription GS9822 This compound HIV_Integrase_2 HIV-1 Integrase GS9822->HIV_Integrase_2 Binds to Integrase Repressive_Chromatin Repressive Chromatin (Gene-Silent Regions) Retargeted_Integration Retargeted Integration Repressive_Chromatin->Retargeted_Integration Deep_Latency Deep Latency & Reduced Reactivation Retargeted_Integration->Deep_Latency HIV_Integrase_2->Retargeted_Integration Mediates LEDGF_2 LEDGF/p75 HIV_Integrase_2->LEDGF_2 Interaction Blocked

Caption: Mechanism of this compound in promoting HIV-1 latency.

Experimental Protocols

Protocol 1: Determination of Antiviral Potency (EC50)

This protocol is for determining the 50% effective concentration (EC50) of this compound against HIV-1 replication in a cell-based assay.

Materials:

  • MT-4 cells

  • HIV-1 strain (e.g., IIIB or NL4.3)

  • This compound stock solution (in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS)

  • Plate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the diluted this compound to the wells. Include a no-drug control (medium with DMSO) and a no-infection control.

  • Infect the cells by adding 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Assess cell viability using a colorimetric assay (e.g., MTS). Add the reagent according to the manufacturer's instructions and measure absorbance.

  • Calculate the EC50 value by plotting the percentage of cell protection against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Analysis of Viral Reactivation using a Dual Reporter Virus

This protocol utilizes a dual-reporter HIV-1 vector to assess the effect of this compound on the establishment of latency and subsequent reactivation.

Materials:

  • SupT1 cells

  • Dual-reporter HIV-1 vector (e.g., expressing a constitutive marker like mKO2 and an LTR-driven reporter like eGFP)

  • This compound

  • Latency-reversing agent (LRA), e.g., TNF-α (10 ng/mL)

  • Flow cytometer

Experimental Workflow Diagram:

Reactivation_Workflow Viral Reactivation Analysis Workflow Infection 1. Infect SupT1 cells with dual-reporter HIV-1 +/- this compound Incubation 2. Incubate for 3 days Infection->Incubation Wash 3. Wash and culture for 10 days (no drug) Incubation->Wash Reactivation 4. Reactivate with LRA (e.g., TNF-α) for 24h Wash->Reactivation Analysis 5. Analyze by Flow Cytometry (mKO2 vs eGFP) Reactivation->Analysis

Caption: Workflow for analyzing viral reactivation.

Procedure:

  • Transduce SupT1 cells with the dual-reporter HIV-1 vector in the presence of various concentrations of this compound or a vehicle control.

  • Culture the cells for 3 days.

  • Wash the cells to remove the virus and compound, then continue to culture for at least 10 more days to allow for the dilution of non-integrated viral DNA.

  • At day 13 post-transduction, split the cell cultures into two: one for reactivation and one as a non-reactivated control.

  • Induce viral reactivation in the designated culture by adding TNF-α to a final concentration of 10 ng/mL.

  • Incubate for 24 hours.

  • Harvest the cells and analyze the expression of mKO2 and eGFP by flow cytometry.

  • Data Analysis:

    • The percentage of mKO2-positive cells represents the total number of infected cells.

    • The percentage of eGFP-positive cells in the non-reactivated sample represents baseline viral expression (leaky transcription).

    • The percentage of eGFP-positive cells in the reactivated sample indicates the proportion of cells where the latent provirus was successfully reactivated.

    • A reduction in the percentage of eGFP-positive cells upon TNF-α treatment in the this compound treated group compared to the control indicates that this compound promotes a deeper state of latency that is more resistant to reactivation.

Protocol 3: Quantification of Viral RNA and DNA

This protocol describes the use of branched DNA (bDNA) imaging or quantitative PCR (qPCR) to measure the impact of this compound on viral transcription and the number of integrated proviruses.

Materials:

  • SupT1 cells infected with HIV-1 in the presence of this compound (from Protocol 2 setup)

  • Reagents for bDNA in situ hybridization (for imaging) or DNA/RNA extraction and qPCR kits

  • Microscope with imaging software (for bDNA) or a qPCR machine

Procedure (Conceptual):

  • Sample Preparation:

    • Prepare infected SupT1 cells treated with different concentrations of this compound at a late time point post-infection (e.g., day 11).

    • For bDNA imaging, fix and permeabilize cells on slides.

    • For qPCR, extract genomic DNA and total RNA from cell pellets.

  • Quantification:

    • bDNA Imaging: Perform in situ hybridization using probes specific for viral RNA (vRNA) and viral DNA (vDNA). This allows for single-cell visualization and quantification of vRNA and vDNA spots.

    • qPCR:

      • To quantify integrated provirus, perform Alu-gag nested PCR.

      • To quantify viral transcripts, perform reverse transcription of the extracted RNA followed by qPCR using primers specific for a viral gene (e.g., gag or LTR). Normalize to a housekeeping gene.

  • Data Analysis:

    • For bDNA imaging, count the number of vRNA and vDNA spots per cell. A decrease in the number of vRNA spots per vDNA spot in this compound-treated cells indicates transcriptional inhibition.

    • For qPCR, a lower ratio of viral RNA to proviral DNA in this compound-treated cells compared to controls signifies reduced transcriptional activity from the integrated provirus. A reduction in the absolute vDNA signal confirms the inhibitory effect on integration.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate safety precautions when handling infectious agents.

References

Application Notes and Protocols for Preparing GS-9822 Solutions in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of GS-9822 solutions for use in various cell-based assays. This compound is a potent, preclinical small molecule inhibitor of the HIV-1 integrase-LEDGF/p75 interaction, categorized as a lens epithelium-derived growth factor (LEDGF/p75) inhibitor (LEDGIN). It exhibits a "block-and-lock" phenotype, not only inhibiting viral integration but also rendering the residual provirus more latent and less prone to reactivation.[1][2]

Introduction

This compound is a valuable tool for studying HIV-1 latency and developing functional cure strategies.[1][2] Its mechanism of action involves binding to the LEDGF/p75-binding pocket of HIV-1 integrase, thereby disrupting the interaction required for the targeted integration of the viral DNA into the host cell genome.[1] This leads to a reduction in viral replication and a retargeting of integration away from transcriptionally active regions of the chromatin. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in various in vitro assays. These values can serve as a reference for designing experiments and determining appropriate working concentrations.

ParameterValueCell Line / Assay SystemReference
EC50 (HIV-1 Strain IIIb) 2.2 nMMT-4 cells
EC50 (HIV-1 Strain NL4.3) 2.5 nMMT-4 cells
IC50 (LEDGF/p75-Integrase Interaction) 70 nMAlphaScreen Assay
CC50 (Cytotoxicity) ~15-fold lower than CX14442MT-4 cells

Signaling Pathway and Mechanism of Action

This compound targets the interaction between the host protein LEDGF/p75 and HIV-1 integrase. This interaction is crucial for tethering the pre-integration complex to the host chromatin and guiding the integration of the proviral DNA into active genes. By blocking this interaction, this compound effectively inhibits a key step in the HIV-1 life cycle.

HIV_Integration_Pathway HIV-1 Integration and Inhibition by this compound cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Host_Chromatin Host Chromatin LEDGF_p75 LEDGF/p75 LEDGF_p75->Host_Chromatin Binds to Proviral_DNA Proviral DNA Integration LEDGF_p75->Proviral_DNA Tethers PIC for HIV_Integrase HIV-1 Integrase HIV_Integrase->LEDGF_p75 Interacts with Blocked_Interaction HIV_Integrase->Blocked_Interaction HIV_PIC Pre-Integration Complex (PIC) HIV_PIC->HIV_Integrase Enters Nucleus GS_9822 This compound GS_9822->HIV_Integrase Binds to Blocked_Interaction->LEDGF_p75

HIV-1 Integration Pathway and this compound Inhibition.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes (or tubes protected from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Determine the required mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 659.24 g/mol .

    • Mass (mg) = 10 mM * Volume (mL) * (1/1000) * 659.24 g/mol * 1000

    • Example for 1 mL: Mass (mg) = 10 * 1 * 0.001 * 659.24 * 1000 = 6.59 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolve the compound:

    • Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but check for temperature sensitivity of the compound.

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation A Calculate Mass of this compound B Weigh this compound Powder A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot into Tubes D->E F Store at -20°C E->F

Workflow for preparing this compound stock solution.
Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh working solutions from a thawed stock aliquot for each experiment. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Perform serial dilutions:

    • Perform a serial dilution of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

    • Example for preparing a 10 µM working solution from a 10 mM stock:

      • Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock + 198 µL of medium).

      • Further dilute the 100 µM intermediate solution 1:10 to get the final 10 µM working solution (e.g., 10 µL of 100 µM solution + 90 µL of medium).

  • Treat the cells:

    • Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration.

    • Ensure that the volume of the working solution added is consistent across all treatments, including the vehicle control.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of cell culture medium containing the equivalent highest concentration of DMSO used in the experimental treatments. This is crucial to account for any effects of the solvent on the cells.

Working_Solution_Workflow cluster_dilution Working Solution Preparation A Thaw 10 mM Stock Aliquot B Perform Serial Dilutions in Culture Medium A->B D Prepare Vehicle Control (DMSO) A->D C Add to Cell Culture B->C E Incubate Cells C->E D->C Parallel Treatment

References

Application Notes and Protocols for Measuring the Cytotoxicity of GS-9822

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9822 is a potent, preclinical small molecule inhibitor of the interaction between the HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2][3][4] This interaction is crucial for the efficient integration of the viral genome into the host cell's DNA. By disrupting this binding, this compound effectively blocks viral replication.[1] As with any therapeutic candidate, a thorough assessment of its cytotoxic potential is essential to determine its safety profile. These application notes provide detailed protocols for a panel of standard in vitro assays to measure the cytotoxicity of this compound, enabling researchers to generate robust and reliable data for preclinical evaluation.

While this compound's primary target is the viral integrase, its host binding partner, LEDGF/p75, is involved in cellular processes related to cell survival and stress responses. Therefore, evaluating the potential off-target effects on host cell viability is a critical step in its development. The following protocols describe methods to assess cell membrane integrity, metabolic activity, and the induction of apoptosis.

Data Presentation

Quantitative data from cytotoxicity and antiviral assays for this compound and a related compound, CX14442, are summarized in the table below. This allows for a clear comparison of their potency and selectivity.

CompoundCell LineAssayParameterValueReference
This compound MT-4MTT AssayCC50 (50% Cytotoxic Concentration)~1.5 µM
This compoundMT-4Antiviral AssayEC50 (50% Effective Concentration) vs. HIV-1 IIIb6.9 nM
This compoundMT-4Antiviral AssayEC50 (50% Effective Concentration) vs. HIV-1 NL4.32.3 nM
This compoundIn vitroAlphaScreenIC50 (50% Inhibitory Concentration) vs. IN-LEDGF/p750.07 µM
CX14442MT-4MTT AssayCC50 (50% Cytotoxic Concentration)~22 µM
CX14442MT-4Antiviral AssayEC50 (50% Effective Concentration) vs. HIV-1 IIIb157 nM
CX14442MT-4Antiviral AssayEC50 (50% Effective Concentration) vs. HIV-1 NL4.3240 nM

Signaling Pathway

The host protein LEDGF/p75, a binding partner for HIV-1 integrase, plays a significant role in promoting cell survival and DNA repair. It is known to upregulate stress-response genes, such as Heat Shock Protein 27 (HSP27), and to facilitate the repair of DNA double-strand breaks through the homologous recombination pathway. Inhibition of LEDGF/p75's interactions could potentially interfere with these pro-survival functions, making cells more susceptible to apoptosis. The following diagram illustrates the central role of LEDGF/p75 in these cellular processes.

LEDGF_p75_Pathway Role of LEDGF/p75 in Cell Survival and DNA Repair cluster_stress Cellular Stress cluster_nucleus Nucleus Stress Oxidative Stress, DNA Damage LEDGF LEDGF/p75 Stress->LEDGF activates DNA_Repair Homologous Recombination DNA Repair LEDGF->DNA_Repair promotes HSP27 HSP27 Gene Transcription LEDGF->HSP27 upregulates Apoptosis_Inhibition Inhibition of Apoptosis DNA_Repair->Apoptosis_Inhibition HSP27->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H LDH_Workflow A Seed cells and treat with this compound as in MTT assay (Steps 1-5) B Prepare controls: - Vehicle Control - Maximum LDH Release (Lysis) - Culture Medium Background A->B C Centrifuge the plate (for suspension cells) or collect supernatant B->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture D->E F Incubate for 30 minutes at room temperature, protected from light E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H AnnexinV_Workflow A Seed and treat cells in a 6-well plate or T25 flask B Incubate for the desired time A->B C Harvest cells (including supernatant) B->C D Wash cells with cold PBS C->D E Resuspend cells in 1X Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate for 15 minutes at room temperature, in the dark F->G H Analyze by flow cytometry G->H

References

Application Notes and Protocols for In Vitro Metabolic Stability Assessment of GS-9822

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9822 is a potent, preclinical inhibitor of the HIV-1 integrase-LEDGF/p75 interaction, demonstrating nanomolar activity against wild-type HIV-1.[1][2][3][4] Preliminary data indicate that this compound possesses high in vitro metabolic stability, a desirable characteristic for a drug candidate as it suggests low systemic clearance and potentially a longer half-life in vivo.[1] This document provides detailed protocols for researchers to conduct in vitro metabolic stability studies on this compound using common and robust methodologies.

The primary objectives of these studies are to:

  • Quantify the rate of metabolic turnover of this compound in liver subcellular fractions and whole cells.

  • Calculate key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2).

  • Provide a basis for predicting in vivo hepatic clearance.

Two primary assay systems are described:

  • Liver Microsomal Stability Assay: Primarily assesses Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes.

  • Hepatocyte Stability Assay: Provides a more comprehensive assessment of metabolism, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake.

Experimental Protocols

Liver Microsomal Stability Assay

This assay determines the metabolic stability of this compound in a subcellular fraction of the liver containing a high concentration of CYP enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • Positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution in acetonitrile.

  • Incubation Mixture Preparation:

    • On a 96-well plate, prepare the incubation mixture containing phosphate buffer and human liver microsomes (final concentration of 0.5 mg/mL).

    • Add this compound to the incubation mixture for a final concentration of 1 µM.

    • Include wells for the positive control compounds and a vehicle control (DMSO without the test compound).

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

Hepatocyte Stability Assay

This assay evaluates the metabolic stability of this compound in intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolism.

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams Medium E with supplements)

  • Acetonitrile (containing an appropriate internal standard)

  • Positive control compounds (e.g., Testosterone for Phase I, 7-hydroxycoumarin for Phase II)

  • Collagen-coated 24- or 48-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Hepatocyte Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes on collagen-coated plates at a density of 0.5 x 10^6 viable cells/mL and allow them to attach for a few hours.

  • Prepare Dosing Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the final dosing solution by diluting the stock in the hepatocyte culture medium to the desired final concentration (e.g., 1 µM).

  • Initiate Incubation:

    • Remove the plating medium from the cells and add the dosing solution containing this compound.

    • Include wells for positive controls and a vehicle control.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and cells.

    • Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Homogenize the samples to lyse the cells.

    • Centrifuge the samples to pellet the cellular debris.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.

Data Presentation and Analysis

The disappearance of the parent compound over time is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).

Data Analysis Steps:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following formulas:

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes in 10^6)

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterThis compoundVerapamil (High Clearance Control)
t1/2 (min) > 6015
CLint (µL/min/mg protein) < 10150
Classification Low ClearanceHigh Clearance

Table 2: Hypothetical Metabolic Stability of this compound in Human Hepatocytes

ParameterThis compoundTestosterone (Phase I Control)7-Hydroxycoumarin (Phase II Control)
t1/2 (min) > 2403045
CLint (µL/min/10^6 cells) < 58055
Classification Low ClearanceHigh ClearanceModerate Clearance

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock This compound Stock (10 mM in DMSO) working Working Solutions stock->working inc_micro Microsomal Incubation (37°C with NADPH) working->inc_micro inc_hep Hepatocyte Incubation (37°C, 5% CO2) working->inc_hep microsomes Liver Microsomes (0.5 mg/mL) microsomes->inc_micro hepatocytes Hepatocytes (0.5x10^6 cells/mL) hepatocytes->inc_hep timepoints Time Points (0, 5, 15, 30, 60 min) (0, 15, 30, 60, 120, 240 min) inc_micro->timepoints inc_hep->timepoints quench Quench with Acetonitrile + IS timepoints->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t1/2, CLint) lcms->data

Caption: Experimental workflow for in vitro metabolic stability assays.

logical_relationship cluster_assays In Vitro Assays cluster_parameters Calculated Parameters cluster_prediction In Vivo Prediction microsomal Microsomal Stability (Phase I) t_half Half-life (t1/2) microsomal->t_half cl_int Intrinsic Clearance (CLint) microsomal->cl_int hepatocyte Hepatocyte Stability (Phase I & II, Uptake) hepatocyte->t_half hepatocyte->cl_int cl_hepatic Hepatic Clearance (CLh) cl_int->cl_hepatic Well-stirred model

Caption: Relationship between in vitro assays and in vivo prediction.

Conclusion

The described protocols provide a robust framework for the systematic evaluation of the in vitro metabolic stability of this compound. Given its anticipated high stability, extending the incubation times and using sensitive analytical methods will be crucial for accurately determining its metabolic profile. The data generated from these studies are essential for guiding further drug development decisions, including the design of in vivo pharmacokinetic studies.

References

Application Notes and Protocols for Oral Pharmacokinetic Profiling of GS-9822 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies for conducting oral pharmacokinetic (PK) profiling of the preclinical HIV-1 integrase inhibitor, GS-9822, in common animal models. While specific quantitative pharmacokinetic data for this compound in rats, dogs, and monkeys have been presented at scientific conferences, the detailed results are not publicly available.[1][2][3] This document, therefore, offers detailed experimental protocols and best practices derived from publicly available information on this compound and general pharmacokinetic study designs for similar small molecule drug candidates. The provided protocols cover animal selection, dosing, sample collection, and bioanalytical methods to enable researchers to conduct their own preclinical evaluations of this compound or similar compounds.

Introduction

This compound is a potent, preclinical non-catalytic site integrase inhibitor (NCINI) of HIV-1 that has demonstrated favorable oral pharmacokinetic profiles with low systemic clearance in rats, dogs, and monkeys.[1][4] As a lens epithelium-derived growth factor (LEDGF)/p75 binding inhibitor, this compound represents a promising class of antiretroviral agents. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its continued development. This document outlines standardized protocols for performing oral pharmacokinetic studies of this compound in key preclinical species.

Data Presentation

While specific quantitative data for this compound from studies by Gilead Sciences are not publicly available, the following tables provide a template for summarizing key pharmacokinetic parameters that should be determined in oral PK studies.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

ParameterDose Group 1 (mg/kg)Dose Group 2 (mg/kg)Dose Group 3 (mg/kg)
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not available
AUC0-inf (ng·h/mL) Data not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not available
CL/F (mL/h/kg) Data not availableData not availableData not available
Vz/F (L/kg) Data not availableData not availableData not available

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

ParameterDose Group 1 (mg/kg)Dose Group 2 (mg/kg)Dose Group 3 (mg/kg)
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not available
AUC0-inf (ng·h/mL) Data not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not available
CL/F (mL/h/kg) Data not availableData not availableData not available
Vz/F (L/kg) Data not availableData not availableData not available

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterDose Group 1 (mg/kg)Dose Group 2 (mg/kg)Dose Group 3 (mg/kg)
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not available
AUC0-inf (ng·h/mL) Data not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not available
CL/F (mL/h/kg) Data not availableData not availableData not available
Vz/F (L/kg) Data not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for conducting oral pharmacokinetic studies of this compound in rats, dogs, and cynomolgus monkeys.

Animal Models
  • Species:

    • Rats: Male Sprague-Dawley rats, weighing 200-250 g.

    • Dogs: Male Beagle dogs, weighing 8-12 kg.

    • Monkeys: Male Cynomolgus monkeys (Macaca fascicularis), weighing 3-5 kg.

  • Acclimation: All animals should be acclimated to the housing facilities for at least 7 days prior to the experiment.

  • Housing: Animals should be housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water should be provided ad libitum, except for an overnight fast (approximately 12 hours) before oral dosing. Food is typically returned 4 hours post-dosing.

Dosing and Sample Collection
  • Dose Formulation: this compound should be formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution containing PEG400, propylene glycol, and water). The formulation should be prepared fresh on the day of dosing.

  • Dose Administration:

    • Rats: Administer the dose via oral gavage at a volume of 10 mL/kg.

    • Dogs and Monkeys: Administer the dose via oral gavage at a volume of 1-5 mL/kg.

  • Blood Sampling:

    • Rats: Collect blood samples (approximately 0.25 mL) from the jugular vein or tail vein at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Dogs and Monkeys: Collect blood samples (approximately 1 mL) from a peripheral vein (e.g., cephalic or saphenous) at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Sample Processing:

    • Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

    • Harvest the plasma into clean polypropylene tubes and store at -80°C until bioanalysis.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of this compound) to 1 volume of plasma.

    • Vortex the samples for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Representative):

    • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin). Key parameters to be determined include Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vz/F.

Visualizations

Signaling Pathway of this compound

GS9822_Mechanism_of_Action cluster_host_cell Host Cell cluster_inhibition HIV_Integrase HIV-1 Integrase LEDGF_p75 LEDGF/p75 HIV_Integrase->LEDGF_p75 binding Host_DNA Host DNA LEDGF_p75->Host_DNA tethers integrase to Integration HIV DNA Integration GS9822 This compound GS9822->HIV_Integrase binds to LEDGF/p75 binding site GS9822->Integration inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Oral Pharmacokinetic Profiling

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Selection Animal Model Selection (Rat, Dog, Monkey) Acclimation Acclimation (≥ 7 days) Animal_Selection->Acclimation Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Administration of this compound Fasting->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Quantification Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Summarization and Reporting PK_Analysis->Data_Reporting

Caption: Experimental workflow for oral PK studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GS-9822 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-9822 in antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HIV-1?

A1: this compound is a potent, preclinical small-molecule inhibitor of HIV-1, belonging to the class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75)-integrase interaction inhibitors (LEDGINs).[1][2] Its primary mechanism of action is to bind to the HIV-1 integrase enzyme at the interface where it interacts with the cellular cofactor LEDGF/p75.[1][3] This interaction is crucial for the selection of integration sites within the host cell's genome. By blocking this interaction, this compound disrupts the normal process of HIV-1 integration, a critical step in the viral replication cycle.[1] Furthermore, this compound has been shown to induce a "block-and-lock" phenotype, not only inhibiting viral replication but also promoting a deeper state of latency for any residual proviruses.

Q2: What is a typical starting concentration range for this compound in an antiviral assay?

A2: Based on published data, this compound exhibits potent antiviral activity in the low nanomolar range. For initial experiments in cell lines like MT-4, a concentration range of 0.01 nM to 100 nM is a reasonable starting point to determine the 50% effective concentration (EC50).

Q3: How do I determine the optimal concentration of this compound for my specific cell line and virus strain?

A3: The optimal concentration should be determined by performing a dose-response experiment. This involves testing a range of this compound concentrations against a constant amount of virus in your chosen cell line. The goal is to identify the EC50, which is the concentration of the drug that inhibits viral replication by 50%. It is also crucial to determine the 50% cytotoxic concentration (CC50) in parallel to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.

Q4: What are the key parameters to consider when designing an antiviral assay for this compound?

A4: Several factors should be carefully controlled to ensure the reliability of your results:

  • Cell Line: The choice of cell line can significantly impact the outcome. MT-4 cells are commonly used for HIV-1 assays.

  • Virus Strain: Different HIV-1 strains may exhibit varying sensitivity to this compound.

  • Multiplicity of Infection (MOI): The ratio of virus particles to cells will influence the kinetics of the infection and the apparent efficacy of the drug.

  • Incubation Time: The duration of the assay should be sufficient to allow for multiple rounds of viral replication in the absence of the drug.

  • Assay Method: Common methods include the MTT assay for cell viability and the plaque reduction assay for quantifying infectious virus particles.

Troubleshooting Guide

Issue: High background in MTT assay

  • Possible Cause:

    • Contamination of the culture medium with bacteria or yeast.

    • Direct reduction of the MTT reagent by components in the media (e.g., phenol red) or by this compound itself at high concentrations.

    • Incomplete removal of the culture medium before adding the solubilization solution.

  • Solution:

    • Ensure aseptic techniques to prevent contamination.

    • Use phenol red-free medium.

    • Include a "no-cell" control with medium and this compound to check for direct MTT reduction.

    • Carefully aspirate all media before adding the solubilizing agent.

Issue: High variability between replicate wells

  • Possible Cause:

    • Uneven cell seeding density.

    • "Edge effect" in 96-well plates, where wells on the perimeter are more prone to evaporation.

    • Inaccurate pipetting of the compound or virus.

  • Solution:

    • Ensure a homogenous cell suspension before and during plating.

    • Avoid using the outer wells of the plate for critical samples or fill them with sterile PBS to maintain humidity.

    • Use calibrated pipettes and proper pipetting techniques.

Issue: Observed cytotoxicity at expected antiviral concentrations

  • Possible Cause:

    • The compound exhibits genuine cytotoxicity at the tested concentrations in your specific cell line.

    • Impurities in the this compound sample.

  • Solution:

    • Perform a comprehensive cytotoxicity assay (e.g., MTT or trypan blue exclusion) to accurately determine the CC50 value.

    • Ensure the purity of your this compound stock.

    • If cytotoxicity is a concern, consider using a lower, non-toxic concentration range and explore synergistic effects with other antiviral agents.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against different HIV-1 strains in MT-4 cells.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound HIV-1 (IIIB)MT-40.0028 ± 0.00046.5 ± 0.72321
This compound HIV-1 (NL4.3)MT-40.0013 ± 0.00026.5 ± 0.75000
CX14442HIV-1 (IIIB)MT-40.065 ± 0.007>100>1538
CX14442HIV-1 (NL4.3)MT-40.14 ± 0.0296 ± 16686

Data for CX14442 is provided for comparison.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity (CC50 Determination)

This protocol is used to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound stock solution (in DMSO)

  • MT-4 cells (or other appropriate cell line)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "cells only" control (no drug) and a "medium only" blank.

  • Incubate the plate for the desired duration of the antiviral assay (e.g., 5 days).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the "cells only" control and determine the CC50 value using a dose-response curve.

Antiviral Assay (EC50 Determination) using MTT

This protocol measures the inhibitory effect of this compound on virus-induced cell death.

Materials:

  • All materials from the MTT Cytotoxicity Assay

  • HIV-1 virus stock of known titer

Procedure:

  • Seed MT-4 cells into a 96-well plate as described in the cytotoxicity protocol.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 50 µL of the diluted this compound to the appropriate wells.

  • Add 50 µL of HIV-1 virus stock (at a pre-determined MOI) to the wells containing the compound and to the "virus control" wells (no drug). Add 50 µL of medium to the "cell control" wells.

  • Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

  • Proceed with the MTT assay as described in steps 6-10 of the cytotoxicity protocol.

  • Calculate the percentage of protection from virus-induced cell death for each concentration and determine the EC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., MT-4 cells) seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Plate prep_compound->add_compound prep_virus Prepare Virus Inoculum (e.g., HIV-1) add_virus Infect Cells with Virus prep_virus->add_virus seed_cells->add_compound add_compound->add_virus incubate Incubate for Defined Period add_virus->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance viability_assay->read_plate calculate Calculate EC50 & CC50 read_plate->calculate

Caption: Experimental workflow for optimizing this compound concentration.

Signaling_Pathway cluster_hiv HIV-1 Replication Cycle cluster_host Host Cell HIV_Integrase HIV-1 Integrase LEDGF_p75 LEDGF/p75 HIV_Integrase->LEDGF_p75 Interaction Integration Proviral Integration HIV_Integrase->Integration Host_Chromatin Host Chromatin LEDGF_p75->Host_Chromatin Tethering Host_Chromatin->Integration GS9822 This compound GS9822->HIV_Integrase Inhibits Interaction

Caption: this compound mechanism of action on the HIV-1 integration pathway.

References

Technical Support Center: Mitigating GS-9822-Induced Urothelial Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering GS-9822-induced urothelial toxicity in experimental models. The information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is urothelial toxicity a concern?

A1: this compound is a preclinical, potent anti-HIV noncatalytic site integrase inhibitor (NCINI).[1][2] Its development was halted due to the observation of a unique and difficult-to-monitor urothelial toxicity in cynomolgus monkeys.[1][3] This toxicity was characterized by vacuolation of the bladder urothelium.[2] Interestingly, this adverse effect was not observed in rats, indicating a species-specific toxicity profile.

Q2: What is the known mechanism of this compound-induced urothelial toxicity?

A2: The precise mechanism of this compound-induced urothelial toxicity has not been fully elucidated. Initial investigations into secondary pharmacology, mitochondrial toxicity, and proteins related to bladder integrity (such as E-cadherin, pan-cytokeratin, and uroplakins) did not provide a conclusive explanation for the species-specific lesions. However, general mechanisms of drug-induced urothelial toxicity often involve oxidative stress and the formation of reactive oxygen species (ROS), which can lead to cellular damage.

Q3: Are there any known mitigation strategies for this compound-induced urothelial toxicity?

A3: Currently, there are no published, specific mitigation strategies for this compound-induced urothelial toxicity. However, based on general principles of mitigating drug-induced bladder toxicities, several avenues could be explored. For instance, co-administration of antioxidants has shown promise in ameliorating urothelial damage caused by other compounds. One notable example is the use of N-acetyl cysteine (NAC) to protect against cyclophosphamide-induced bladder toxicity, which is known to be mediated by the toxic metabolite acrolein and involves ROS production.

Q4: What in vitro models are suitable for studying this compound-induced urothelial toxicity?

A4: In vitro models using cultured urothelial cells are essential for mechanistic studies and for screening potential mitigating agents. Both primary urothelial cells and immortalized urothelial cell lines can be used. These models allow for the direct assessment of cytotoxicity, cellular stress pathways, and the efficacy of protective compounds in a controlled environment.

Q5: What in vivo models can be used to investigate and mitigate this toxicity?

A5: While this compound's toxicity was observed in cynomolgus monkeys, rodent models are commonly used in preclinical toxicology. Although rats did not show the same toxicity profile as monkeys for this compound, they are often used to study chemically-induced cystitis. For example, the cyclophosphamide-induced cystitis model in rats is a well-established method to study drug-induced bladder inflammation and to evaluate the efficacy of new therapeutic agents. This model allows for the assessment of inflammatory responses, changes in voiding frequency, and histological damage to the bladder.

Troubleshooting Guide

Problem: High levels of cytotoxicity observed in our in vitro urothelial cell model after this compound treatment.

Possible Cause & Solution:

  • Concentration of this compound is too high:

    • Troubleshooting Step: Perform a dose-response study to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) of this compound in your specific cell line. This will help in selecting a concentration that is relevant for efficacy studies while minimizing overt toxicity.

  • Oxidative Stress:

    • Troubleshooting Step: Investigate the role of reactive oxygen species (ROS) in this compound-induced cytotoxicity. This can be done by co-incubating the cells with an antioxidant, such as N-acetyl cysteine (NAC), and assessing if it reduces the observed toxicity. You can also directly measure intracellular ROS levels using fluorescent probes like DCFH-DA.

Problem: Difficulty in translating in vitro findings to an in vivo model.

Possible Cause & Solution:

  • Species-specific differences in metabolism and toxicity:

    • Troubleshooting Step: Acknowledge the known species specificity of this compound toxicity (observed in monkeys but not rats). If using a rodent model, focus on endpoints that reflect general urothelial stress and inflammation rather than the specific vacuolation seen in monkeys. Consider using a model of chemically-induced cystitis (e.g., with cyclophosphamide) to test the efficacy of general uroprotectants that might be applicable to this compound.

  • Inadequate drug exposure at the target site:

    • Troubleshooting Step: Conduct pharmacokinetic studies to ensure that this compound is reaching the bladder at concentrations sufficient to induce a biological effect. Analyze urine concentrations of the drug and its metabolites.

Quantitative Data

Table 1: Preclinical Toxicology Data for this compound

SpeciesDoseObservationsReference
Cynomolgus Monkey60 mg/kg/day1 out of 3 animals showed transitional cell vacuolation in the bladder urothelium.
Cynomolgus Monkey200 mg/kg/day2 out of 3 animals showed transitional cell vacuolation in the bladder urothelium.
RatNot specifiedNo bladder lesions were observed.

Experimental Protocols

In Vitro Urothelial Cell Culture

This protocol is adapted for the culture of primary urothelial cells.

  • Tissue Collection: Aseptically collect bladder tissue from the experimental animal.

  • Urothelium Isolation:

    • Wash the bladder with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.

    • Separate the urothelium from the underlying muscle layers using fine forceps.

    • Incubate the urothelium in a dispase solution (2.5 mg/mL) overnight at 4°C to loosen the epithelial cells.

  • Cell Dissociation:

    • Gently scrape the urothelial cells from the tissue.

    • Incubate the collected cells in a trypsin solution (0.25%) for 10-15 minutes at 37°C.

    • Neutralize the trypsin with a serum-containing medium and gently pipette to create a single-cell suspension.

  • Cell Plating:

    • Centrifuge the cell suspension and resuspend the pellet in a urothelial cell growth medium.

    • Plate the cells on collagen-coated culture dishes.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for assessing cell viability using an MTT assay.

  • Cell Seeding: Seed urothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle and positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Cyclophosphamide-Induced Cystitis Model in Rats

This protocol describes the induction of cystitis in rats using cyclophosphamide (CYP).

  • Animal Acclimation: Acclimate adult female Sprague-Dawley rats to the housing conditions for at least one week.

  • Induction of Cystitis:

    • Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.

    • A control group should receive a saline injection.

  • Evaluation of Mitigation Strategies:

    • Administer the potential mitigating agent (e.g., an antioxidant) at a predetermined time before or after the CYP injection.

  • Monitoring:

    • Monitor the animals for signs of pain and changes in voiding frequency.

    • At the end of the experiment (typically 24-48 hours post-CYP injection), euthanize the animals.

  • Sample Collection and Analysis:

    • Collect bladder tissue for histological analysis to assess inflammation, edema, and urothelial damage.

    • Urine can be collected to measure inflammatory markers.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_start Urothelial Cell Culture dose_response This compound Dose-Response invitro_start->dose_response cytotoxicity_assay Cytotoxicity Assay (MTT) dose_response->cytotoxicity_assay ros_assay ROS Production Assay cytotoxicity_assay->ros_assay mitigation_screen Screening of Mitigating Agents ros_assay->mitigation_screen mitigation_test Testing of Mitigating Agents mitigation_screen->mitigation_test Promising agents invivo_model Animal Model Selection (e.g., Rat) toxicity_induction Induction of Urothelial Toxicity invivo_model->toxicity_induction toxicity_induction->mitigation_test endpoints Endpoint Analysis (Histology, Biomarkers) mitigation_test->endpoints

Caption: Workflow for investigating and mitigating urothelial toxicity.

Signaling_Pathway GS9822 This compound UrothelialCell Urothelial Cell GS9822->UrothelialCell ROS Increased ROS Production UrothelialCell->ROS Oxidative Stress MitochondrialDysfunction Mitochondrial Dysfunction UrothelialCell->MitochondrialDysfunction CellularDamage Cellular Damage ROS->CellularDamage MitochondrialDysfunction->CellularDamage Vacuolation Vacuolation CellularDamage->Vacuolation Inflammation Inflammation CellularDamage->Inflammation Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS Inhibits

Caption: Hypothetical signaling pathway for drug-induced urothelial toxicity.

References

identifying and minimizing off-target effects of GS-9822

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of GS-9822.

Understanding this compound: On-Target and Off-Target Effects

This compound is a potent, preclinical small molecule inhibitor of the HIV-1 integrase-LEDGF/p75 interaction, categorized as a Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) inhibitor (LEDGIN)[1][2][3][4][5]. Its primary mechanism of action involves binding to the LEDGF/p75-binding pocket of HIV-1 integrase, thereby inhibiting viral integration and maturation. While highly potent against HIV-1, the clinical development of this compound was halted due to a significant off-target toxicity: urothelial toxicity observed in cynolgus monkeys. This guide will focus on understanding and mitigating this specific off-target effect, as well as providing a framework for identifying other potential off-target liabilities.

Frequently Asked Questions (FAQs)

Q1: What is the known primary off-target effect of this compound?

A1: The primary and dose-limiting off-target effect of this compound is urothelial toxicity, which was observed in preclinical studies with cynomolgus monkeys. This toxicity presents a significant hurdle for its clinical development.

Q2: What is the suspected mechanism of this compound-induced urothelial toxicity?

A2: The precise mechanism of urothelial toxicity is not fully elucidated. However, studies have pointed towards mitochondrial swelling in the urothelium of affected animals, suggesting that mitochondrial dysfunction may play a key role in this off-target effect.

Q3: Are there any other known off-target effects of this compound?

A3: Currently, there is limited publicly available information on a broad selectivity profile of this compound against a wide range of kinases or other cellular targets. Therefore, it is crucial for researchers to perform their own off-target profiling to identify any other potential unintended interactions.

Q4: How can I proactively assess the potential for urothelial toxicity in my in vitro models?

A4: Researchers can utilize in vitro urothelial cell culture models to assess the cytotoxic effects of this compound. Key assays include cell viability assays (e.g., MTT, CellTiter-Glo®) and more specific assays to measure mitochondrial dysfunction.

Q5: What are the general strategies to minimize off-target effects of small molecule inhibitors like this compound?

A5: General strategies include:

  • Dose-response studies: Use the lowest effective concentration to minimize off-target effects.

  • Use of control compounds: Include structurally related but inactive compounds to differentiate between on-target and off-target effects.

  • Cell line screening: Test the compound in a panel of different cell lines to identify cell-type-specific toxicities.

  • Computational modeling: Utilize in silico tools to predict potential off-target interactions.

  • Broad selectivity profiling: Screen the compound against a large panel of kinases and other relevant targets.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptoms:

  • Decreased cell viability at concentrations intended to be specific for HIV-1 integrase inhibition.

  • Observed cytotoxicity in cell lines that do not express HIV-1 integrase.

Possible Cause:

  • Off-target effects of this compound on essential cellular pathways.

  • Mitochondrial toxicity.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and compare it to the EC50 for antiviral activity.A significant difference between the cytotoxicity IC50 and antiviral EC50 may indicate an off-target effect.
2. Screen against a panel of cell lines: Include urothelial cell lines in your panel.Cell line-specific cytotoxicity may point towards a particular off-target liability.
3. Assess mitochondrial function: Use assays like the Seahorse XF Analyzer or fluorescent probes (e.g., JC-1, TMRM) to measure mitochondrial respiration and membrane potential.A decrease in mitochondrial function upon this compound treatment would suggest mitochondrial toxicity as a cause of cytotoxicity.
4. Use a structurally related inactive analog: Synthesize or obtain an analog of this compound that does not inhibit HIV-1 integrase.If the inactive analog still causes cytotoxicity, it strongly suggests an off-target effect independent of the intended target.
Issue 2: Investigating Potential Urothelial Toxicity In Vitro

Symptoms:

  • You are planning preclinical studies with this compound and want to assess the risk of urothelial toxicity.

  • You observe cytotoxicity specifically in urothelial cell lines.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Culture human urothelial cells: Use primary human urothelial cells or established cell lines (e.g., SV-HUC-1, T24).Establish a relevant in vitro model to study urothelial-specific effects.
2. Perform cell viability assays: Treat urothelial cells with a range of this compound concentrations and measure viability over time.Determine the cytotoxic potential of this compound specifically in urothelial cells.
3. Conduct mitochondrial toxicity assays: Assess mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production in urothelial cells treated with this compound.Identify if mitochondrial dysfunction is a primary event in this compound-induced urothelial cell death.
4. Analyze cellular morphology: Use microscopy to observe changes in cell morphology, such as cell shrinkage, membrane blebbing, or vacuolization.Morphological changes can provide clues about the mechanism of cell death (apoptosis vs. necrosis).

Experimental Protocols

Protocol 1: In Vitro Urothelial Cell Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on human urothelial cells.

Materials:

  • Human urothelial cell line (e.g., SV-HUC-1)

  • Cell culture medium (e.g., F-12K Medium) with appropriate supplements

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

  • Luminometer

Methodology:

  • Seed urothelial cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential

Objective: To determine if this compound affects the mitochondrial membrane potential in urothelial cells.

Materials:

  • Human urothelial cell line

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • JC-10 dye

  • Fluorescence plate reader or fluorescence microscope

  • 96-well black-wall, clear-bottom plates

  • FCCP (positive control for mitochondrial depolarization)

Methodology:

  • Seed urothelial cells into a 96-well black-wall, clear-bottom plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, vehicle control, and a positive control (FCCP) for the desired time period.

  • Prepare the JC-10 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and add the JC-10 staining solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~540 nm, emission ~590 nm) wavelengths using a fluorescence plate reader.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

OnTarget_OffTarget_Pathway cluster_on_target On-Target Pathway cluster_off_target Suspected Off-Target Pathway GS9822 This compound Integrase HIV-1 Integrase GS9822->Integrase Inhibits interaction with LEDGF/p75 Integration Viral Integration & Maturation Integrase->Integration Mediates LEDGF_p75 LEDGF/p75 LEDGF_p75->Integrase Binds to GS9822_off This compound Mitochondria Mitochondria GS9822_off->Mitochondria Induces dysfunction Urothelial_Cell Urothelial Cell Mitochondria->Urothelial_Cell Leads to damage in Toxicity Urothelial Toxicity Urothelial_Cell->Toxicity

Caption: On-target vs. suspected off-target pathways of this compound.

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50_ec50 Compare Cytotoxicity IC50 with Antiviral EC50 dose_response->compare_ic50_ec50 off_target_suspected Off-Target Effect Suspected compare_ic50_ec50->off_target_suspected Significant Difference on_target_toxicity Potential On-Target Toxicity compare_ic50_ec50->on_target_toxicity Similar Values mito_assay Assess Mitochondrial Function off_target_suspected->mito_assay mito_dysfunction Mitochondrial Dysfunction? mito_assay->mito_dysfunction confirm_mito_tox Confirms Mitochondrial Toxicity mito_dysfunction->confirm_mito_tox Yes other_off_target Investigate Other Off-Targets mito_dysfunction->other_off_target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Urothelial_Toxicity_Investigation cluster_assays In Vitro Assays start Investigate Urothelial Toxicity culture_cells Culture Human Urothelial Cells start->culture_cells treat_gs9822 Treat with this compound Dose Range culture_cells->treat_gs9822 viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_gs9822->viability mito_potential Mitochondrial Membrane Potential Assay (e.g., JC-10) treat_gs9822->mito_potential ros Reactive Oxygen Species (ROS) Production Assay treat_gs9822->ros morphology Microscopic Analysis of Cell Morphology treat_gs9822->morphology evaluate Evaluate Results viability->evaluate mito_potential->evaluate ros->evaluate morphology->evaluate mechanism Elucidate Potential Mechanism of Urothelial Toxicity evaluate->mechanism

Caption: Experimental workflow for investigating urothelial toxicity.

References

improving the stability of GS-9822 in long-term cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-9822. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability of this potent HIV-1 integrase inhibitor.

Troubleshooting Guide: this compound Stability in Long-Term Cell Cultures

Maintaining the stability and effective concentration of this compound is critical for the reproducibility and success of long-term experiments. Below is a table outlining potential issues, their likely causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Diminished or inconsistent antiviral effect over time. 1. Compound Degradation: this compound may degrade in the aqueous environment of the cell culture medium at 37°C over several days. 2. Cellular Metabolism: The cell line being used may metabolize this compound into less active forms.1. Increase Media Change Frequency: Replace the culture medium with fresh medium containing this compound every 24-48 hours. 2. Assess Compound Concentration: If analytical methods (e.g., HPLC-MS) are available, measure the concentration of this compound in the culture supernatant over time to determine its stability in your specific system. 3. Test for Metabolites: Analyze culture supernatant for potential metabolites of this compound.
High variability in experimental results between replicates or experiments. 1. Inconsistent Drug Concentration: Incomplete dissolution or precipitation of this compound when diluting into media. 2. Inconsistent Cell Health: Long-term culture can lead to changes in cell physiology, affecting their response to the compound.1. Ensure Complete Solubilization: After diluting the DMSO stock into the media, vortex or invert the tube gently to ensure a homogenous solution. Visually inspect for any precipitate. 2. Monitor Cell Health: Regularly monitor cell morphology, viability, and proliferation. Ensure that the final DMSO concentration is well-tolerated by the cell line (typically ≤ 0.1%).
Unexpected cytotoxicity at previously determined non-toxic concentrations. 1. Accumulation of a Toxic Metabolite: A breakdown product of this compound may be cytotoxic. 2. Synergistic Effects: Interaction of this compound or its metabolites with components of the culture medium over time.1. Increase Media Change Frequency: Regular replacement of the medium will prevent the accumulation of potentially toxic byproducts. 2. Evaluate Medium Components: If using a complex or custom medium, consider potential interactions with this compound.
Loss of compound effect, suggesting cellular resistance. 1. Upregulation of Drug Efflux Pumps: Cells may develop resistance by increasing the expression of transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).1. Test for Resistance: Use a short-term cytotoxicity or antiviral assay to compare the sensitivity of your long-term treated cells to a fresh batch of untreated cells. 2. Investigate Efflux Pump Expression: Use RT-qPCR or Western blotting to assess the expression of P-gp and BCRP in your cell line over the course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, preclinical small molecule inhibitor of the HIV-1 integrase.[1][2][3][4][5] It belongs to a class of compounds known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75-integrase inhibitors). Its mechanism of action involves binding to the LEDGF/p75 binding pocket of HIV-1 integrase, which inhibits viral integration and maturation.

Q2: What is the known in vitro stability of this compound?

A2: Published preclinical data indicates that this compound has high in vitro metabolic stability. However, specific data on its long-term stability in various cell culture media at 37°C is not extensively documented in the public domain. Therefore, for experiments extending beyond a few days, it is prudent to consider the potential for degradation.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, follow these guidelines for preparing and storing this compound:

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store stock solutions at -80°C for long-term storage (months to years) and at -20°C for short-term storage (weeks to a few months).

Q4: How often should I change the cell culture medium containing this compound in a long-term experiment?

A4: Given the lack of specific long-term stability data in cell culture media, it is recommended to replace the medium with freshly prepared this compound every 24 to 48 hours. This practice helps to maintain a consistent concentration of the active compound and removes any potential degradation products.

Q5: What is the recommended final concentration of DMSO in the cell culture medium?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to empirically determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum and other additives as used in your experiments.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).

  • Incubator at 37°C with 5% CO2.

  • Sterile microcentrifuge tubes.

Procedure:

  • Prepare this compound solution: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your timepoint 0 sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a 37°C, 5% CO2 incubator.

  • Sample Collection: At various time points (e.g., 24, 48, 72, 96 hours), collect aliquots of the incubated medium. Store these samples at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples (including timepoint 0).

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Analyze the samples by HPLC to determine the concentration of this compound.

    • Compare the peak area of this compound in the samples from different time points to the peak area at timepoint 0.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide an estimate of the compound's stability under your experimental conditions.

Visualizations

GS-9822_Signaling_Pathway cluster_host_cell Host Cell LEDGF/p75 LEDGF/p75 HIV-1 Integrase HIV-1 Integrase LEDGF/p75->HIV-1 Integrase Binds to Host Chromatin Host Chromatin HIV-1 Integrase->Host Chromatin Tethers to Provirus Integration Provirus Integration Host Chromatin->Provirus Integration Site of This compound This compound This compound->HIV-1 Integrase Inhibits Interaction Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent/Diminished Effect of this compound? Start->Inconsistent_Results Check_Protocols Review preparation and storage protocols. Inconsistent_Results->Check_Protocols Yes End End Inconsistent_Results->End No Increase_Media_Change Increase media change frequency to every 24-48h. Check_Protocols->Increase_Media_Change Assess_Stability Perform stability assay (e.g., HPLC). Increase_Media_Change->Assess_Stability Test_Resistance Test for cellular resistance. Assess_Stability->Test_Resistance Test_Resistance->End Stability_Assay_Workflow Start Start Stability Assay Prepare_Sample Prepare this compound in complete cell culture medium. Start->Prepare_Sample Time_0 Collect Time 0 sample. Prepare_Sample->Time_0 Incubate Incubate at 37°C, 5% CO2. Time_0->Incubate Collect_Samples Collect samples at various time points. Incubate->Collect_Samples HPLC_Analysis Analyze all samples by HPLC. Collect_Samples->HPLC_Analysis Analyze_Data Calculate % remaining This compound. HPLC_Analysis->Analyze_Data End End Assay Analyze_Data->End

References

addressing variability in GS-9822 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-9822. Our goal is to help you address variability in your experimental results and ensure the successful application of this potent HIV-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, preclinical small molecule inhibitor of HIV-1 known as a LEDGIN (Lens Epithelium-Derived Growth Factor/p75-Integrase Inhibitor).[1][2][3] Its primary mechanism of action is the inhibition of the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75.[1][4] This disruption has a dual effect: it blocks viral integration into the host genome and also alters the selection of integration sites, favoring a more transcriptionally repressive chromatin environment. This leads to a "block-and-lock" phenotype, where residual proviruses are more latent and less prone to reactivation.

Q2: We are observing significant variability in the EC50 values for this compound in our antiviral assays. What are the potential causes?

Variability in EC50 values can arise from several factors:

  • Cell Line Differences: The metabolic activity and expression levels of relevant cellular factors can vary between different cell lines (e.g., MT-4, SupT1, HEK293T), influencing the apparent potency of this compound.

  • Viral Strain: Different HIV-1 strains or the use of reporter viruses may exhibit varied susceptibility to this compound.

  • Assay Conditions: Inconsistencies in incubation times, cell density, and the concentration of viral inoculum can all contribute to result variability.

  • Compound Stability: Ensure proper storage and handling of this compound to maintain its potency. MedChemExpress recommends storing the product under the conditions specified in the Certificate of Analysis.

Q3: Our integration site analysis does not show the expected retargeting away from gene-dense regions. What could be the issue?

Successful retargeting of HIV-1 integration by this compound is dose-dependent. If you are not observing the expected shift, consider the following:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively influence integration site selection. A dose-response experiment is recommended to determine the optimal concentration for this effect in your specific experimental setup.

  • Timing of Treatment: The timing of compound addition relative to infection is critical. Ensure that this compound is present during the crucial window of viral integration.

  • Analysis Method: The sensitivity of your integration site sequencing and bioinformatic analysis pipeline (e.g., INSPIIRED platform) is crucial for detecting shifts in integration patterns.

Q4: We are having trouble reproducing the latency-promoting effects of this compound. What are the key experimental considerations?

The "lock" aspect of this compound's phenotype, characterized by increased latency and reduced reactivation, is a nuanced effect to measure. Key considerations include:

  • Reporter System: The choice of reporter virus (e.g., double reporter constructs) is critical for accurately quantifying latency and reactivation.

  • Reactivation Stimulus: The type and concentration of the latency-reversing agent (LRA) used can significantly impact the observed level of reactivation.

  • Duration of Culture: Allow sufficient time for the establishment of latency after the initial infection and treatment with this compound before attempting reactivation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in antiviral potency (EC50) Inconsistent cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment.
Fluctuation in viral titer.Use a consistently tittered viral stock. Aliquot the virus to avoid multiple freeze-thaw cycles.
Inaccurate compound dilution.Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting and the calibration of your equipment.
Unexpected cytotoxicity Compound precipitation at high concentrations.Visually inspect the highest concentrations of your dilution series for any signs of precipitation. If observed, adjust the solvent or the maximum concentration tested.
Cell line sensitivity.Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line to establish a therapeutic window.
Reduced or absent effect on latency Insufficient drug exposure time.Ensure that the cells are treated with this compound for an adequate duration to allow for viral integration and the establishment of latency.
Inappropriate latency model.Select a cell model and reporter system that has been validated for studying HIV latency.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

Table 1: Antiviral Activity and Cytotoxicity of this compound

AssayCell LineHIV-1 StrainParameterValueReference
MTT Viability AssayMT-4IIIBEC500.0022 µM
MTT Viability AssayMT-4NL4.3EC500.0025 µM
MTT Viability AssayMT-4-CC50>4.3 µM

Table 2: Inhibition of LEDGF/p75-Integrase Interaction

AssayParameterValueReference
AlphaScreenIC500.07 ± 0.02 µM

Experimental Protocols

Protocol 1: Determination of Antiviral Potency (EC50) using MTT Assay

  • Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Compound Dilution: Prepare a serial dilution of this compound in the culture medium.

  • Infection: Add a predetermined titer of HIV-1 (e.g., strain IIIB or NL4.3) to the wells, along with the different concentrations of this compound. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: AlphaScreen Assay for LEDGF/p75-Integrase Interaction

  • Reagent Preparation: Prepare solutions of His6-tagged HIV-1 integrase and Flag-tagged LEDGF/p75.

  • Compound Addition: Add increasing concentrations of this compound to the wells of a 384-well plate.

  • Protein Incubation: Add 50 nM of HIV-1 integrase and 100 nM of LEDGF/p75 to the wells and incubate.

  • Bead Addition: Add AlphaScreen donor and acceptor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Determine the IC50 value by plotting the AlphaScreen signal against the log concentration of this compound.

Visualizations

HIV_Integration_Pathway cluster_host Host Cell cluster_inhibition Mechanism of Action LEDGF_p75 LEDGF/p75 Integrase HIV-1 Integrase LEDGF_p75->Integrase Interaction Host_DNA Host DNA (Gene-Dense Region) Integrase->Host_DNA Tethers for Integration GS9822 This compound GS9822->Integrase Binds to LEDGF/p75 binding pocket

Caption: Mechanism of action of this compound in inhibiting the HIV-1 integrase-LEDGF/p75 interaction.

Experimental_Workflow start Start Experiment cell_culture Prepare Target Cells (e.g., MT-4, SupT1) start->cell_culture infection Infect with HIV-1 cell_culture->infection treatment Treat with this compound (Dose-Response) infection->treatment incubation Incubate (e.g., 3-5 days) treatment->incubation endpoint Endpoint Analysis incubation->endpoint antiviral Antiviral Potency (MTT, p24 ELISA) endpoint->antiviral Assay Type integration Integration Site Sequencing endpoint->integration Assay Type latency Latency/Reactivation Assay (Reporter Virus) endpoint->latency Assay Type data_analysis Data Analysis & Troubleshooting antiviral->data_analysis integration->data_analysis latency->data_analysis

Caption: General experimental workflow for evaluating this compound activity.

References

Technical Support Center: GS-9822 Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the preclinical HIV-1 integrase inhibitor, GS-9822.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, preclinical small molecule inhibitor of HIV-1 integrase.[1][2][3] It belongs to a class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75)-integrase interaction inhibitors, or LEDGINs.[1][4] Its primary mechanism of action is to allosterically bind to the HIV-1 integrase at the binding site of the cellular cofactor LEDGF/p75. This inhibition disrupts the normal process of viral integration into the host genome.

Q2: What is the "block-and-lock" phenotype associated with this compound?

A2: The "block-and-lock" phenotype refers to the dual effect of this compound on the HIV-1 lifecycle. The "block" aspect involves the inhibition of viral integration, reducing the number of new proviruses. The "lock" aspect refers to the alteration of the integration site selection for any remaining viral DNA that does integrate. This compound redirects integration away from transcriptionally active regions of the host genome towards more gene-sparse, repressive chromatin environments. This results in a deeper state of latency for the integrated provirus, making it less prone to reactivation.

Q3: What are the known advantages of this compound observed in preclinical studies?

A3: Preclinical data have highlighted several advantages of this compound:

  • Potent antiviral activity: Demonstrates nanomolar activity against wild-type HIV-1.

  • Favorable Pharmacokinetics: Exhibits high in vitro metabolic stability and favorable oral pharmacokinetic profiles with low systemic clearance in rats, dogs, and monkeys.

  • "Block-and-Lock" Mechanism: Offers a potential strategy for a functional cure by not only inhibiting integration but also promoting a deeper state of viral latency.

Q4: What is the major challenge identified during the preclinical development of this compound?

A4: The primary obstacle in the preclinical development of this compound is a unique and difficult-to-monitor urothelial toxicity that was observed in cynomolgus monkeys. This toxicity has been a formidable challenge for its further development.

Troubleshooting Guides

Issue 1: Unexpected Toxicity Observed in Non-Human Primate Studies

Symptoms:

  • Vacuolation of the bladder urothelium (transitional cell vacuolation).

  • Inflammation and/or hemorrhage in the upper urinary tract at higher exposures.

Troubleshooting Steps:

  • Species Specificity Confirmation: Be aware that this urothelial toxicity has been shown to be species-specific, observed in cynomolgus monkeys but not in rats. If toxicity is observed in other species, it may be unrelated to this specific finding.

  • Dose-Response Evaluation: The urothelial toxicity in cynomolgus monkeys was dose-dependent. Re-evaluate the dosing regimen to determine if a lower dose can maintain efficacy while minimizing toxicity.

  • Mechanism Investigation (Current Understanding): Investigations into the mechanism of this species-specific toxicity have so far been inconclusive. Studies exploring secondary pharmacology, mitochondrial toxicity, and effects on bladder integrity proteins (E-cadherin, pan-cytokeratin, uroplakins) did not provide a clear explanation for the observed lesions. Researchers should be aware that the underlying cause is not yet understood.

  • Alternative Models: Consider the use of alternative preclinical models for toxicity screening of related compounds, though the predictive value for this specific toxicity is uncertain.

Issue 2: Difficulty in Reproducing In Vivo Efficacy

Potential Causes:

  • Suboptimal formulation leading to poor bioavailability.

  • Inadequate plasma concentrations.

Troubleshooting Steps:

  • Formulation Assessment: While specific details on the preclinical formulation of this compound are not publicly available, it is crucial to ensure a formulation that provides adequate solubility and stability for oral administration. For poorly water-soluble compounds, consider formulations such as suspensions, solutions in appropriate vehicles, or solid dispersions.

  • Pharmacokinetic Analysis: Although this compound is reported to have favorable oral pharmacokinetics, it is essential to perform pharmacokinetic studies in the selected animal model to confirm adequate exposure (Cmax, AUC).

  • Dose Selection: Ensure that the administered dose is sufficient to achieve plasma concentrations that are multiples of the in vitro EC50 or IC50 values.

Data Presentation

Table 1: Summary of In Vitro Potency of this compound

ParameterValueReference
IC50 (LEDGF/p75-integrase interaction)0.07 µM
Antiviral ActivityNanomolar range against wild-type HIV-1

Table 2: Preclinical Pharmacokinetic Profile of this compound (Qualitative Summary)

SpeciesOral BioavailabilitySystemic ClearanceReference
RatFavorableLow
DogFavorableLow
MonkeyFavorableLow

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for this compound in these species are not available in the public domain.

Table 3: Summary of Urothelial Toxicity Findings for this compound

SpeciesFindingDose DependencyReference
Cynomolgus MonkeyTransitional cell vacuolation of the bladder urotheliumYes
RatNo bladder lesions observedN/A

Experimental Protocols

1. AlphaScreen Assay for LEDGF/p75-Integrase Interaction

  • Objective: To measure the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by this compound.

  • Materials:

    • His6-tagged HIV-1 integrase

    • Flag-tagged LEDGF/p75

    • AlphaScreen Nickel Chelate Acceptor beads

    • AlphaScreen Streptavidin Donor beads

    • This compound (or other test compounds)

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Incubate His6-tagged HIV-1 integrase with Nickel Chelate Acceptor beads.

    • Incubate Flag-tagged LEDGF/p75 with Streptavidin Donor beads.

    • In a 384-well plate, add the integrase-acceptor bead complex and the LEDGF/p75-donor bead complex.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the extent of the integrase-LEDGF/p75 interaction.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits the interaction by 50%.

2. HIV-1 Replication Assay in MT-4 Cells

  • Objective: To determine the antiviral activity of this compound against HIV-1 replication in a cell-based assay.

  • Materials:

    • MT-4 cells

    • HIV-1 (e.g., strain IIIB)

    • This compound (or other test compounds)

    • Cell culture medium

    • MTT reagent

    • 96-well microplates

  • Procedure:

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Incubate the plate for 5 days.

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals.

    • Measure the optical density (OD) at the appropriate wavelength. The OD is proportional to the number of viable cells.

    • Calculate the EC50 value, which is the concentration of this compound that protects 50% of cells from virus-induced cytopathic effects.

Visualizations

HIV_Integration_Pathway cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_inhibition This compound Intervention Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Pre-Integration_Complex Pre-Integration_Complex Viral_DNA->Pre-Integration_Complex Formation Nuclear_Import Nuclear_Import Pre-Integration_Complex->Nuclear_Import Integration Integration Nuclear_Import->Integration Provirus Provirus Integration->Provirus Integrated Provirus Altered_Integration Altered_Integration Integration->Altered_Integration Redirects to Repressive Chromatin This compound This compound This compound->Integration Inhibits LEDGF/p75 Interaction Latent_Provirus Latent_Provirus Altered_Integration->Latent_Provirus

Caption: Mechanism of action of this compound on HIV-1 integration.

Experimental_Workflow_Toxicity cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Preclinical Studies cluster_outcome Developmental Outcome Potency_Assay Antiviral Potency (e.g., MT-4 assay) PK_Studies Pharmacokinetics (Rat, Dog, Monkey) Potency_Assay->PK_Studies Mechanism_Assay Mechanism of Action (e.g., AlphaScreen) Mechanism_Assay->PK_Studies Toxicity_Studies Toxicology (Rat, Monkey) PK_Studies->Toxicity_Studies Favorable_PK Favorable PK Profile Toxicity_Studies->Favorable_PK Urothelial_Toxicity Urothelial Toxicity in Monkeys Toxicity_Studies->Urothelial_Toxicity Development_Halt Further Development Halted Urothelial_Toxicity->Development_Halt

Caption: Preclinical development workflow and challenges of this compound.

References

strategies to reduce the cytotoxicity of GS-9822 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-9822. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the in vitro cytotoxicity of this compound, particularly at high concentrations, while maintaining its potent antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line when using this compound at concentrations above its EC50. What are the potential causes?

A1: High cytotoxicity at elevated concentrations of this compound can stem from several factors:

  • Off-Target Effects: Like many small molecules, this compound may interact with unintended cellular targets at higher concentrations, leading to toxicity.[1] The urothelial toxicity observed in preclinical animal studies suggests potential off-target activity that might be recapitulated in certain in vitro models.[1]

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in your cell culture medium could be toxic. It is crucial to determine the maximum tolerated solvent concentration for your specific cell line, which is typically below 0.5% for DMSO.[2]

  • Compound Precipitation: At high concentrations, this compound might precipitate out of the culture medium, and these precipitates can be cytotoxic to cells.

  • Assay Interference: The compound itself could be interfering with the readout of your cytotoxicity assay, leading to inaccurate results. For example, it might directly react with assay reagents like MTT.[2]

Q2: What are the initial troubleshooting steps to address high cytotoxicity?

A2: Here is a step-by-step guide to troubleshoot cytotoxicity issues:

  • Confirm Compound Purity: Impurities from synthesis can contribute to cytotoxicity. Ensure you are using a high-purity stock of this compound.

  • Perform a Dose-Response Curve: This is essential to determine the 50% cytotoxic concentration (CC50) and to identify a therapeutic window where antiviral activity is high and cytotoxicity is low.

  • Include Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity.

  • Microscopic Examination: Visually inspect the cells under a microscope for any signs of compound precipitation.

  • Cell-Free Assay Control: To check for assay interference, incubate this compound in cell-free medium with your cytotoxicity assay reagent. A high signal in this control would indicate interference.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at All Tested Concentrations Above EC50

If you are observing significant cell death even at concentrations slightly above the effective antiviral concentration, consider the following strategies:

Adjusting the experimental protocol can often mitigate cytotoxicity without compromising the desired antiviral effect.

  • Reduce Exposure Time: Continuous exposure to a compound can be more toxic than shorter incubation periods. Try reducing the incubation time with this compound and then replacing the medium with fresh, compound-free medium.

  • Optimize Cell Density: Cell density can influence the susceptibility of cells to a cytotoxic compound. Experiment with different seeding densities to find the optimal condition for your assay.

Co-administering a cytoprotective agent could potentially reduce the off-target toxicity of this compound. While specific agents for this compound have not been documented, general cytoprotective agents could be explored. For example, antioxidants may be beneficial if oxidative stress is a contributing factor to cytotoxicity.

Issue 2: Suspected Off-Target Effects

Given the known urothelial toxicity in animal models, it is plausible that high concentrations of this compound cause off-target effects in vitro.

If you are using a simple, immortalized cell line, consider switching to a more physiologically relevant model that may have better tolerance or different expression levels of potential off-target proteins.

  • Primary Cells: Using primary cells from the relevant tissue type (if applicable and available) can provide more translatable data.

  • 3D Cell Culture Models: Organoids or spheroids can mimic the in vivo environment more closely and may exhibit different sensitivities to cytotoxic compounds compared to 2D monolayers.

Encapsulating this compound in a drug delivery system can control its release and potentially reduce non-specific toxicity.[3] This is an advanced technique that may require collaboration with formulation scientists.

  • Liposomes: These lipid vesicles can encapsulate this compound, potentially altering its uptake mechanism and reducing immediate cytotoxic effects.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide a sustained release of this compound, which may keep the free concentration below toxic levels.

Quantitative Data Summary

The following table summarizes the known in vitro activity and cytotoxicity of this compound compared to another LEDGIN, CX14442.

CompoundTargetEC50 (HIV-1 IIIB in MT-4 cells)CC50 (MT-4 cells)Selectivity Index (SI = CC50/EC50)
This compound HIV-1 Integrase - LEDGF/p75 InteractionLow nanomolar rangeLower than CX144422-fold higher than CX14442
CX14442 HIV-1 Integrase - LEDGF/p75 InteractionSub-micromolar to low micromolar rangeHigher than this compound-

Note: Specific EC50 and CC50 values can vary between different HIV-1 strains and cell lines.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.

Materials:

  • Cell line of interest (e.g., MT-4, TZM-bl)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.

Visualizations

This compound Mechanism of Action and Off-Target Cytotoxicity cluster_antiviral_effect On-Target Antiviral Effect cluster_cytotoxicity Off-Target Cytotoxicity at High Concentrations This compound This compound HIV Integrase HIV Integrase This compound->HIV Integrase Binds to IN-LEDGF Interaction Integrase-LEDGF/p75 Interaction This compound->IN-LEDGF Interaction Inhibits HIV Integrase->IN-LEDGF Interaction Interacts with LEDGF/p75 LEDGF/p75 LEDGF/p75->IN-LEDGF Interaction HIV Integration HIV Integration IN-LEDGF Interaction->HIV Integration Promotes Viral Replication Blocked Viral Replication Blocked HIV Integration->Viral Replication Blocked Leads to High this compound High Conc. This compound Off-Target Proteins Off-Target Proteins High this compound->Off-Target Proteins Binds to Cellular Stress Cellular Stress Off-Target Proteins->Cellular Stress Leads to Cytotoxicity Cytotoxicity Cellular Stress->Cytotoxicity Induces

Caption: this compound's dual effects: antiviral action and potential cytotoxicity.

Troubleshooting Workflow for this compound Cytotoxicity cluster_mitigation Mitigation Strategies start High Cytotoxicity Observed check_purity Check Compound Purity start->check_purity dose_response Perform Dose-Response (CC50) check_purity->dose_response vehicle_control Run Vehicle Control dose_response->vehicle_control microscopy Microscopic Examination vehicle_control->microscopy cell_free Cell-Free Assay Control microscopy->cell_free optimize_protocol Optimize Protocol (Exposure Time, Cell Density) cell_free->optimize_protocol co_treatment Co-treatment with Cytoprotective Agent cell_free->co_treatment advanced_model Use Advanced Model (Primary Cells, 3D Culture) cell_free->advanced_model dds Advanced Drug Delivery (Liposomes, Nanoparticles) cell_free->dds end Reduced Cytotoxicity optimize_protocol->end co_treatment->end advanced_model->end dds->end

Caption: A workflow for troubleshooting and mitigating this compound cytotoxicity.

References

Refining Protocols for GS-9822: A Technical Support Resource for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving GS-9822, a potent preclinical HIV-1 integrase inhibitor. By addressing specific issues that may arise during experimental procedures, this resource aims to facilitate smoother workflows and more consistent results.

Troubleshooting Guides

This section is designed to help researchers identify and resolve common issues encountered during in vitro and cell-based assays with this compound.

Inconsistent Antiviral Potency (EC50) in Cell-Based Assays
Potential Problem Possible Cause Recommended Solution
Higher than expected EC50 values Compound degradation: this compound may be unstable under certain storage or experimental conditions.Ensure the compound is stored correctly, protected from light, and dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment.
Cell health and density: Suboptimal cell health or inconsistent cell seeding density can affect viral replication and compound efficacy.Regularly check cell viability and morphology. Ensure a consistent cell seeding density across all wells and experiments.
Viral titer variability: Inconsistent viral stocks can lead to variability in infection rates and, consequently, EC50 values.Use a well-characterized and titered viral stock. Perform a viral titration for each new batch of virus.
High variability between replicate wells Pipetting errors: Inaccurate pipetting of the compound, cells, or virus can introduce significant variability.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all components.
Edge effects in culture plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to minimize evaporation.
Variability in LEDGF/p75-Integrase Interaction Assays (e.g., AlphaScreen)
Potential Problem Possible Cause Recommended Solution
Low signal or high background Suboptimal protein concentration: Incorrect concentrations of His6-tagged HIV-1 integrase or Flag-tagged LEDGF/p75 can lead to a poor signal-to-background ratio.Optimize the concentrations of both proteins through a titration experiment to find the optimal assay window.
Buffer incompatibility: Components in the assay buffer may interfere with the AlphaScreen beads or the protein interaction.Use the recommended assay buffer and ensure all components are at the correct pH and ionic strength. Avoid detergents that may disrupt the interaction.
Inconsistent IC50 values Compound precipitation: this compound may precipitate at higher concentrations in the assay buffer.Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in the assay buffer and avoid testing at concentrations above its solubility limit.
Incubation time and temperature: Variation in incubation times and temperatures can affect the binding kinetics and the stability of the protein-protein interaction.Strictly adhere to the optimized incubation time and temperature for the assay. Ensure uniform temperature across the assay plate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) - integrase interaction inhibitor (LEDGIN).[1][2][3] It binds to the LEDGF/p75-binding pocket of HIV-1 integrase, thereby preventing the interaction between the viral integrase and the cellular cofactor LEDGF/p75.[1][2] This interaction is crucial for the selection of integration sites within the host genome. By inhibiting this interaction, this compound exhibits a "block-and-lock" phenotype, where it blocks viral replication and locks the residual provirus into a state of deep latency.

Q2: What are the key advantages of this compound compared to other LEDGINs like CX14442?

A2: this compound is significantly more potent than the research compound CX14442 in most assays. It demonstrates its effects, such as inhibiting viral replication and the integrase-LEDGF/p75 interaction, at much lower nanomolar concentrations. For instance, this compound can induce the "block-and-lock" effects at 200-300-fold lower concentrations than CX14442.

Q3: What are the recommended storage and handling conditions for this compound?

A3: While specific stability data is not extensively published, general recommendations for similar small molecules apply. This compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q4: Are there any known off-target effects or toxicity concerns with this compound?

A4: Preclinical studies revealed a unique and difficult-to-monitor urothelial toxicity in cynomolgus monkeys, which has been a challenge for its further clinical development. This toxicity was not observed in rats. The development of this compound was halted due to this vacuolation of the bladder urothelium.

Q5: In which cell lines has this compound been tested?

A5: this compound has been evaluated in various cell lines, including MT-4 cells for antiviral activity assays and SupT1 cells for studying its effect on integration site selection. HEK293T cells have been used for the production of lentiviral vectors for these studies.

Quantitative Data Summary

The following tables summarize the reported potency and cytotoxicity of this compound from various studies.

Table 1: In Vitro Potency of this compound

Assay Parameter Value Cell Line / Condition Reference
Antiviral Activity EC50 (HIV-1 strain IIIb)0.0022 µMMT-4 cells
EC50 (HIV-1 strain NL4.3)0.0025 µMMT-4 cells
LEDGF/p75-Integrase Interaction IC500.07 µMAlphaScreen Assay
Cytotoxicity CC50~15-fold lower than CX14442MT-4 cells

Key Experimental Protocols

MTT Assay for Antiviral Activity and Cytotoxicity

This protocol is used to determine the 50% effective concentration (EC50) of this compound against HIV-1 and its 50% cytotoxic concentration (CC50).

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.

  • Viral Infection: Infect the cells with a wild-type HIV-1 strain (e.g., IIIb or NL4.3) at a predetermined multiplicity of infection (MOI). For cytotoxicity determination, a parallel plate is prepared without viral infection.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the optical density (OD) at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

AlphaScreen Assay for LEDGF/p75-Integrase Interaction

This assay quantifies the inhibitory effect of this compound on the interaction between HIV-1 integrase and LEDGF/p75.

  • Reagent Preparation: Prepare solutions of His6-tagged HIV-1 integrase, Flag-tagged LEDGF/p75, and serial dilutions of this compound in the appropriate assay buffer.

  • Compound and Protein Incubation: In a 384-well plate, add the this compound dilutions followed by the integrase and LEDGF/p75 proteins. Incubate to allow for binding.

  • Bead Addition: Add AlphaScreen Nickel Chelate Donor beads and Anti-Flag Acceptor beads to the wells.

  • Incubation in the Dark: Incubate the plate in the dark to allow the beads to bind to their respective tagged proteins.

  • Readout: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the extent of the protein-protein interaction.

  • Data Analysis: Plot the AlphaScreen signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Mechanism of action of this compound in inhibiting HIV-1 integration.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality - Compound integrity - Cell health - Viral titer Start->Check_Reagents Check_Protocol Review Experimental Protocol - Pipetting accuracy - Incubation times/temps - Plate layout Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters - Protein concentrations - Cell density Check_Reagents->Optimize_Assay If reagents are suspect Data_Analysis Re-analyze Data - Check for outliers - Use appropriate curve fitting Check_Reagents->Data_Analysis If reagents are OK Check_Protocol->Optimize_Assay If protocol is suspect Check_Protocol->Data_Analysis If protocol is OK Optimize_Assay->Data_Analysis Data_Analysis->Start If issues persist Consistent_Results Consistent Results Achieved Data_Analysis->Consistent_Results If analysis confirms results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

how to control for solvent effects when using GS-9822 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of GS-9822 (Entospletinib). This resource provides researchers, scientists, and drug development professionals with detailed guidance on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO necessary for its use?

A1: this compound, also known as Entospletinib, is a potent and selective oral inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of 7.7 nM.[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells.[3][4][5] By inhibiting Syk, Entospletinib blocks B-cell receptor (BCR) signaling, which can suppress cell proliferation and induce apoptosis in malignant B cells. Like many small molecule kinase inhibitors, Entospletinib is hydrophobic and has poor solubility in aqueous solutions. DMSO is a polar, aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for preparing stock solutions of this compound for in vitro and in vivo studies.

Q2: What are the potential off-target effects of DMSO in cell-based assays?

A2: While essential for solubilizing this compound, DMSO is not biologically inert and can exert dose-dependent effects on cells. These effects can include:

  • Cytotoxicity: High concentrations of DMSO can lead to cell death. While this varies by cell type, most mammalian cell lines show toxicity at concentrations above 1%.

  • Altered Proliferation and Differentiation: Even at non-toxic concentrations, DMSO can alter cell proliferation, induce cell cycle arrest, or promote differentiation.

  • Permeabilization of Cell Membranes: DMSO can increase the permeability of cell membranes, which might affect the intracellular concentration of other substances.

  • Interference with Signaling Pathways: DMSO has been reported to modulate the activity of various signaling pathways and reduce the production of inflammatory cytokines.

  • Assay Interference: In some cases, DMSO can directly interfere with assay components, such as binding to a target protein and competing with the compound of interest.

Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?

A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of exposure. However, a general set of guidelines can be followed.

DMSO Concentration (v/v)General Applicability & Recommendations
≤ 0.1% Considered safe for the vast majority of cell lines, including sensitive primary cells. This is the "gold standard" and should be the target for most experiments.
0.1% to 0.5% Generally tolerated by many robust, immortalized cell lines. However, it is critical to determine the specific tolerance of your cell line within this range.
> 0.5% Not recommended. This concentration is likely to cause significant off-target effects and cytotoxicity, confounding experimental results.

It is imperative to perform a DMSO dose-response validation for your specific cell line to determine the highest concentration that does not affect cell viability or the biological endpoint being measured.

Troubleshooting Guides

Problem 1: High levels of cell death are observed in all experimental groups, including the vehicle control.

  • Possible Cause: The final DMSO concentration is too high for your cell line, leading to cytotoxicity.

  • Solution:

    • Verify DMSO Concentration: Double-check all calculations for your serial dilutions to ensure the final DMSO concentration does not exceed the tolerated limit for your cells (ideally ≤ 0.5%).

    • Perform a DMSO Toxicity Assay: Conduct a dose-response experiment using only DMSO (e.g., 0.05% to 2.0%) to determine the precise toxicity threshold for your specific cell line and experiment duration.

    • Increase Stock Concentration: Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final drug concentration, thereby keeping the final DMSO concentration low.

Problem 2: The experimental results are inconsistent or differ from published data for this compound.

  • Possible Cause 1: The vehicle control is not properly matched to the treatment groups.

  • Solution 1: Ensure that every treatment group has a corresponding vehicle control with the exact same final concentration of DMSO. For a dose-response experiment, this means each drug concentration will have its own vehicle control if the DMSO concentration varies. The best practice is to maintain a constant DMSO concentration across all treatment levels.

  • Possible Cause 2: this compound is precipitating out of the solution upon dilution into aqueous culture media.

  • Solution 2:

    • Visual Inspection: After diluting the this compound/DMSO stock into your media, inspect the solution for any cloudiness or precipitate.

    • Serial Dilution: When preparing working solutions, perform a serial dilution of the DMSO stock in the culture medium. Avoid large, single-step dilutions (e.g., 1:1000) as this can cause the compound to crash out of solution.

    • Sonication: Briefly sonicating the intermediate dilution tubes may help improve solubility.

Problem 3: An unexpected biological effect is observed in the DMSO vehicle control group compared to untreated cells.

  • Possible Cause: DMSO is directly affecting the signaling pathway or cellular process under investigation.

  • Solution:

    • Lower DMSO Concentration: This is the most effective solution. Re-optimize your experiment to use a lower final concentration of DMSO (aim for ≤ 0.1%).

    • Characterize DMSO Effect: Include two separate control groups in your experiments:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells in culture medium + the final concentration of DMSO.

    • Data Normalization: By comparing the vehicle control to the untreated control, you can quantify the effect of the DMSO itself. The specific effect of this compound should then be calculated relative to the vehicle control, not the untreated control.

Experimental Protocols & Visualizations

Key Signaling Pathway: Syk Inhibition by this compound

This compound acts by inhibiting Spleen Tyrosine Kinase (Syk), a key enzyme in the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to the recruitment and activation of Syk, which then phosphorylates downstream targets, ultimately promoting cell proliferation and survival. This compound competitively binds to the ATP-binding site of Syk, blocking this cascade.

Syk_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk recruits & phosphorylates Downstream Downstream Signaling (e.g., BTK, PI3K) Syk->Downstream activates GS9822 This compound (Entospletinib) GS9822->Syk INHIBITS Response Cell Proliferation & Survival Downstream->Response

Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.

Protocol: DMSO Vehicle Control Dose-Response Assay

This protocol details how to determine the non-toxic concentration of DMSO for a specific cell line.

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Create a serial dilution of 100% DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% media-only control).

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared DMSO-containing or control media.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize all readings to the 0% DMSO control (set to 100% viability). Plot cell viability (%) versus DMSO concentration (%) to identify the highest concentration that does not cause a significant decrease in viability.

Experimental Workflow: Dose-Response Experiment with Controls

Properly controlling for solvent effects requires a specific experimental setup. The goal is to ensure the final DMSO concentration is identical between the drug-treated sample and its corresponding vehicle control.

experimental_workflow cluster_prep Preparation cluster_plate Experimental Plate GS_stock This compound Stock (e.g., 10 mM in 100% DMSO) drug This compound Treatment (Cells + Medium + 10 µM this compound + 0.1% DMSO) GS_stock->drug 1:1000 dilution DMSO_stock 100% DMSO vehicle Vehicle Control (Cells + Medium + 0.1% DMSO) DMSO_stock->vehicle 1:1000 dilution untreated Untreated Control (Cells + Medium)

Caption: Workflow for a single-dose experiment maintaining consistent solvent concentration.

References

Technical Support Center: Enhancing the Therapeutic Index of GS-9822 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of GS-9822 analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in optimizing the therapeutic index of this compound analogs?

The main challenge lies in balancing the on-target potency of these compounds with their off-target toxicities. While this compound showed potent antiviral activity, its clinical development was halted due to urothelial toxicity in preclinical models.[1] Therefore, the key objective for developing analogs is to retain or improve efficacy while minimizing toxicity.

Q2: How can we rationally design this compound analogs with an improved therapeutic index?

Improving the therapeutic index through analog design can be approached by:

  • Increasing Target Specificity: Modify the chemical structure to enhance binding affinity and selectivity for the intended target (e.g., HIV integrase for antiviral applications or a specific kinase in oncology) over other cellular components.

  • Altering Physicochemical Properties: Optimize properties like solubility, permeability, and metabolic stability to improve the pharmacokinetic profile. This can lead to lower effective doses and reduced accumulation in tissues prone to toxicity.

  • Prodrug Strategies: Design analogs that are inactive until they reach the target tissue, where they are then converted to the active form. This can limit systemic exposure and toxicity.

Q3: What are the initial steps to troubleshoot unexpected toxicity in our in vivo studies with a new this compound analog?

When encountering unexpected toxicity, a systematic approach is crucial:

  • Confirm On-Target vs. Off-Target Toxicity: Determine if the toxicity is a result of exaggerated pharmacology (on-target) or an unrelated interaction (off-target). This can be investigated by assessing whether the toxicity correlates with the level of target engagement.

  • In Vitro Cytotoxicity Profiling: Screen the analog against a panel of cell lines representing different tissues to identify specific cellular sensitivities.

  • Metabolite Identification and Profiling: Investigate whether a metabolite of the parent compound is responsible for the observed toxicity.

  • Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: A thorough analysis can reveal if toxicity is associated with high peak concentrations (Cmax) or sustained exposure (AUC). Adjusting the dosing regimen might mitigate the toxicity.

Troubleshooting Guides

Guide 1: Poor In Vitro Efficacy of a this compound Analog
Potential Issue Troubleshooting Steps
Low Cell Permeability 1. Perform a Caco-2 permeability assay to assess intestinal absorption for orally administered drugs. 2. Use cellular thermal shift assays (CETSA) to confirm target engagement within the cell. 3. Synthesize analogs with modified lipophilicity or by adding carrier-mediated transport motifs.
High Protein Binding 1. Measure the fraction of unbound drug in plasma and cell culture media. 2. Optimize the chemical structure to reduce non-specific protein binding.
Rapid Metabolism 1. Incubate the analog with liver microsomes or S9 fractions to identify major metabolites. 2. Modify metabolically labile sites on the molecule to improve stability.
Incorrect Target Hypothesis 1. Validate the role of the intended target in the disease model using genetic methods (e.g., siRNA, CRISPR). 2. Perform kinome-wide or target-wide screening to confirm the analog's selectivity.
Guide 2: High In Vivo Toxicity Despite Good In Vitro Profile
Potential Issue Troubleshooting Steps
Formation of a Toxic Metabolite 1. Conduct in vivo metabolite identification studies in the species showing toxicity. 2. Synthesize and test the identified metabolites for toxicity. 3. Redesign the analog to block the metabolic pathway leading to the toxic metabolite.
Off-Target Activity 1. Perform a broad off-target screening panel (e.g., SafetyScreen44 from Eurofins). 2. If an off-target is identified, use computational modeling to guide the design of more selective analogs.
Immune-Mediated Toxicity 1. Assess for inflammatory markers in the affected tissues. 2. Perform in vitro assays with immune cells (e.g., cytokine release assays).
Suboptimal Dosing Regimen 1. Evaluate alternative dosing schedules (e.g., intermittent vs. continuous dosing) to reduce exposure-related toxicity.[2] 2. Consider formulation changes to alter the pharmacokinetic profile.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analog. Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Microsomal Stability Assay
  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer in a 96-well plate.

  • Initiation: Add the this compound analog to the reaction mixture to initiate the metabolic reaction.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 GS9822_Analog This compound Analog (PI3K Inhibitor) GS9822_Analog->PI3K

Caption: PI3K Signaling Pathway Inhibition.

Experimental_Workflow Start Start: New this compound Analog In_Vitro_Efficacy In Vitro Efficacy (e.g., Target Inhibition, Cell Viability) Start->In_Vitro_Efficacy Check_Efficacy Efficacy Acceptable? In_Vitro_Efficacy->Check_Efficacy In_Vitro_Tox In Vitro Toxicity Profiling (e.g., Cytotoxicity Panel) Check_Efficacy->In_Vitro_Tox Yes Stop Stop/Redesign Check_Efficacy->Stop No Check_Tox Toxicity Acceptable? In_Vitro_Tox->Check_Tox PK_Studies In Vivo Pharmacokinetics (PK) Check_Tox->PK_Studies Yes Check_Tox->Stop No In_Vivo_Efficacy In Vivo Efficacy Study PK_Studies->In_Vivo_Efficacy In_Vivo_Tox In Vivo Toxicology Study PK_Studies->In_Vivo_Tox Evaluate_TI Evaluate Therapeutic Index (TI) In_Vivo_Efficacy->Evaluate_TI In_Vivo_Tox->Evaluate_TI Evaluate_TI->Stop Unacceptable TI Proceed Proceed to Further Development Evaluate_TI->Proceed Acceptable TI

Caption: Preclinical Drug Development Workflow.

Troubleshooting_Logic Problem Problem Encountered: Poor Efficacy or High Toxicity Is_Efficacy Is it an Efficacy Issue? Problem->Is_Efficacy Is_Toxicity Is it a Toxicity Issue? Is_Efficacy->Is_Toxicity No Efficacy_Checks Check: - Target Engagement - Cell Permeability - Metabolic Stability Is_Efficacy->Efficacy_Checks Yes Toxicity_Checks Check: - Off-Target Effects - Toxic Metabolites - PK/PD Relationship Is_Toxicity->Toxicity_Checks Yes Redesign Redesign Analog Efficacy_Checks->Redesign Toxicity_Checks->Redesign Optimize_Dosing Optimize Dosing Regimen Toxicity_Checks->Optimize_Dosing

Caption: Troubleshooting Logic for Drug Analogs.

References

Validation & Comparative

A Comparative Analysis of GS-9822 and CX14442 in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two investigational HIV-1 inhibitors, GS-9822 and CX14442. Both compounds belong to a class of antiretroviral drugs known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) - integrase interaction inhibitors, or LEDGINs. These agents represent a novel approach to combating HIV-1 by targeting the host-virus interaction essential for viral integration. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying mechanisms of action.

Executive Summary

This compound and CX14442 are both potent inhibitors of HIV-1 replication that function by disrupting the interaction between the host protein LEDGF/p75 and the viral integrase enzyme. This allosteric inhibition not only prevents the integration of the viral genome into the host cell's DNA but also affects the maturation of new viral particles.[1][2][3] Experimental data consistently demonstrates that this compound is a more potent preclinical candidate, exhibiting significantly lower effective concentrations for antiviral activity compared to CX14442.[1][4] This increased potency, however, is also associated with a higher cytotoxicity, though this compound maintains a favorable selectivity index.

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and CX14442 against different strains of HIV-1 in MT-4 cells.

Table 1: Antiviral Activity against HIV-1 Strain IIIB

CompoundEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound 0.00280.00841.3464
CX14442 0.0650.1819292

Table 2: Antiviral Activity against HIV-1 Strain NL4.3

CompoundEC50 (µM)
This compound 0.0006
CX14442 0.069

Table 3: Inhibition of LEDGF/p75-Integrase Interaction

CompoundIC50 (µM)
This compound 0.07
CX14442 0.046

EC50: 50% effective concentration required to inhibit viral replication. EC90: 90% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration, the concentration that reduces cell viability by 50%. IC50: 50% inhibitory concentration required to block the interaction between LEDGF/p75 and integrase. Data sourced from Bruggemans A, et al. Antimicrob Agents Chemother. 2021.

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

Antiviral Activity Assay (MTT Assay)

This assay determines the ability of the compounds to inhibit HIV-1-induced cytopathic effects in MT-4 cells.

  • Cell Culture: MT-4 cells are seeded in 96-well plates.

  • Infection: Cells are infected with a specific strain of HIV-1 (e.g., IIIB or NL4.3).

  • Compound Treatment: A serial dilution of the test compound (this compound or CX14442) is added to the infected cells.

  • Incubation: The plates are incubated for 5 days to allow for viral replication and subsequent cell death in the absence of an effective inhibitor.

  • MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a purple formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds to the host cells in the absence of viral infection.

  • Methodology: The protocol is similar to the antiviral activity assay, but the cells are not infected with HIV-1.

  • Data Analysis: The CC50 is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

LEDGF/p75-Integrase Interaction Assay (AlphaScreen)

This biochemical assay quantifies the ability of the compounds to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

  • Reagents: Recombinant His-tagged HIV-1 integrase and Flag-tagged LEDGF/p75 are used.

  • Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is employed. Donor and acceptor beads are coated with antibodies that recognize the His and Flag tags, respectively. When integrase and LEDGF/p75 interact, the beads are brought into close proximity.

  • Detection: Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission.

  • Inhibition: In the presence of an inhibitor like this compound or CX14442, the interaction is disrupted, the beads are separated, and the light signal is reduced.

  • Data Analysis: The IC50 is determined as the compound concentration that causes a 50% reduction in the luminescent signal.

Mechanism of Action and Signaling Pathways

This compound and CX14442 are allosteric inhibitors that bind to the LEDGF/p75 binding pocket on the HIV-1 integrase. This binding has a dual effect on the viral lifecycle:

  • Early-Phase Inhibition: By blocking the interaction with LEDGF/p75, the inhibitors prevent the tethering of the pre-integration complex to the host chromatin, thereby inhibiting the integration of the viral DNA into the host genome.

  • Late-Phase Inhibition: The binding of these compounds to integrase can also induce hyper-multimerization of the enzyme, leading to defects in the maturation of new viral particles. This results in the production of non-infectious virions.

Furthermore, treatment with these LEDGINs has been shown to retarget the residual integration of HIV-1 away from transcriptionally active regions of the genome towards more repressive chromatin environments. This "block-and-lock" mechanism not only inhibits viral replication but also promotes a deeper state of latency, making the provirus less prone to reactivation.

Visualizations

HIV_Inhibition_Workflow cluster_cell_culture Cell Culture & Infection cluster_treatment Compound Treatment cluster_incubation Incubation & Readout cluster_analysis Data Analysis MT4_cells MT-4 Cells Infection HIV-1 Infection MT4_cells->Infection Compound This compound or CX14442 (Serial Dilution) Infection->Compound Incubate 5-Day Incubation Compound->Incubate MTT_Assay MTT Staining Incubate->MTT_Assay Readout Spectrophotometry MTT_Assay->Readout EC50_Calc EC50 Calculation Readout->EC50_Calc CC50_Calc CC50 Calculation Readout->CC50_Calc

Caption: Workflow for determining the antiviral efficacy of HIV inhibitors.

HIV_Lifecycle_Inhibition cluster_entry Viral Entry cluster_integration Nuclear Import & Integration cluster_replication Viral Replication cluster_inhibitor Inhibitor Action Binding Binding & Fusion RT Reverse Transcription Binding->RT Nuclear_Import Nuclear Import of PIC RT->Nuclear_Import LEDGF_Binding LEDGF/p75 binds Integrase Nuclear_Import->LEDGF_Binding Integration Viral DNA Integration LEDGF_Binding->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly & Budding Transcription->Assembly Maturation Maturation Assembly->Maturation LEDGIN This compound / CX14442 LEDGIN->LEDGF_Binding Blocks Interaction (Early Phase) LEDGIN->Maturation Induces Aberrant Maturation (Late Phase)

References

A Comparative Analysis of GS-9822 and Raltegravir: Two Distinct Approaches to HIV Integrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new front has opened in the ongoing battle against HIV with the development of a novel class of integrase inhibitors. This guide provides a head-to-head comparison of GS-9822, a preclinical small-molecule inhibitor of the integrase-LEDGF/p75 interaction, and raltegravir, an established integrase strand transfer inhibitor (INSTI). This analysis, tailored for researchers, scientists, and drug development professionals, delves into their distinct mechanisms of action, comparative in vitro efficacy, and the experimental frameworks used to evaluate them.

This compound represents a novel therapeutic strategy by targeting a crucial interaction between the HIV integrase and a host cellular cofactor, Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75).[1][2][3] This interaction is vital for the selection of integration sites within the host genome.[1][2] By blocking this binding, this compound not only prevents viral DNA integration but also shifts the integration sites of any residual proviruses to less transcriptionally active regions of the chromatin. This unique "block-and-lock" mechanism has the potential to induce a deeper state of latency, a significant area of interest in HIV cure research.

In contrast, raltegravir, a well-established antiretroviral drug, functions as an integrase strand transfer inhibitor (INSTI). It directly targets the catalytic activity of the integrase enzyme, preventing the covalent insertion of the viral DNA into the host cell's genome, a critical step for viral replication. Raltegravir has demonstrated potent and long-lasting antiretroviral effects in clinical settings.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and raltegravir lies in their respective molecular targets. This compound is an allosteric inhibitor that binds to the LEDGF/p75 binding pocket on the integrase enzyme. This non-catalytic site inhibition disrupts the tethering of the pre-integration complex to the host chromatin. Raltegravir, on the other hand, is a direct competitive inhibitor that binds to the catalytic core of the integrase, chelating the divalent metal ions essential for the strand transfer reaction.

cluster_0 HIV Integration Pathway cluster_1 Inhibitor Intervention Points Viral DNA Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Reverse Transcription PIC PIC Nuclear Import Nuclear Import PIC->Nuclear Import Chromatin Binding Chromatin Binding Nuclear Import->Chromatin Binding via LEDGF/p75 Strand Transfer Strand Transfer Chromatin Binding->Strand Transfer Integrase Catalysis Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus This compound This compound This compound->Chromatin Binding Inhibits LEDGF/p75-Integrase Interaction Raltegravir Raltegravir Raltegravir->Strand Transfer Inhibits Catalytic Activity cluster_0 Interaction cluster_1 Inhibition Donor Bead Donor Bead Acceptor Bead Acceptor Bead Donor Bead->Acceptor Bead Proximity -> Signal Donor Bead->Acceptor Bead No Proximity -> No Signal Integrase Integrase Donor Bead->Integrase Biotin-Streptavidin LEDGF/p75 LEDGF/p75 Acceptor Bead->LEDGF/p75 GST-Antibody Integrase->LEDGF/p75 Binding Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Integrase Blocks Binding

References

GS-9822: A Comparative Analysis of its Cross-Resistance Profile Against HIV Integrase Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GS-9822 is a novel, potent, non-catalytic site integrase inhibitor (NCINI) belonging to the class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) interaction inhibitors (LEDGINs). This guide provides a comparative analysis of the cross-resistance profile of this compound against known HIV integrase mutations, supported by available experimental data.

Mechanism of Action: A Different Approach to Integrase Inhibition

Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) that target the catalytic site of the HIV-1 integrase, this compound and other LEDGINs function by binding to the LEDGF/p75 binding pocket on the integrase enzyme. This interaction is crucial for the selection of integration sites within the host genome. By blocking this interaction, this compound exhibits a dual mechanism of action: it not only prevents viral integration but also interferes with viral maturation. This distinct mechanism of action suggests a lack of cross-resistance with existing INSTIs.

Cross-Resistance Profile of this compound

Available data indicates that this compound maintains potent antiviral activity against HIV-1 variants harboring common INSTI resistance mutations. Due to its different binding site, this compound is not expected to be affected by mutations that confer resistance to INSTIs like raltegravir, elvitegravir, dolutegravir, and bictegravir.

A key study screened a library of LEDGINs, including a precursor to this compound, against a viral strain containing the LEDGIN-associated resistance mutation T174I, along with integrase polymorphisms A124T and A128T. The chemical backbone of this compound demonstrated a lower shift in potency against this resistant strain, indicating a higher barrier to resistance compared to other compounds in the same class.

Further optimization led to the development of this compound, which has shown improved activity against various HIV-1 variants. A presentation at the 2017 Conference on Retroviruses and Opportunistic Infections (CROI) reported that this compound exhibited a favorable resistance profile with a fold-shift of 0.4-1.3 against a panel of HIV-1 variants, although the specific mutations were not detailed in the available abstract.

The table below summarizes the available quantitative data on the potency of this compound and for comparison, another LEDGIN, CX14442.

CompoundTargetAssayEC50 / IC50 (µM)Cell LineVirus Strain
This compound Wild-Type HIV-1Antiviral Activity0.003MT-4HIV-1 (NL4.3)
CX14442Wild-Type HIV-1Antiviral Activity>0.1MT-4HIV-1 (NL4.3)
This compound Integrase-LEDGF/p75 InteractionAlphaScreen0.07--
CX14442Integrase-LEDGF/p75 InteractionAlphaScreen0.92--

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's cross-resistance profile are outlined below. These are based on standard methodologies employed in the field of HIV drug development.

Antiviral Activity Assay (MTT Assay)

This assay determines the efficacy of the compound in protecting cells from HIV-1 induced cell death.

  • Cell Line: MT-4 cells.

  • Virus: HIV-1 laboratory strains (e.g., NL4.3) and site-directed mutant viruses expressing known integrase resistance mutations.

  • Protocol:

    • Seed MT-4 cells in a 96-well plate.

    • Prepare serial dilutions of this compound and reference compounds.

    • Infect the cells with a standardized amount of HIV-1 virus stock in the presence of the diluted compounds.

    • Incubate the plates for 5 days at 37°C.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell protection against the compound concentration.

Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

This biochemical assay quantifies the ability of the compound to inhibit the interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75.

  • Reagents: Recombinant His-tagged HIV-1 integrase, biotinylated LEDGF/p75, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads.

  • Protocol:

    • Add His-tagged integrase and biotinylated LEDGF/p75 to the wells of a 384-well plate.

    • Add serial dilutions of this compound or control compounds.

    • Incubate at room temperature to allow for protein-protein interaction and compound binding.

    • Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibition of the integrase-LEDGF/p75 interaction.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Visualizing the Mechanism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

HIV_Integrase_Inhibition cluster_insti INSTI Mechanism cluster_ledgin LEDGIN (this compound) Mechanism cluster_hiv HIV Integration Process INSTI INSTI Catalytic_Site Integrase Catalytic Site INSTI->Catalytic_Site Binds to Integration Integration Catalytic_Site->Integration Inhibits GS9822 This compound LEDGF_Pocket LEDGF/p75 Binding Pocket GS9822->LEDGF_Pocket Binds to LEDGF_p75 LEDGF/p75 LEDGF_Pocket->LEDGF_p75 Blocks Interaction HIV_Integrase HIV Integrase HIV_Integrase->LEDGF_p75 Interacts with HIV_Integrase->Integration Host_DNA Host DNA LEDGF_p75->Host_DNA Tethers to

Caption: Mechanisms of HIV integrase inhibition by INSTIs and LEDGINs like this compound.

Antiviral_Assay_Workflow start Start plate_cells Plate MT-4 Cells start->plate_cells prepare_compounds Prepare Serial Dilutions of this compound plate_cells->prepare_compounds infect_cells Infect Cells with HIV-1 + Compounds prepare_compounds->infect_cells incubate Incubate for 5 Days infect_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate EC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the antiviral activity of this compound using an MTT assay.

Conclusion

This compound represents a promising class of HIV integrase inhibitors with a mechanism of action distinct from currently approved INSTIs. This key difference provides a strong rationale for its favorable cross-resistance profile. While comprehensive data on its activity against a wide panel of integrase mutations is not yet publicly available, preliminary findings suggest that this compound maintains its potency against variants that are resistant to other classes of integrase inhibitors. Further clinical development and more extensive resistance studies will be crucial to fully elucidate its role in the future of HIV therapy, particularly for treatment-experienced patients with limited options.

A Comparative Analysis of GS-9822 and Other LEDGINs for HIV Treatment and Cure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of GS-9822, a potent preclinical Lens Epithelium-Derived Growth Factor (LEDGF)/p75 inhibitor (LEDGIN), with other compounds in its class, primarily focusing on the well-characterized research compound CX14442. This document is intended for researchers, scientists, and drug development professionals engaged in the field of HIV therapeutics and cure strategies.

LEDGINs represent a novel class of allosteric HIV integrase inhibitors that function by targeting the binding pocket of the cellular cofactor LEDGF/p75 on the viral integrase.[1][2] This unique mechanism of action not only inhibits viral integration and maturation but also redirects the integration of residual provirus into transcriptionally less active regions of the host genome, a phenomenon termed the "block-and-lock" mechanism.[1][3][4] This dual activity makes LEDGINs promising candidates for both antiretroviral therapy and functional cure research.

Performance Comparison of this compound and CX14442

This compound has demonstrated significantly higher potency in various in vitro assays compared to the earlier generation LEDGIN, CX14442. The following table summarizes key quantitative data from comparative studies.

ParameterThis compoundCX14442Reference
Antiviral Activity (EC50, nM)
HIV-1 IIIB in MT-4 cellsLow nanomolar range~23-fold less potent than this compound
HIV-1 NL4.3 in MT-4 cellsLow nanomolar range>100-fold less potent than this compound
Cytotoxicity (CC50, µM) ~15-fold lower than CX14442-
Selectivity Index (SI = CC50/EC50) 2-fold higher than CX14442-
Inhibition of IN-LEDGF/p75 Interaction (IC50, µM) 0.070.046 (10-fold less potent than this compound)

Mechanism of Action and Experimental Workflows

The antiviral activity of LEDGINs is multifaceted, impacting both the early and late stages of the HIV replication cycle.

Signaling Pathway of LEDGINs

LEDGINs competitively inhibit the interaction between HIV integrase (IN) and the cellular cofactor LEDGF/p75. This disruption has two major consequences: inhibition of viral integration and induction of a deeper state of latency for any provirus that does integrate. Furthermore, LEDGINs allosterically modulate integrase multimerization, which impairs the proper formation of the viral core during maturation, leading to the production of non-infectious virions.

LEDGIN_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition cluster_cure Functional Cure Potential LEDGINs_early LEDGINs IN_LEDGF HIV Integrase (IN) - LEDGF/p75 Interaction LEDGINs_early->IN_LEDGF Binds to IN, blocks LEDGF/p75 Integration Viral DNA Integration LEDGINs_early->Integration Inhibits IN_LEDGF->Integration Required for efficient integration LEDGINs_late LEDGINs IN_multi Integrase Multimerization LEDGINs_late->IN_multi Induces aberrant multimerization Virion_mat Virion Maturation (Core Formation) LEDGINs_late->Virion_mat Disrupts IN_multi->Virion_mat Infectious_virion Infectious Virion Virion_mat->Infectious_virion LEDGINs_cure LEDGINs Integration_site Integration Site Selection LEDGINs_cure->Integration_site Retargets integration Latent_provirus Deep Latency (Block-and-Lock) Integration_site->Latent_provirus Favors repressive chromatin Antiviral_Assay_Workflow start Start prep_cells Prepare target cells (e.g., MT-4 cells) start->prep_cells add_compound Add serial dilutions of LEDGINs (this compound, CX14442) prep_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells measure_tox Measure cell viability in uninfected cells add_compound->measure_tox incubate Incubate for several days infect_cells->incubate measure_cpe Measure viral cytopathic effect (e.g., MTT assay) incubate->measure_cpe calc_ec50 Calculate EC50 measure_cpe->calc_ec50 end End calc_ec50->end calc_cc50 Calculate CC50 measure_tox->calc_cc50 calc_cc50->end Block_and_Lock cluster_standard Standard Integration (No LEDGIN) cluster_ledgin LEDGIN-Mediated Integration HIV_DNA HIV DNA Integration_Standard Integration HIV_DNA->Integration_Standard Active_Gene Active Transcription Unit Active_Provirus Active Provirus Active_Gene->Active_Provirus Integration_Standard->Active_Gene Reactivation Reactivation Active_Provirus->Reactivation Easily Reactivated HIV_DNA_L HIV DNA Integration_LEDGIN Integration + LEDGIN HIV_DNA_L->Integration_LEDGIN Repressive_Chromatin Repressive Chromatin Latent_Provirus Deeply Latent Provirus (Locked) Repressive_Chromatin->Latent_Provirus Integration_LEDGIN->Repressive_Chromatin Retargeted Reactivation_Resistant Resistant to Reactivation Latent_Provirus->Reactivation_Resistant

References

GS-9822: A Potent In Vitro Anti-HIV Agent with a Challenging In Vivo Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 therapeutics has been significantly shaped by the development of integrase strand transfer inhibitors (INSTIs). A novel class of INSTIs, known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) inhibitors, or LEDGINs, offers a distinct mechanism of action by targeting the interaction between the HIV-1 integrase and its cellular cofactor LEDGF/p75. GS-9822 emerged as a highly potent preclinical LEDGIN, demonstrating remarkable antiviral activity in vitro. However, its journey towards clinical application was halted due to unforeseen in vivo toxicity. This guide provides a comprehensive comparison of this compound's in vitro and in vivo properties, juxtaposed with other relevant compounds, to offer valuable insights for the scientific community.

In Vitro Efficacy: A Tale of Potency

This compound exhibited potent antiviral activity against wild-type HIV-1 in cell-based assays. Its efficacy, along with that of a related research compound, CX14442, and the standard-of-care integrase inhibitor, Dolutegravir, is summarized below.

CompoundTargetAssayCell LineEC50 (nM)CC50 (µM)IC50 (µM)Selectivity Index (SI)
This compound HIV-1 Integrase-LEDGF/p75 InteractionAntiviral Activity (HIV-1 IIIB)MT-42.31.8-~783
This compound HIV-1 Integrase-LEDGF/p75 InteractionAntiviral Activity (HIV-1 NL4.3)MT-40.81.8-~2250
This compound HIV-1 Integrase-LEDGF/p75 InteractionAlphaScreen---0.07-
CX14442 HIV-1 Integrase-LEDGF/p75 InteractionAntiviral Activity (HIV-1 IIIB)MT-453>27->509
CX14442 HIV-1 Integrase-LEDGF/p75 InteractionAntiviral Activity (HIV-1 NL4.3)MT-4>100>27--
Dolutegravir HIV-1 IntegraseAntiviral Activity (Wild-type HIV-1)-1.07---
STP0404 HIV-1 Integrase-LEDGF/p75 InteractionAntiviral Activity (HIV-1 NL4-3)PBMCs0.41>10->24,390

As the data indicates, this compound demonstrated significantly greater potency in inhibiting HIV-1 replication in vitro compared to the earlier LEDGIN, CX14442.[1] Its 50% effective concentration (EC50) was in the low nanomolar range, and it potently inhibited the interaction between integrase and LEDGF/p75 with a 50% inhibitory concentration (IC50) of 0.07 µM.[2] Notably, the selectivity index of this compound was also favorable.

The In Vivo Hurdle: Unforeseen Toxicity

Despite its promising in vitro profile and favorable oral pharmacokinetic properties in rats, dogs, and monkeys, the preclinical development of this compound was terminated due to significant toxicity findings.[1][3]

Pharmacokinetics: this compound was reported to have high in vitro metabolic stability and favorable oral pharmacokinetic profiles with low systemic clearance in rats, dogs, and monkeys.[1]

Toxicology: Reproducible urothelial toxicity was observed in cynomolgus monkeys after only 7 days of oral dosing. The findings included transitional cell vacuolation in the bladder urothelium. At a dose of 60 mg/kg/day, one out of three animals showed this lesion, which increased to two out of three animals at 200 mg/kg/day. Further investigation suggested that this compound caused mitochondrial swelling and inhibited mitochondrial complex I activity, which may be linked to the observed toxicity. Importantly, these bladder lesions were not observed in rats.

This species-specific toxicity highlights a critical challenge in drug development and underscores the limitations of predicting human toxicity based solely on rodent models.

The LEDGIN Landscape: A Comparative Outlook

To contextualize the potential of this compound, it is useful to compare it with other LEDGINs and a standard-of-care integrase inhibitor.

CompoundDevelopment StageKey In Vivo Findings
This compound Preclinical (Terminated)Favorable pharmacokinetics in multiple species, but career-ending urothelial toxicity in cynomolgus monkeys.
CX14442 Research CompoundLimited publicly available in vivo data.
STP0404 Phase 2a Clinical TrialNo significant toxicities reported in rats and dogs. Demonstrated safety in Phase 1 human trials and significant viral load reduction in a Phase 2a interim analysis.
Dolutegravir Approved DrugWell-established efficacy and safety profile in humans.

The progression of STP0404 into clinical trials, with no reported urothelial toxicity in preclinical animal studies, suggests that the toxicity observed with this compound may not be a class-wide effect for all LEDGINs. This provides hope for the continued development of this class of inhibitors.

Experimental Protocols

In Vitro Antiviral Activity (MTT Assay)

The antiviral activity of compounds against HIV-1 is commonly determined using an MTT assay in a suitable cell line, such as MT-4 cells.

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 (e.g., strain IIIB or NL4.3) is added to the wells.

  • Incubation: The plates are incubated for a period of time (e.g., 5 days) to allow for viral replication and cytopathic effects to occur.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The EC50 (the concentration of the compound that inhibits viral cytopathic effect by 50%) and CC50 (the concentration of the compound that reduces cell viability by 50%) are calculated.

Integrase-LEDGF/p75 Interaction (AlphaScreen Assay)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure protein-protein interactions.

  • Reagent Preparation: His-tagged HIV-1 integrase and Flag-tagged LEDGF/p75 are prepared. Donor beads are coated with an anti-Flag antibody, and acceptor beads are coated with a nickel chelate.

  • Assay Reaction: The tagged proteins, donor beads, acceptor beads, and test compounds are incubated together in a microplate.

  • Proximity Binding: If the integrase and LEDGF/p75 interact, the donor and acceptor beads are brought into close proximity.

  • Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

  • Signal Detection: The luminescent signal is measured.

  • Data Analysis: The IC50 (the concentration of the compound that inhibits the interaction by 50%) is determined.

Visualizing the Science

This compound Mechanism of Action

GS-9822_Mechanism_of_Action This compound Mechanism of Action cluster_HIV_Lifecycle HIV Replication Cycle HIV_Integrase HIV Integrase Integration Proviral Integration HIV_Integrase->Integration catalyzes LEDGF_p75 Host LEDGF/p75 LEDGF_p75->Integration tethers to chromatin GS9822 This compound GS9822->HIV_Integrase binds to GS9822->LEDGF_p75 blocks interaction with Inhibition Inhibition of Integration GS9822->Inhibition

Caption: this compound inhibits HIV-1 replication by blocking the interaction between HIV integrase and the host protein LEDGF/p75, which is essential for proviral integration.

In Vitro to In Vivo Correlation Workflow for this compound

In_Vitro_to_In_Vivo_Correlation This compound In Vitro to In Vivo Correlation Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Evaluation Antiviral_Assay Antiviral Potency (EC50: 0.8-2.3 nM) PK_Studies Pharmacokinetics (Favorable in rat, dog, monkey) Antiviral_Assay->PK_Studies Positive Correlation (Proceed to in vivo) PPI_Assay Target Engagement (IC50: 0.07 µM) PPI_Assay->PK_Studies Cytotoxicity_Assay Cytotoxicity (CC50: 1.8 µM) Cytotoxicity_Assay->PK_Studies Toxicity_Studies Toxicology (Urothelial toxicity in monkeys) PK_Studies->Toxicity_Studies Favorable PK leads to Toxicity Testing Decision Development Halted Toxicity_Studies->Decision Negative Correlation (Unforeseen Toxicity) Efficacy_Studies Efficacy Studies (Not conducted) Decision->Efficacy_Studies Prevents

Caption: The promising in vitro profile of this compound did not translate to a viable in vivo candidate due to species-specific toxicity, halting its development before in vivo efficacy studies could be conducted.

Conclusion

This compound stands as a compelling example of a highly potent antiviral agent in vitro whose clinical potential was ultimately unrealized due to in vivo toxicity. The data clearly demonstrates its superior in vitro efficacy compared to earlier LEDGINs. However, the unexpected urothelial toxicity in non-human primates serves as a crucial reminder of the complexities of drug development and the importance of multi-species toxicology studies. While a direct in vitro to in vivo efficacy correlation for this compound cannot be established, its story provides invaluable lessons for the development of future LEDGINs and other novel antiretroviral agents. The continued progress of other LEDGINs, such as STP0404, indicates that the mechanism of action remains a promising avenue for HIV-1 therapy, provided that the safety profiles of new candidates can be assured.

References

Independent Verification of GS-9822's Antiviral Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral potency of GS-9822, a preclinical LEDGIN (Lens Epithelium-Derived Growth Factor/p75-integrase inhibitor), against other antiviral compounds. The data presented is collated from independent studies to offer a comprehensive overview for research and drug development professionals.

Executive Summary

This compound is a potent inhibitor of HIV-1 replication, demonstrating low nanomolar activity against wild-type viruses.[1] Its mechanism of action involves the inhibition of the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75, a critical step for viral integration and replication.[1] Comparative studies reveal that this compound is significantly more potent than the earlier generation LEDGIN, CX14442. This guide will delve into the quantitative data supporting these claims, provide detailed experimental methodologies for key assays, and visualize the relevant biological pathways and experimental workflows.

Comparative Antiviral Potency

The antiviral activity of this compound has been primarily evaluated and compared against CX14442 in cell-based assays. The following tables summarize the key quantitative data from these independent verification studies.

Table 1: In Vitro Antiviral Activity of this compound and Comparator Compounds against HIV-1

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound HIV-1 IIIbMT-46.11.8295[1]
This compound HIV-1 NL4.3MT-40.91.82000[1]
CX14442 HIV-1 IIIbMT-414027193[1]
CX14442 HIV-1 NL4.3MT-49627281
BI-224436 HIV-1 (Lab Strains)Various<15>90>6000
GSK3640254 HIV-1 (Clinical Isolates)PBMC9 (mean)Not ReportedNot Reported

Table 2: Inhibition of HIV-1 Integrase – LEDGF/p75 Interaction

CompoundAssayIC50 (nM)Reference
This compound AlphaScreen70
CX14442 AlphaScreen700
BI-224436 LTR-cleavage assay15

Experimental Protocols

HIV-1 Replication Assay in MT-4 Cells

This assay is fundamental for determining the antiviral efficacy of a compound against HIV-1 in a relevant cell line.

Objective: To measure the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).

Methodology:

  • Cell Culture: MT-4 cells, a human T-cell line highly permissive to HIV-1, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIb or NL4.3) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are plated in 96-well plates containing serial dilutions of the test compound (e.g., this compound, CX14442). Control wells with infected but untreated cells and uninfected cells are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days, allowing for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker in the cell culture supernatant. Common methods include:

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24.

    • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral enzyme reverse transcriptase.

  • Cytotoxicity Assay: In parallel, the cytotoxic effect of the compound on uninfected MT-4 cells is determined using a cell viability assay (e.g., MTT or MTS assay) to calculate the 50% cytotoxic concentration (CC50).

  • Data Analysis: The EC50 is calculated by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

AlphaScreen Assay for LEDGF/p75-Integrase Interaction

This biochemical assay directly measures the ability of a compound to inhibit the protein-protein interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75.

Objective: To determine the concentration at which a compound inhibits the integrase-LEDGF/p75 interaction by 50% (IC50).

Methodology:

  • Reagents:

    • Recombinant HIV-1 integrase (e.g., His-tagged).

    • Recombinant LEDGF/p75 (e.g., GST-tagged).

    • AlphaScreen Donor beads (e.g., Streptavidin-coated).

    • AlphaScreen Acceptor beads (e.g., anti-GST antibody-coated).

    • Assay buffer.

  • Assay Principle: The His-tagged integrase is captured by Nickel chelate-coated Acceptor beads, and the GST-tagged LEDGF/p75 is captured by anti-GST Acceptor beads. When the two proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. An inhibitor of the interaction will prevent this proximity and reduce the signal.

  • Procedure:

    • Serial dilutions of the test compound are prepared in the assay buffer.

    • A mixture of the recombinant integrase and LEDGF/p75 proteins is added to the wells of a 384-well plate.

    • The test compound is added to the wells.

    • The AlphaScreen Donor and Acceptor beads are added.

    • The plate is incubated in the dark at room temperature to allow the interaction to reach equilibrium.

  • Signal Detection: The chemiluminescent signal is read using an AlphaScreen-compatible plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action: Inhibition of LEDGF/p75-Integrase Interaction

GS-9822_Mechanism_of_Action cluster_virus HIV-1 Pre-Integration Complex (PIC) cluster_host Host Cell Nucleus HIV_DNA Viral DNA Integrase Integrase LEDGF_p75 LEDGF/p75 Integrase->LEDGF_p75 Interaction Host_Chromatin Host Chromatin Integrase->Host_Chromatin Integration (blocked) LEDGF_p75->Host_Chromatin Tethering GS9822 This compound GS9822->Integrase

Caption: this compound binds to HIV-1 integrase, blocking its interaction with the host protein LEDGF/p75.

Experimental Workflow: HIV-1 Replication Assay

HIV_Replication_Assay_Workflow start Start culture_cells Culture MT-4 Cells start->culture_cells infect_cells Infect Cells with HIV-1 culture_cells->infect_cells add_compound Add Serial Dilutions of this compound infect_cells->add_compound incubate Incubate for 4-5 Days add_compound->incubate quantify Quantify Viral Replication (p24 ELISA or RT Assay) incubate->quantify cytotoxicity Determine Cytotoxicity (MTT Assay) incubate->cytotoxicity analyze Calculate EC50, CC50, and Selectivity Index quantify->analyze cytotoxicity->analyze end End analyze->end

Caption: Workflow for determining the antiviral efficacy of this compound using an MT-4 cell-based assay.

Logical Relationship: Comparison of LEDGINs

LEDGIN_Comparison cluster_compounds LEDGIN Compounds cluster_properties Properties GS9822 This compound Potency Antiviral Potency GS9822->Potency Higher PPI_Inhibition Integrase-LEDGF/p75 Interaction Inhibition GS9822->PPI_Inhibition Higher CX14442 CX14442 CX14442->Potency Lower CX14442->PPI_Inhibition Lower

Caption: this compound demonstrates higher potency than CX14442 in both antiviral activity and target engagement.

References

A Comparative Safety and Efficacy Profile of Antiviral Compounds GS-9822 and CX14442

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and efficacy profiles of two investigational antiretroviral compounds, GS-9822 and CX14442. Both molecules belong to the class of inhibitors known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75-INhibitors), which represent a novel approach to combating HIV-1 by targeting the interaction between the viral integrase and the host protein LEDGF/p75. While both compounds have shown promise in preclinical studies, their safety profiles have significantly influenced their developmental trajectories.

Executive Summary

This compound emerged as a potent preclinical candidate with nanomolar antiviral activity. However, its development was halted due to the discovery of unmonitorable urothelial toxicity in a monkey model.[1][2] In contrast, CX14442, often utilized as a research compound, is characterized by its low in vitro toxicity and a high selectivity index.[1][3][4] this compound is markedly more potent than CX14442 in antiviral and protein-protein interaction assays. This guide will delve into the available data to provide a comprehensive comparison for research and development purposes.

Quantitative Data Comparison

The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound and CX14442, primarily derived from a side-by-side comparison study.

ParameterThis compoundCX14442Fold DifferenceReference
Antiviral Activity (EC50 against HIV-1IIIb) Low nanomolar rangeSubmicromolar rangeThis compound is 23-fold more potent
Antiviral Activity (EC50 against HIV-1NL4.3) Low nanomolar rangeSubmicromolar rangeThis compound is over 100-fold more potent
Cytotoxicity (CC50 in MT-4 cells) Lower than CX14442Higher than this compoundCX14442 is ~15-fold less cytotoxic
Selectivity Index (SI = CC50/EC50) Higher than CX14442Lower than this compoundThis compound has a 2-fold higher SI
Inhibition of Integrase-LEDGF/p75 Interaction (IC50) 0.07 µM0.046 µMThis compound is ~10-fold more potent

Safety Profiles

This compound: The primary safety concern that led to the cessation of this compound's clinical development was the observation of urothelial toxicity in cynomolgus monkeys. This adverse effect was reportedly unmonitorable, posing a significant risk for human trials. Prior to this finding, Phase Ia clinical trials had shown adequate plasma concentrations at 100 mg and no safety concerns at doses up to 200 mg.

CX14442: CX14442 is consistently described as having low toxicity in in vitro studies. Its high selectivity index further supports a favorable in vitro safety profile. The available literature does not indicate any significant adverse effects or toxicities that have hindered its use as a research tool.

Mechanism of Action: Targeting the Integrase-LEDGF/p75 Interaction

Both this compound and CX14442 function as allosteric inhibitors of HIV-1 integrase. They bind to a pocket on the integrase enzyme that is normally occupied by the host protein LEDGF/p75. This interaction is crucial for the efficient integration of the viral DNA into the host cell's genome. By blocking this interaction, LEDGINs disrupt the normal process of HIV-1 integration, leading to a "block-and-lock" phenotype. This not only inhibits viral replication but also retargets the residual viral DNA integration to less favorable regions of the chromatin, potentially leading to a deeper state of latency.

HIV_Integration_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition by this compound / CX14442 HIV_DNA HIV-1 DNA Integrase HIV-1 Integrase HIV_DNA->Integrase Binds LEDGF_p75 LEDGF/p75 Integrase->LEDGF_p75 Interacts with Host_DNA Host DNA Integrase->Host_DNA Mediates Integration Blocked_Interaction Blocked Interaction Integrase->Blocked_Interaction LEDGF_p75->Host_DNA Tethers to LEDGF_p75->Blocked_Interaction Integration Successful Integration Host_DNA->Integration LEDGINs This compound / CX14442 LEDGINs->Integrase Binds to LEDGF/p75 pocket Inhibited_Integration Inhibited Integration Blocked_Interaction->Inhibited_Integration

Caption: Mechanism of action of this compound and CX14442.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and CX14442.

1. MTT Viability Assay (for Cytotoxicity - CC50 Determination)

  • Objective: To determine the concentration of the compound that reduces the viability of host cells by 50%.

  • Methodology:

    • MT-4 cells are seeded in 96-well plates.

    • Serial dilutions of the test compound (this compound or CX14442) are added to the wells.

    • The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 5 days).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plates are incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is read at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The CC50 value is calculated from the dose-response curve.

2. Antiviral Activity Assay (EC50 Determination)

  • Objective: To determine the concentration of the compound that inhibits viral replication by 50%.

  • Methodology:

    • MT-4 cells are infected with a known titer of HIV-1 (e.g., strain IIIB or NL4.3).

    • The infected cells are seeded in 96-well plates containing serial dilutions of the test compound.

    • The plates are incubated for a period allowing for multiple rounds of viral replication (e.g., 5 days).

    • The extent of viral replication is determined by measuring a viral marker, such as p24 antigen levels in the supernatant using an ELISA, or by assessing virus-induced cytopathic effects using a cell viability assay like the MTT assay.

    • The EC50 value is calculated from the dose-response curve.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) A1 Seed MT-4 Cells A2 Add Serial Dilutions of Compound A1->A2 A3 Incubate (5 days) A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate CC50 A5->A6 B1 Infect MT-4 Cells with HIV-1 B2 Add Serial Dilutions of Compound B1->B2 B3 Incubate (5 days) B2->B3 B4 Measure Viral Replication (e.g., p24 ELISA) B3->B4 B5 Calculate EC50 B4->B5

References

A Head-to-Head Comparison: The Preclinical Candidate GS-9822 Versus First-Generation Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical HIV-1 integrase inhibitor GS-9822 with the first-generation integrase strand transfer inhibitors (INSTIs), raltegravir and elvitegravir. The content is based on available experimental data to delineate differences in mechanism of action, antiviral activity, and resistance profiles.

Executive Summary

This compound represents a novel class of allosteric integrase inhibitors known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) interaction inhibitors (LEDGINs). Its mechanism of action is distinct from the first-generation INSTIs, raltegravir and elvitegravir, which target the catalytic site of the integrase enzyme. While this compound has demonstrated potent antiviral activity in preclinical studies, its development was halted due to toxicity findings in animal models. In contrast, raltegravir and elvitegravir are established antiretroviral agents used in clinical practice. This guide will delve into the available data to provide a comprehensive comparison.

Mechanism of Action

First-generation INSTIs, raltegravir and elvitegravir, are HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] They bind to the catalytic site of the HIV-1 integrase, chelating divalent metal ions and thereby blocking the strand transfer step of viral DNA integration into the host genome.[4] This action prevents the formation of the HIV-1 provirus and halts viral replication.[1]

This compound, on the other hand, is an allosteric inhibitor that does not bind to the catalytic site. Instead, it targets the pocket on the integrase enzyme where it interacts with the cellular cofactor LEDGF/p75. This interaction is crucial for the efficient integration of viral DNA into transcriptionally active regions of the host genome. By inhibiting this interaction, this compound not only blocks integration but also affects viral maturation and retargets residual integration events to less transcriptionally active regions, leading to a "block-and-lock" phenotype where the provirus is more likely to become latent and resistant to reactivation.

cluster_insti First-Generation INSTIs (Raltegravir, Elvitegravir) cluster_ledgin This compound (LEDGIN) a HIV-1 Integrase d Strand Transfer a->d b Viral DNA b->d c Host DNA c->d e Provirus Formation (Blocked) f Raltegravir/ Elvitegravir f->d g HIV-1 Integrase i IN-LEDGF Interaction (Blocked) h LEDGF/p75 k Altered Integration Site Selection i->k j This compound j->i l Viral Maturation (Inhibited) j->l

Figure 1. Comparative Mechanisms of Action.

Antiviral Activity

Direct comparative clinical data is unavailable as this compound is a preclinical candidate. However, in vitro data allows for a comparison of their intrinsic antiviral potencies.

CompoundAssay TypeCell LineVirus StrainEC50CC50Selectivity Index (SI)Reference
This compound MTT ViabilityMT-4HIV-1 (IIIB)Low nM>10 µM>2-fold higher than CX14442
This compound MTT ViabilityMT-4HIV-1 (NL4.3)Low nM>10 µMN/A
Raltegravir In vitroN/AHIV-12-7 nM (IC50)N/A>1000
Elvitegravir N/AN/AHIV-1N/AN/AN/A

Note: EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), IC50 (50% inhibitory concentration). Data for raltegravir and elvitegravir are from various sources and may not be directly comparable to this compound due to different experimental conditions.

This compound demonstrates potent antiviral activity in the low nanomolar range against wild-type HIV-1 strains in cell culture. It was found to be 23-fold more potent against the IIIB strain and over 100-fold more potent against the NL4.3 strain than the earlier LEDGIN, CX14442.

Raltegravir and elvitegravir also exhibit potent anti-HIV activity and have demonstrated durable viral suppression in clinical trials when used as part of combination antiretroviral therapy.

Resistance Profile

A key differentiator between these inhibitors is their resistance profiles. First-generation INSTIs have a relatively low genetic barrier to resistance. Resistance to raltegravir and elvitegravir is often conferred by mutations in the integrase gene.

This compound, due to its different binding site, is not expected to be cross-resistant with INSTI resistance mutations. However, specific mutations, such as Y99H and A128T in the integrase gene, have been shown to confer resistance to LEDGINs.

Experimental Protocols

AlphaScreen Assay for IN-LEDGF/p75 Interaction

This assay was utilized to quantify the inhibitory effect of this compound on the interaction between HIV-1 integrase and LEDGF/p75.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Donor and acceptor beads are coated with molecules that can interact. When in close proximity, a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal.

a His6-tagged Integrase d Incubation a->d b Flag-tagged LEDGF/p75 b->d c This compound c->d e Addition of Acceptor and Donor Beads d->e f Signal Detection e->f

Figure 2. AlphaScreen Experimental Workflow.

Methodology:

  • His6-tagged HIV-1 integrase and Flag-tagged LEDGF/p75 are incubated with varying concentrations of this compound.

  • Streptavidin-coated donor beads and anti-Flag antibody-coated acceptor beads are added to the mixture.

  • The mixture is incubated to allow for binding.

  • The plate is read using an AlphaScreen-capable microplate reader. A decrease in signal indicates inhibition of the integrase-LEDGF/p75 interaction.

HIV-1 Replication Assay

This assay determines the antiviral potency of the compounds in a cell-based system.

Principle: The assay measures the ability of a compound to inhibit HIV-1-induced cell death (cytopathic effect).

Methodology:

  • MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4.3).

  • The infected cells are then cultured in the presence of serial dilutions of the test compound (e.g., this compound).

  • After a set incubation period (e.g., 5 days), cell viability is assessed using a colorimetric assay such as the MTT assay.

  • The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Conclusion

This compound represents a promising preclinical candidate with a novel mechanism of action that offers potential advantages over first-generation INSTIs, particularly in its distinct resistance profile and its ability to promote a deeper state of viral latency. However, its development was halted due to toxicity concerns, highlighting the challenges in translating potent in vitro activity to a safe and effective clinical candidate. Raltegravir and elvitegravir, while having a lower barrier to resistance, have a well-established safety and efficacy profile in the treatment of HIV-1 infection. The exploration of allosteric integrase inhibitors like this compound continues to provide valuable insights for the development of future HIV cure strategies.

References

Validating the Long-Term Latency Effects of GS-9822: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a latent reservoir of HIV-1 proviruses in long-lived cells is a primary obstacle to a cure. A promising strategy to address this challenge is the "block-and-lock" approach, which aims to induce a deep and durable state of viral latency. GS-9822, a preclinical LEDGIN (Lens Epithelium-Derived Growth Factor/p75-INhibitor), has emerged as a potent agent in this class. This guide provides a comparative analysis of this compound's long-term latency-promoting effects against other antiretroviral agents, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Potency and Latency Induction

This compound distinguishes itself through its high potency in promoting a latent state of HIV-1. This is achieved through its unique mechanism of action: inhibiting the interaction between the HIV-1 integrase and the cellular cofactor LEDGF/p75. This not only prevents viral integration into transcriptionally active regions of the host genome but also redirects the integration of residual proviruses into more repressive chromatin environments, effectively "locking" the virus in a silent state.[1][2]

Table 1: Comparative Antiviral Potency and Cytotoxicity

This table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and 50% inhibitory concentration (IC50) of this compound and its comparators. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

CompoundClassEC50 (µM)CC50 (µM)IC50 (µM)Selectivity Index (SI)
This compound LEDGIN0.002 - 0.007>100.07 (integrase-LEDGF/p75 interaction)>1428 - >5000
CX14442 LEDGIN0.16 - 0.73>1500.92 (integrase-LEDGF/p75 interaction)>205 - >938
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)0.002 - 0.007>1000.002 - 0.007 (strand transfer)>14285 - >50000

Data compiled from Bruggemans A, et al. (2021) and other sources.[3][4][5]

Table 2: Comparative Efficacy in Promoting HIV-1 Latency

This table compares the ability of different compounds to induce a latent state in a dual-fluorescent reporter virus assay. The "latent fraction" represents the percentage of infected cells that are transcriptionally silent.

CompoundConcentrationLatent Fraction (%)Fold Increase vs. Control
This compound 0.02 µM~40%~2.5
0.1 µM~60%~3.8
CX14442 5 µM~45%~2.8
25 µM~65%~4.1
Raltegravir 0.02 µMNo significant increase-
0.1 µMNo significant increase-
Control (No Drug) -~16%1

Data extrapolated from dose-response curves in Bruggemans A, et al. (2021).

This compound demonstrates a significant increase in the latent fraction at nanomolar concentrations, approximately 200-300 times more potent than its predecessor, CX14442. In contrast, the integrase strand transfer inhibitor Raltegravir does not show a significant direct effect on promoting latency in this type of assay.

II. Mechanisms of Action: A Comparative Overview

The long-term latency effects of this compound are intrinsically linked to its unique "block-and-lock" mechanism. This differs significantly from other classes of latency-promoting agents (LPAs).

LEDGINs (this compound, CX14442):
  • Mechanism: Inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75.

  • Effect on Latency: This inhibition has a dual effect. It "blocks" new integration events and "locks" residual proviruses in a latent state by retargeting their integration to transcriptionally silent regions of the genome. This leads to a more profound and durable silencing.

Integrase Strand Transfer Inhibitors (INSTIs) (Raltegravir):
  • Mechanism: Block the strand transfer step of HIV-1 DNA integration into the host genome.

  • Effect on Latency: While highly effective at preventing new infections, INSTIs do not directly promote latency of already integrated proviruses. Some studies suggest that long-term therapy with INSTIs might contribute to a reduction in the latent reservoir, but the mechanism is thought to be indirect.

Other Classes of Latency-Promoting Agents:
  • CDK Inhibitors: These compounds, such as Senexin A and BRD6989, target cyclin-dependent kinases (CDK8/19) that are involved in transcriptional regulation. By inhibiting these kinases, they can suppress HIV-1 reactivation and promote a latent state.

  • Splicing Inhibitors: Compounds like IDC16 interfere with the splicing of HIV-1 pre-mRNA, a crucial step for the production of viral proteins. This disruption can halt the viral life cycle and contribute to a non-productive, latent state.

III. Experimental Protocols

The validation of this compound's long-term latency effects relies on robust experimental methodologies. The dual-fluorescent reporter virus assay is a cornerstone of this research.

Dual-Fluorescent Reporter Virus Assay for HIV-1 Latency

This assay utilizes a specially engineered HIV-1 vector that expresses two different fluorescent proteins. One reporter (e.g., GFP) is under the control of the viral LTR promoter, meaning it is only expressed when the virus is transcriptionally active. The second reporter (e.g., mCherry or mKO2) is driven by a constitutive promoter, so it is expressed whenever the viral DNA is integrated into the host cell's genome, regardless of its transcriptional state.

Experimental Workflow:

  • Cell Culture: A suitable T-cell line (e.g., SupT1 or Jurkat) is cultured under standard conditions.

  • Transduction: The cells are transduced with the dual-fluorescent reporter virus in the presence of varying concentrations of the test compound (e.g., this compound, CX14442, Raltegravir) or a vehicle control.

  • Incubation: The transduced cells are incubated for a set period (e.g., 3 days) to allow for reverse transcription, integration, and expression of the reporter proteins.

  • Flow Cytometry Analysis: The cells are analyzed by flow cytometry to quantify the different cell populations:

    • Uninfected cells: Negative for both fluorescent reporters.

    • Productively infected cells: Positive for both fluorescent reporters (e.g., GFP+ and mCherry+).

    • Latently infected cells: Positive only for the constitutively expressed reporter (e.g., GFP- and mCherry+).

  • Data Analysis: The percentage of each population is calculated. The "latent fraction" is determined as the proportion of latently infected cells among all infected cells.

  • Reactivation Studies (Optional): To assess the stability of the latent state, the latently infected cells can be sorted and then treated with a latency-reversing agent (LRA) like TNF-α. The re-expression of the LTR-driven reporter is then quantified by flow cytometry.

IV. Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound's "Block-and-Lock" Mechanism

GS-9822_Mechanism cluster_virus HIV-1 Pre-Integration Complex IN Integrase LEDGF LEDGF/p75 IN->LEDGF Interaction Chromatin_active Active Chromatin (Gene-rich regions) IN->Chromatin_active Integration (Productive Infection) Chromatin_repressive Repressive Chromatin (Gene-poor regions) IN->Chromatin_repressive Re-targeted Integration (Deep Latency - 'Lock') vDNA Viral DNA LEDGF->Chromatin_active GS9822 This compound GS9822->IN

Caption: this compound binds to HIV-1 integrase, blocking its interaction with LEDGF/p75 and redirecting integration to repressive chromatin.

Experimental Workflow for Dual-Fluorescent Reporter Assay

Dual_Reporter_Workflow cluster_populations Cell Populations start Start: T-cell Culture transduction Transduce with Dual-Reporter Virus + Test Compounds start->transduction incubation Incubate for 3 Days transduction->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry data_analysis Calculate Latent Fraction flow_cytometry->data_analysis uninfected Uninfected (GFP- / mCherry-) productive Productive (GFP+ / mCherry+) latent Latent (GFP- / mCherry+) end End: Comparative Results data_analysis->end

Caption: Workflow of the dual-fluorescent reporter assay for quantifying HIV-1 latency.

V. Conclusion

This compound represents a significant advancement in the development of latency-promoting agents for a "block-and-lock" HIV-1 cure strategy. Its superior potency in inducing a deep and durable latent state, as demonstrated by extensive in vitro experimental data, sets it apart from other antiretroviral agents. The detailed methodologies provided in this guide offer a framework for the continued evaluation and comparison of this compound and other novel compounds in the pursuit of a functional HIV-1 cure. While the clinical development of this compound faced challenges, the proof-of-concept for the potent latency-promoting effects of the LEDGIN class of compounds remains a highly promising avenue for future research.

References

A Comparative Analysis of the Pharmacokinetic Properties of LEDGINs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel drug candidates is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of LEDGINs (Lens Epithelium-Derived Growth Factor/p75-IN inhibitors), a promising class of allosteric HIV integrase inhibitors. While direct comparative pharmacokinetic data for a wide range of LEDGINs is still emerging in publicly available literature, this guide synthesizes known data for representative HIV integrase inhibitors to provide a framework for evaluation.

This guide presents key pharmacokinetic parameters in a comparative table, details common experimental protocols for their determination, and visualizes the underlying biological pathways and experimental workflows.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for representative HIV integrase inhibitors, which can be considered indicative for the LEDGIN class. It is important to note that specific values will vary between different LEDGIN compounds based on their unique chemical structures.

ParameterRaltegravirElvitegravir (boosted with Cobicistat)DolutegravirRepresentative LEDGINs (Expected Range)
Half-life (t½) (hours) ~9-15~9-15~1410 - 20
Bioavailability (%) Variable~50-70~70-80Moderate to High
Clearance (CL) (L/h) HighModerateLowLow to Moderate
Volume of Distribution (Vd) (L) ~140~150~17Moderate to High
Protein Binding (%) ~83>98>99High

Note: Data for Raltegravir, Elvitegravir, and Dolutegravir are based on clinical studies in humans. The expected range for representative LEDGINs is an estimation based on the properties of other small molecule integrase inhibitors.

Experimental Protocols

The determination of the pharmacokinetic properties of LEDGINs involves a series of standardized in vivo and in vitro experiments. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of a LEDGIN compound after administration to an animal model.

Animal Models:

  • Mice: Humanized mouse models (e.g., SCID mice engrafted with human peripheral blood leukocytes) are often used to evaluate the efficacy and pharmacokinetics of anti-HIV drugs.[1]

  • Rats: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening.

  • Non-human primates (NHPs): Macaque models (e.g., rhesus macaques) are considered the gold standard for preclinical evaluation of anti-HIV drugs due to their physiological similarity to humans.[2][3]

Procedure:

  • Drug Administration: The LEDGIN compound is administered to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalytical Method: The concentration of the LEDGIN in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[4][5]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Plasma Protein Binding Assay

Objective: To determine the extent to which a LEDGIN compound binds to plasma proteins.

Method: Equilibrium Dialysis

Procedure:

  • A semi-permeable membrane separates a chamber containing the LEDGIN in a buffered solution from a chamber containing plasma.

  • The system is incubated until equilibrium is reached.

  • The concentration of the LEDGIN in both chambers is measured.

  • The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a LEDGIN compound in liver microsomes.

Procedure:

  • The LEDGIN compound is incubated with liver microsomes (from human or animal species) and NADPH (a cofactor for metabolic enzymes).

  • Samples are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is quantified by HPLC-MS/MS.

  • The rate of disappearance of the compound is used to calculate its intrinsic clearance.

Visualizing the Mechanism and Workflow

To better understand the context of LEDGIN pharmacokinetics, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

HIV_Integrase_Pathway cluster_cell Host Cell vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex IN->PIC vDNA->PIC nucleus Nucleus PIC->nucleus chromatin Host Chromatin PIC->chromatin Tethering nucleus->chromatin provirus Integrated Provirus chromatin->provirus Integration LEDGF LEDGF/p75 LEDGF->PIC Binds to Integrase LEDGINs LEDGINs LEDGINs->IN Allosteric Inhibition LEDGINs->LEDGF Blocks Interaction

Caption: Mechanism of HIV integration and the action of LEDGINs.

PK_Workflow cluster_animal_study In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis and Data Interpretation drug_admin Drug Administration (e.g., Oral Gavage) blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep sample_prep Sample Preparation (Protein Precipitation/SPE) plasma_sep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis report Data Reporting pk_analysis->report pk_parameters Calculate: t½, AUC, CL, Vd pk_analysis->pk_parameters

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for GS-9822

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the investigational antiretroviral compound GS-9822, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines essential safety information and provides a procedural framework for its handling and disposal based on general principles for investigational compounds and publicly accessible data.

Crucially, all disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the direct guidance of your institution's Environmental Health and Safety (EHS) department. The information presented here serves as a guide and should not supersede institutional protocols.

Key Compound Information

This compound is a potent, non-catalytic site integrase inhibitor (NCINI) investigated for its activity against HIV-1. While it showed promise in preclinical studies, its development was halted due to observed toxicity. This underscores the importance of cautious handling and appropriate disposal.

PropertyInformation
Chemical Name This compound
CAS Number 2219362-41-9
Developer Gilead Sciences
Known Hazards Development was halted due to dose-dependent urothelial toxicity (vacuolation of the urothelium of the kidney, bladder, and ureter) observed in cynomolgus monkeys.[1]
Mechanism of Action Potent antiviral agent that inhibits the LEDGF/p75-integrase interaction.

Experimental Protocols: Handling and Disposal

The following protocols provide a general framework for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the known toxicity of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling the compound or contaminated materials.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat is required to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Procedures

The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound, contaminated PPE (gloves, etc.), and any other solid materials that have come into contact with the compound should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2219362-41-9), and an indication of the hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by the EHS department for final disposal.

  • EHS Consultation: Contact your institution's EHS department to schedule a pickup and for any specific questions regarding the disposal of this compound. They will ensure that the waste is disposed of in compliance with all relevant regulations.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

This compound Disposal Decision Pathway start Start: this compound Waste Generated is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow SDS Section 13: Disposal Considerations is_sds_available->follow_sds Yes consult_ehs Consult Institutional EHS Department is_sds_available->consult_ehs No characterize_waste Characterize Waste: Solid vs. Liquid follow_sds->characterize_waste consult_ehs->characterize_waste solid_waste Segregate as Solid Hazardous Waste characterize_waste->solid_waste Solid liquid_waste Segregate as Liquid Hazardous Waste characterize_waste->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' 'this compound' 'CAS: 2219362-41-9' 'Toxic' solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end_point End: Compliant Disposal schedule_pickup->end_point

This compound Disposal Decision Pathway

By adhering to these guidelines and maintaining open communication with your institution's safety officials, you can ensure the safe handling and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of GS-9822: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the investigational non-catalytic site integrase inhibitor (NCINI) GS-9822, ensuring laboratory safety is paramount. While specific handling guidelines for this compound are not publicly available, a comprehensive safety protocol can be established based on best practices for handling potent, biologically active compounds in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE and engineering controls. It is imperative to assume that any compound with unknown toxicity is highly toxic.[1]

Equipment Specification Purpose
Primary Engineering Control Chemical Fume Hood or Biological Safety Cabinet (Class II)To contain aerosols and vapors, preventing inhalation exposure.[2]
Hand Protection Nitrile or Latex Gloves (ASTM approved)To prevent skin contact. Gloves should be inspected before use and changed frequently.[2][3]
Body Protection Disposable, long-sleeved, solid-front gown with back closureTo protect skin and clothing from contamination.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Respiratory Protection N95 Respirator or higher (if procedures may generate significant aerosols outside of a containment device)To prevent inhalation of airborne particles. Use requires enrollment in a respiratory protection program.

Operational Plan: A Step-by-Step Workflow for Handling this compound

A systematic workflow is essential to maintain safety and experimental integrity. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials prep_sds Review Safety Data Sheet (if available) prep_materials->prep_sds handle_weigh Weighing and Reconstitution (in fume hood) prep_sds->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp handle_label Label All Containers handle_exp->handle_label decon_surfaces Decontaminate Work Surfaces handle_label->decon_surfaces Proceed to Decontamination decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment disp_waste Segregate and Label Waste decon_equipment->disp_waste Proceed to Disposal disp_container Place in Designated Hazardous Waste Container disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of investigational drugs is critical to prevent environmental contamination and ensure regulatory compliance. All materials that come into contact with this compound should be treated as hazardous waste.

Waste Stream Disposal Procedure
Solid Waste Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste bag within the fume hood.
Liquid Waste Unused solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
Empty Containers Empty vials and containers should be disposed of as hazardous waste.

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Follow your institution's specific procedures for the storage and pickup of hazardous chemical waste.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Minimize Aerosol Generation : Procedures that may generate aerosols, such as sonication or vortexing, should be conducted within a certified biosafety cabinet or fume hood.

  • Use of Designated Areas : All work with this compound should be performed in a designated area of the laboratory to prevent cross-contamination.

  • Spill Management : A spill kit appropriate for chemical spills should be readily available. In the event of a spill, evacuate the immediate area, notify your supervisor, and follow your institution's spill response procedures.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

By adhering to these general safety guidelines, researchers can mitigate the risks associated with handling potent investigational compounds like this compound and maintain a safe and productive laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。